Calcium iodide, hexahydrate
Description
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Properties
CAS No. |
10031-31-9 |
|---|---|
Molecular Formula |
CaH12I2O6 |
Molecular Weight |
401.98 g/mol |
IUPAC Name |
calcium;diiodide;hexahydrate |
InChI |
InChI=1S/Ca.2HI.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 |
InChI Key |
GVHRTAKEBFEMFD-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[Ca+2].[I-].[I-] |
Canonical SMILES |
O.O.O.O.O.O.[Ca+2].[I-].[I-] |
Origin of Product |
United States |
Foundational & Exploratory
what are the physical and chemical properties of calcium iodide hexahydrate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This technical guide provides an in-depth overview of calcium iodide hexahydrate (CaI₂·6H₂O), a compound with applications ranging from photography to pharmaceuticals.
Core Physical and Chemical Properties
Calcium iodide hexahydrate is the hydrated form of calcium iodide, an ionic compound formed from calcium and iodine.[1] It is a colorless to yellowish-white crystalline or powdered substance with a bitter taste.[2] A key characteristic of this compound is its hygroscopic and deliquescent nature, meaning it readily absorbs moisture from the atmosphere.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of calcium iodide hexahydrate.
| Property | Value | Citation(s) |
| Molecular Formula | CaH₁₂I₂O₆ | [6][7][8] |
| Molecular Weight | 401.98 g/mol | [6][7][8] |
| Appearance | Colorless to yellowish-white crystalline powder | [2] |
| Melting Point | ~42 °C (decomposes) | [9][10] |
| Boiling Point | 160 °C | [10] |
| Density | 2.55 g/cm³ | [10] |
| Solubility | Observation | Citation(s) |
| Water | Highly soluble | [2][3] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [2] |
| Acetone | Slightly soluble | [2] |
| Ether | Insoluble | [2] |
Chemical Behavior and Stability
Calcium iodide hexahydrate is sensitive to environmental conditions. It is light-sensitive and hygroscopic.[11] Exposure to air and light leads to a slow reaction with oxygen and carbon dioxide, resulting in the liberation of free iodine.[2][4] This process is responsible for the yellowish color often observed in impure samples.[2] The aqueous solution of calcium iodide is neutral or slightly alkaline.[2][9]
When exposed to acid, calcium iodide hexahydrate decomposes to release iodine or form hydroiodic acid.[2] The hexahydrate can be dehydrated to its anhydrous form by heating it in the presence of ammonium (B1175870) iodide in a stream of hydrogen iodide or dry nitrogen gas.[2]
Experimental Protocols: General Methodologies
Determination of Melting Point
The melting point of hygroscopic compounds like calcium iodide hexahydrate is typically determined using the capillary method.
Methodology:
-
A small, finely ground sample of the substance is packed into a thin-walled capillary tube.
-
Due to its hygroscopic nature, the capillary tube should be sealed.
-
The capillary is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) in close proximity to a calibrated thermometer.
-
The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.
Determination of Solubility
The solubility of an inorganic salt like calcium iodide hexahydrate in various solvents can be determined by preparing saturated solutions.
Methodology:
-
A known volume of the solvent (e.g., water, ethanol) is placed in a flask maintained at a constant temperature.
-
The salt is added in small increments with continuous stirring until no more salt dissolves, indicating a saturated solution.
-
A known volume of the saturated solution is carefully decanted and weighed.
-
The solvent is then evaporated from the sample, and the remaining solid residue is weighed.
-
The solubility is calculated and expressed as grams of solute per 100 g or 100 mL of solvent at that specific temperature.
Visualizing Chemical Processes
To better understand the synthesis and degradation of calcium iodide hexahydrate, the following diagrams illustrate these key processes.
Caption: Synthesis of Calcium Iodide Hexahydrate.
Caption: Decomposition of Calcium Iodide Hexahydrate in Air.
References
- 1. Spontaneous Iodide Activation at the Air–Water Interface of Aqueous Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. mt.com [mt.com]
- 4. fountainheadpress.com [fountainheadpress.com]
- 5. CALCIUM IODIDE HYDRATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bu.edu [bu.edu]
- 11. Calcium iodide - Wikipedia [en.wikipedia.org]
Synthesis of High-Purity Calcium Iodide Hexahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for producing high-purity calcium iodide hexahydrate (CaI₂·6H₂O). The information presented herein is intended to equip researchers and professionals in drug development and other scientific fields with detailed methodologies for the preparation of this important inorganic compound. This document outlines three principal synthesis routes, a robust purification protocol, and methods for purity analysis, supported by quantitative data and detailed experimental procedures.
Overview of Synthesis Methods
High-purity calcium iodide hexahydrate can be synthesized through several chemical pathways. The choice of method may depend on factors such as the availability of starting materials, desired purity, scalability, and laboratory equipment. This guide details the following three common methods:
-
Method 1: Neutralization Reaction of Calcium Hydroxide (B78521) with Hydroiodic Acid
-
Method 2: Indirect Synthesis via Iron(II) Iodide Intermediate
-
Method 3: Direct Reaction of Elemental Calcium and Iodine
The following sections provide detailed experimental protocols for each of these methods, along with a dedicated section on the purification of the final product to achieve high purity suitable for pharmaceutical and research applications.
Comparative Data of Synthesis Methods
The selection of a synthesis method is often guided by a comparison of key performance indicators. The following table summarizes the available quantitative data for the described synthesis routes. It is important to note that yields and purities are highly dependent on the experimental conditions and the purity of the starting materials.
| Parameter | Method 1: Neutralization | Method 2: Indirect Synthesis | Method 3: Direct Reaction |
| Purity Achievable | High | High | Moderate to High |
| Typical Yield | High (quantitative) | Moderate to High | Variable |
| Reaction Time | Short | Moderate | Long |
| Key Advantages | Clean reaction, high purity | Avoids direct use of hydroiodic acid | Simple stoichiometry |
| Key Disadvantages | Requires handling of corrosive hydroiodic acid | Multi-step process, potential for iron contamination | Can be difficult to control, requires high temperatures |
Experimental Protocols
Method 1: Neutralization of Calcium Hydroxide with Hydroiodic Acid
This method relies on the straightforward acid-base neutralization of calcium hydroxide with hydroiodic acid to yield calcium iodide and water.[1]
Reaction: Ca(OH)₂ + 2HI → CaI₂ + 2H₂O
Materials:
-
Calcium Hydroxide (Ca(OH)₂)
-
Hydroiodic Acid (HI), 57% aqueous solution
-
Deionized Water
-
pH indicator paper or pH meter
Procedure:
-
In a fume hood, carefully add a stoichiometric amount of calcium hydroxide to a stirred solution of hydroiodic acid. The addition should be done slowly and in portions to control the exothermic reaction.
-
Monitor the pH of the solution. Continue adding calcium hydroxide until the solution is neutral to slightly alkaline (pH 7-8).
-
Filter the resulting solution to remove any unreacted calcium hydroxide or other insoluble impurities.
-
The clear filtrate is a solution of calcium iodide. This solution can be concentrated by gentle heating to induce crystallization of calcium iodide hexahydrate upon cooling.
-
Collect the crystals by filtration and wash with a small amount of ice-cold deionized water.
-
Dry the crystals under vacuum at a low temperature to obtain the final product.
Method 2: Indirect Synthesis via Iron(II) Iodide Intermediate
This method avoids the direct use of hydroiodic acid by first preparing iron(II) iodide, which then reacts with calcium hydroxide in a double displacement reaction.[2]
Reactions:
-
Fe + I₂ → FeI₂
-
FeI₂ + Ca(OH)₂ → CaI₂ + Fe(OH)₂ (s)
Materials:
-
Iron filings (Fe), excess
-
Iodine (I₂)
-
Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
Procedure:
-
In a flask, mix an excess of iron filings with elemental iodine in deionized water.
-
Heat the mixture while stirring. The solution will initially turn red due to the formation of triiodide, and upon further heating to near boiling, it will become light brown, indicating the formation of iron(II) iodide.[2]
-
Slowly add a saturated solution of calcium hydroxide to the iron(II) iodide solution. This will cause the precipitation of iron(II) hydroxide.[2]
-
Filter the bluish-green precipitate of iron(II) hydroxide.[2]
-
The resulting clear filtrate is a solution of calcium iodide.
-
Concentrate the filtrate by evaporation and allow it to cool to crystallize calcium iodide hexahydrate.[2]
-
Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Method 3: Direct Reaction of Elemental Calcium and Iodine
This method involves the direct combination of calcium metal and iodine vapor at elevated temperatures.[3]
Reaction: Ca + I₂ → CaI₂
Materials:
-
Calcium metal (Ca), chunks or powder
-
Iodine (I₂), crystals
-
Inert atmosphere (e.g., Argon)
Procedure:
-
Place iodine crystals at the bottom of a reaction vessel.
-
Heat the vessel gently to sublime the iodine, filling the vessel with purple iodine vapor.[3]
-
Introduce calcium metal, held in a deflagrating spoon, into the iodine vapor.
-
Heat the calcium metal until it is molten. The molten calcium will react with the iodine vapor to form calcium iodide, which will deposit as a white powder.[3]
-
Allow the reaction vessel to cool completely under an inert atmosphere.
-
Collect the crude calcium iodide powder. This product will likely require purification.
Purification of Calcium Iodide Hexahydrate
Recrystallization is a critical step to achieve high-purity calcium iodide hexahydrate. A mixed-solvent system is often effective.
Procedure:
-
Dissolve the crude calcium iodide in a minimal amount of a "good" solvent, such as acetone, with gentle heating.
-
Once dissolved, add a "poor" solvent, such as diethyl ether, dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to remove residual solvents.
References
An In-depth Technical Guide to the Crystal Structure of Calcium Iodide Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of calcium iodide hexahydrate (CaI₂·6H₂O). Leveraging principles of isostructural analogy with calcium chloride hexahydrate, this document details the crystallographic parameters, experimental protocols for synthesis and crystal characterization, and presents the data in a clear, structured format for ease of comparison and use in research and development.
Introduction
Calcium iodide is an ionic compound with significant applications in photography and as an iodine source in animal feed. Its hydrated forms are of particular interest in various scientific disciplines. Calcium iodide hexahydrate, being a hygroscopic and light-sensitive compound, requires careful handling and specific conditions for the growth of single crystals suitable for structural analysis.[1][2][3] Due to the challenges in obtaining a direct crystal structure of the hexahydrate, this guide utilizes the well-established isostructural relationship with calcium chloride hexahydrate (CaCl₂·6H₂O) to elucidate its crystallographic features.
Crystal Structure and Physicochemical Properties
Calcium iodide hexahydrate is isostructural with calcium chloride hexahydrate, the mineral form of which is known as antarcticite. This indicates that they share the same crystal structure, with the chloride ions being replaced by iodide ions.
Crystallographic Data
The crystal structure of calcium chloride hexahydrate has been determined by neutron diffraction, providing precise atomic coordinates.[4] Based on this isostructural relationship, the crystallographic data for calcium iodide hexahydrate can be inferred. The compound crystallizes in the trigonal system with the space group P321.
Table 1: Crystallographic Data for Calcium Iodide Hexahydrate (Inferred)
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | P321 |
| a (Å) | ~7.9 (estimated) |
| c (Å) | ~3.95 (estimated) |
| Z | 1 |
Note: Unit cell parameters 'a' and 'c' are estimations based on the isostructural CaCl₂·6H₂O and the larger ionic radius of iodide compared to chloride.
Atomic Coordinates
The following atomic coordinates for calcium chloride hexahydrate are used as a model for the isostructural calcium iodide hexahydrate.
Table 2: Inferred Fractional Atomic Coordinates for Calcium Iodide Hexahydrate
| Atom | Wyckoff Position | x | y | z |
| Ca | 1a | 0 | 0 | 0 |
| I | 2d | 1/3 | 2/3 | ~0.25 |
| O1 | 3e | ~0.53 | 0 | 1/2 |
| O2 | 6g | ~0.22 | ~0.15 | ~0.21 |
| H1 | 3e | ~0.63 | 0 | 1/2 |
| H2 | 6g | ~0.28 | ~0.10 | ~0.30 |
| H3 | 6g | ~0.17 | ~0.25 | ~0.15 |
Note: These coordinates are based on the structure of CaCl₂·6H₂O and are approximate for CaI₂·6H₂O. The exact positions would require a dedicated crystallographic study.
Experimental Protocols
Synthesis of Calcium Iodide
Calcium iodide can be synthesized by the reaction of calcium carbonate, calcium oxide, or calcium hydroxide (B78521) with hydroiodic acid.[5]
Reaction: CaCO₃ + 2HI → CaI₂ + H₂O + CO₂
Procedure:
-
In a well-ventilated fume hood, slowly add a stoichiometric amount of hydroiodic acid to a stirred suspension of calcium carbonate in deionized water.
-
Continue stirring until the effervescence of carbon dioxide ceases, indicating the completion of the reaction.
-
The resulting solution is a concentrated aqueous solution of calcium iodide.
Single Crystal Growth of Calcium Iodide Hexahydrate
Due to the hygroscopic and light-sensitive nature of calcium iodide, single crystals are best grown using the slow evaporation method in a controlled environment.[1][2][3]
Procedure:
-
Prepare a saturated solution of calcium iodide in deionized water at room temperature.
-
Filter the solution to remove any undissolved particles or impurities.
-
Transfer the clear, saturated solution to a clean crystallizing dish.
-
To control the rate of evaporation, cover the dish with parafilm and puncture a few small holes in it.
-
For this hygroscopic salt, place the crystallizing dish inside a desiccator containing a suitable desiccant (e.g., anhydrous calcium sulfate) to maintain a low-humidity environment.
-
Store the desiccator in a dark, vibration-free location to protect the light-sensitive solution and promote the growth of large, well-defined single crystals.
-
Monitor the setup periodically over several days to weeks for crystal formation.
X-ray Diffraction Analysis
Methodology:
-
A suitable single crystal of calcium iodide hexahydrate is carefully selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation.
-
X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
A complete dataset is collected by rotating the crystal through a series of angles.
-
The collected diffraction data are then processed, including integration of reflection intensities, and corrected for various factors (e.g., Lorentz-polarization, absorption).
-
The crystal structure is solved using direct methods or Patterson synthesis and refined using full-matrix least-squares techniques.
Experimental Workflow
The following diagram illustrates the logical flow from the synthesis of calcium iodide to the final determination of its crystal structure.
Caption: Workflow from synthesis to structure determination.
Conclusion
This technical guide has detailed the crystal structure of calcium iodide hexahydrate through an isostructural analogy with calcium chloride hexahydrate. The provided crystallographic data, though inferred, offers a robust model for researchers and scientists. The detailed experimental protocols for synthesis and single-crystal growth are designed to be reproducible, enabling further investigation and verification of the presented structural parameters. This information is valuable for professionals in materials science, chemistry, and drug development who require a thorough understanding of the solid-state properties of this compound.
References
Solubility of Calcium Iodide Hexahydrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of calcium iodide hexahydrate (CaI₂·6H₂O) in various organic solvents. This information is critical for professionals in research and drug development where calcium iodide may be used as a reagent, catalyst, or component in a formulation. This document presents available quantitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.
Introduction to Calcium Iodide Hexahydrate
Calcium iodide is an inorganic compound with the chemical formula CaI₂. The hexahydrate form, CaI₂·6H₂O, is a colorless to yellowish-white crystalline solid that is highly hygroscopic.[1] It is known to be freely soluble in water and alcohol.[2] Understanding its solubility in a range of organic solvents is crucial for its application in various chemical processes, including organic synthesis and pharmaceutical formulation.
Quantitative Solubility Data
Precise quantitative solubility data for calcium iodide hexahydrate in a wide array of organic solvents is not extensively documented in readily available literature. The majority of published data pertains to the anhydrous form, CaI₂. This data, however, provides a valuable approximation for the solubility behavior of the hydrated salt, especially in polar organic solvents where the water of hydration may influence solubility. It is important to note that the presence of water molecules in the crystal lattice of the hexahydrate can affect its interaction with organic solvents compared to the anhydrous form.
The following tables summarize the available quantitative solubility data for anhydrous calcium iodide in select organic solvents at various temperatures. This data is presented as grams of solute per 100 grams of solvent.
Table 1: Solubility of Anhydrous Calcium Iodide in Methanol [3]
| Temperature (°C) | Solubility ( g/100 g Methanol) |
| 0 | 116.4 |
| 10 | 121.1 |
| 15 | 123.7 |
| 20 | 126.1 |
| 30 | 131.2 |
| 40 | 136.8 |
| 50 | 142.2 |
| 60 | 148.8 |
Table 2: Solubility of Anhydrous Calcium Iodide in Acetone [3]
| Temperature (°C) | Solubility ( g/100 g Acetone) |
| 0 | 72.7 |
| 20 | 89.0 |
| 40 | 105.8 |
| 60 | 119.8 |
Qualitative Solubility Information:
-
Ethanol: Soluble[3]
-
Propanol: Highly soluble[1]
-
Dioxane: Practically insoluble[2]
-
Ethyl Acetate: Soluble[3]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of calcium iodide hexahydrate in an organic solvent. This protocol is based on the isothermal shake-flask method, a common and reliable technique for measuring the solubility of solids in liquids.
3.1. Materials and Equipment
-
Calcium Iodide Hexahydrate (CaI₂·6H₂O), analytical grade
-
Selected organic solvent(s), HPLC grade or equivalent
-
Analytical balance (± 0.0001 g)
-
Isothermal shaker bath or temperature-controlled incubator
-
Calibrated thermometer
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Gravimetric analysis equipment (drying oven, desiccator) or a suitable analytical technique for quantification (e.g., ICP-MS for calcium, ion chromatography for iodide).
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of calcium iodide hexahydrate to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Accurately pipette a known volume or weigh a known mass of the selected organic solvent into each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a predetermined period (e.g., 24-72 hours). The exact time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant. Continuous agitation is necessary to facilitate the dissolution process.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the isothermal bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed or pre-cooled syringe (to the temperature of the experiment) to avoid precipitation or dissolution due to temperature changes.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Accurately weigh the volumetric flask containing the filtered saturated solution.
-
Evaporate the solvent from the flask in a drying oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the calcium iodide. The stability of calcium iodide hexahydrate at different temperatures should be considered.
-
Once the solvent is completely evaporated, cool the flask in a desiccator and weigh it again.
-
The mass of the dissolved calcium iodide hexahydrate is the difference between the final and initial weights of the flask.
-
-
Analytical Instrumentation:
-
Alternatively, the concentration of calcium or iodide in the filtered solution can be determined using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for calcium or Ion Chromatography for iodide. This requires the preparation of calibration standards.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in grams of solute per 100 g of solvent using the following formula:
Solubility = (mass of dissolved CaI₂·6H₂O / mass of solvent) * 100
-
3.3. Considerations for Hydrated Salts
When working with hydrated salts like calcium iodide hexahydrate, it is important to consider the fate of the water of hydration. In polar organic solvents, the water molecules may be released and become part of the solvent system, potentially affecting the overall solubility. In non-polar solvents, the energy required to remove the water of hydration from the crystal lattice may contribute to lower solubility. It is also crucial to use anhydrous organic solvents to avoid introducing additional water into the system, which could significantly alter the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of calcium iodide hexahydrate.
Caption: Workflow for the experimental determination of solubility.
Conclusion
The solubility of calcium iodide hexahydrate in organic solvents is a key parameter for its effective use in research and industrial applications. While quantitative data for the hexahydrate form is scarce, the data for anhydrous calcium iodide provides a useful starting point for formulation and experimental design. The detailed experimental protocol provided in this guide offers a robust method for determining the precise solubility in any organic solvent of interest, enabling researchers and drug development professionals to generate the specific data required for their applications. Careful consideration of the role of the water of hydration is essential for accurate and reproducible results.
References
Thermal Stability and Decomposition of Calcium Iodide Hexahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium iodide hexahydrate (CaI₂·6H₂O) is a hygroscopic, crystalline solid with applications in various scientific fields. Understanding its thermal stability and decomposition pathway is crucial for its handling, storage, and utilization in applications such as a phase change material or as a source of iodide. This technical guide provides a comprehensive overview of the thermal behavior of calcium iodide hexahydrate, including its physical properties and a proposed decomposition mechanism based on the behavior of analogous hydrated salts. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to guide researchers in the characterization of this and similar hygroscopic materials.
Introduction
Calcium iodide is an ionic compound with the formula CaI₂. In its hydrated form, it incorporates water molecules into its crystal lattice. The hexahydrate, CaI₂·6H₂O, is a common form and is known to be highly hygroscopic, readily absorbing moisture from the atmosphere.[1] The thermal behavior of hydrated salts is of significant interest as they often undergo multi-step dehydration processes upon heating, losing water molecules at specific temperature ranges to form lower hydrates or the anhydrous salt.[2][3] This guide synthesizes the available information on calcium iodide hexahydrate and provides a framework for its thermal analysis.
Physicochemical Properties
Calcium iodide hexahydrate is a white to yellowish-white crystalline solid.[4] It is highly soluble in water, ethanol, and acetone.[4] Due to its hygroscopic nature, it must be stored in a tightly sealed container to prevent deliquescence.[1]
Table 1: Physical and Thermal Properties of Calcium Iodide and Its Hexahydrate
| Property | Value | Reference(s) |
| Calcium Iodide Hexahydrate (CaI₂·6H₂O) | ||
| Molecular Weight | 401.98 g/mol | |
| Melting Point | ~42 °C | [4] |
| Latent Heat of Fusion | ~162 J/g | [5] |
| Appearance | Colorless to yellowish-white crystalline solid | [4] |
| **Anhydrous Calcium Iodide (CaI₂) ** | ||
| Molecular Weight | 293.89 g/mol | [6] |
| Melting Point | 779 °C | [1] |
| Boiling Point | 1100 °C | [1] |
| Density | 3.956 g/cm³ | [1] |
Thermal Decomposition Pathway
The decomposition is likely to proceed as follows:
CaI₂·6H₂O(s) → CaI₂·xH₂O(s) + (6-x)H₂O(g) → ... → CaI₂(s) + 6H₂O(g)
The initial step may involve the melting of the hexahydrate around its melting point of 42 °C, followed by sequential dehydration steps at increasing temperatures.
Caption: Proposed thermal decomposition pathway of CaI₂·6H₂O.
Experimental Protocols for Thermal Analysis
Given the hygroscopic nature of calcium iodide hexahydrate, special precautions must be taken during sample preparation and analysis to ensure accurate and reproducible results. The following are detailed methodologies for TGA and DSC analysis applicable to such materials.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Objective: To determine the dehydration temperatures and quantify the water content at each stage of decomposition.
Instrumentation: A thermogravimetric analyzer with a high-precision balance and the capability for controlled heating rates and atmosphere.
Methodology:
-
Sample Preparation:
-
Due to the hygroscopic nature of the sample, all handling should be performed in a low-humidity environment, such as a glove box with a dry atmosphere (e.g., nitrogen or argon).
-
If a glove box is not available, work quickly to minimize exposure to ambient air.
-
Use a clean, dry spatula to place a small amount of the sample (typically 5-10 mg) into a pre-tared TGA crucible (e.g., alumina (B75360) or platinum).[7]
-
For highly hygroscopic samples, consider using a hermetically sealed pan with a pinhole lid to control the release of volatiles.[8]
-
-
Instrument Setup:
-
Purge the TGA furnace with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide a stable and non-reactive atmosphere.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
Program the heating rate, typically between 5 to 20 °C/min. A slower heating rate can provide better resolution of overlapping decomposition steps.
-
-
Analysis:
-
Equilibrate the sample at the initial temperature for a few minutes.
-
Begin the heating program, recording the mass loss as a function of temperature up to a final temperature sufficient to ensure complete dehydration (e.g., 300-400 °C).
-
The resulting TGA curve will show step-wise mass losses corresponding to the dehydration events. The temperature at the inflection point of each step (from the derivative thermogravimetric, DTG, curve) indicates the temperature of the maximum rate of decomposition.
-
Caption: Experimental workflow for TGA of hygroscopic salts.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.
Objective: To determine the temperatures and enthalpies of phase transitions, such as melting and dehydration.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation:
-
As with TGA, handle the sample in a low-humidity environment.
-
Accurately weigh 2-5 mg of the sample into a DSC pan.
-
Use a hermetically sealed pan to prevent water loss before the analysis begins and to contain the sample during melting. A small pinhole in the lid may be used to allow for the controlled escape of evolved water vapor.
-
-
Instrument Setup:
-
Place an empty, sealed pan as the reference.
-
Purge the DSC cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Set the initial temperature below the expected melting point (e.g., 25 °C).
-
Program a heating rate, typically 10 °C/min.
-
-
Analysis:
-
Equilibrate the sample at the initial temperature.
-
Begin the heating program and record the heat flow as a function of temperature.
-
Endothermic peaks on the DSC thermogram will correspond to melting and dehydration events. The area under each peak can be integrated to determine the enthalpy change of the transition.
-
Data Presentation
While specific experimental data for the thermal decomposition of calcium iodide hexahydrate is not available in the literature reviewed, the following table provides a template for how such data should be structured for clear comparison. The values for calcium chloride dihydrate are included for illustrative purposes.[9]
Table 2: Illustrative TGA/DSC Data for a Hydrated Salt (Calcium Chloride Dihydrate)
| Dehydration Step | Temperature Range (°C) | Mass Loss (%) (TGA) | Enthalpy Change (J/g) (DSC) | Corresponding Reaction |
| 1 | 100 - 150 | ~12 | (Endothermic) | CaCl₂·2H₂O → CaCl₂·H₂O + H₂O |
| 2 | 150 - 200 | ~12 | (Endothermic) | CaCl₂·H₂O → CaCl₂ + H₂O |
Conclusion
The thermal stability and decomposition of calcium iodide hexahydrate are critical parameters for its practical application. Although direct experimental data on its thermal decomposition is sparse, a multi-step dehydration process is anticipated. The experimental protocols for TGA and DSC outlined in this guide provide a robust framework for the characterization of CaI₂·6H₂O and other hygroscopic hydrated salts. Further research is warranted to fully elucidate the specific dehydration steps, intermediate hydrates, and associated energetics of the thermal decomposition of calcium iodide hexahydrate. Such data will be invaluable to researchers and professionals working with this compound.
References
- 1. Calcium iodide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. torontech.com [torontech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Calcium Iodide Hexahydrate for Scientific and Pharmaceutical Applications
An in-depth examination of the physicochemical properties, synthesis, and applications of Calcium Iodide Hexahydrate, tailored for researchers, scientists, and professionals in drug development.
Calcium iodide hexahydrate, an inorganic salt of calcium and iodine, is a compound with diverse applications in scientific research and the pharmaceutical industry. This technical guide provides a detailed overview of its chemical and physical properties, methods of synthesis, and its utility in various experimental and industrial settings. Particular focus is placed on its role as a source of iodide in biological systems and its emerging applications in catalysis.
Core Properties of Calcium Iodide Hexahydrate
Calcium iodide hexahydrate is primarily identified by the CAS number 71626-98-7 . Its molecular formula is CaI₂·6H₂O , which can also be represented as CaH₁₂I₂O₆ .[1] The anhydrous form of calcium iodide has the CAS number 10102-68-8.[2][3]
Physicochemical Data
A summary of the key quantitative data for calcium iodide is presented in the tables below, facilitating easy comparison of its properties.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Weight | 401.98 g/mol [1] |
| Appearance | White to yellowish-white hygroscopic crystals or powder |
| Melting Point | ~42 °C (decomposes) |
| Boiling Point | 160 °C (of the hydrate) |
| Density | 2.55 g/cm³ |
Table 2: Solubility Data (for anhydrous Calcium Iodide)
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Water | 182 | 0 |
| 209 | 20 | |
| 426 | 100 | |
| Methanol | 116.4 | 0 |
| 126.1 | 20 | |
| 148.8 | 60 | |
| Acetone | 72.7 | 0 |
| 89 | 20 | |
| 119.8 | 60 | |
| Ether | Insoluble | - |
Data for solubility of anhydrous calcium iodide is provided as a reference for its behavior in various solvents.[4]
Table 3: Thermodynamic Properties (for anhydrous Calcium Iodide)
| Property | Value |
| Standard Molar Enthalpy of Formation (ΔfH⁰) | -534.7 kJ/mol (solid)[4] |
| Standard Molar Gibbs Energy of Formation (ΔfG⁰) | -529.7 kJ/mol (solid)[4] |
| Standard Molar Entropy (S⁰) | 142 J/(mol·K) (solid)[4] |
| Molar Heat Capacity at Constant Pressure (Cp) | 77 J/(mol·K) (solid)[4] |
Experimental Protocols
Synthesis of Calcium Iodide
Calcium iodide can be synthesized through several methods. A common laboratory-scale preparation involves the reaction of a calcium salt with hydroiodic acid.
Protocol for Synthesis from Calcium Carbonate:
-
Reaction Setup: In a well-ventilated fume hood, suspend calcium carbonate (CaCO₃) in distilled water in a glass beaker with constant stirring.
-
Addition of Hydroiodic Acid: Slowly add a stoichiometric amount of hydroiodic acid (HI) to the suspension. The reaction will produce carbon dioxide gas, so the addition should be gradual to control effervescence. The reaction is as follows: CaCO₃ + 2HI → CaI₂ + H₂O + CO₂[3]
-
Completion and Filtration: Continue stirring until the evolution of CO₂ ceases and all the calcium carbonate has dissolved. Filter the resulting solution to remove any unreacted starting material or impurities.
-
Crystallization: Gently heat the solution to concentrate it, then allow it to cool slowly to facilitate the crystallization of calcium iodide hexahydrate.
-
Isolation and Storage: Collect the crystals by filtration and dry them under vacuum at a low temperature to avoid decomposition. Store the final product in a tightly sealed container, protected from light and moisture, as it is hygroscopic and can decompose on exposure to air and light, liberating free iodine which imparts a yellowish color.[3]
Catalytic Asymmetric Mannich-type Reaction
A novel chiral calcium iodide catalyst, prepared from CaI₂ and a pybox ligand, has been shown to be effective in asymmetric Mannich-type reactions. This is a significant application in the synthesis of chiral β-aminocarbonyl compounds, which are important building blocks in drug development.
Experimental Protocol:
-
Catalyst Preparation: In a glovebox under an inert atmosphere, a solution of anhydrous calcium iodide (CaI₂) in a suitable solvent (e.g., tetrahydrofuran) is treated with a chiral pybox (pyridine-bis(oxazoline)) ligand. The mixture is stirred at room temperature to form the chiral calcium iodide complex.
-
Reaction Mixture: To a solution of the N-Boc-protected imine in an appropriate solvent, add the malonate nucleophile.
-
Catalysis: A catalytic amount of the pre-formed chiral calcium iodide catalyst is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., room temperature or below) for a specified period, monitoring the progress by thin-layer chromatography or other analytical techniques.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield the enantiomerically enriched β-aminocarbonyl compound.[5]
This catalytic system has demonstrated high yields and enantioselectivities for both aromatic and aliphatic imines.[5]
Mandatory Visualizations
Iodide Transport in Thyroid Follicular Cells
While calcium iodide hexahydrate itself is not a signaling molecule, the iodide ion is a critical component of thyroid hormones and its transport into thyroid cells is a well-defined and vital signaling-related process. This pathway is essential for the synthesis of thyroxine (T4) and triiodothyronine (T3), which regulate metabolism, growth, and development.
References
- 1. Calcium iodide hexahydrate | CaH12I2O6 | CID 6093259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CALCIUM IODIDE | 10031-31-9 [chemicalbook.com]
- 3. Calcium iodide - Wikipedia [en.wikipedia.org]
- 4. calcium iodide [chemister.ru]
- 5. Chiral calcium iodide for asymmetric Mannich-type reactions of malonates with imines providing β-aminocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Calcium Iodide Hexahydrate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for calcium iodide hexahydrate (CaI₂·6H₂O), a compound utilized in various chemical syntheses and research applications. Due to its hygroscopic and light-sensitive nature, proper handling is crucial to ensure laboratory safety and maintain the integrity of the substance. This document outlines the known hazards, exposure control measures, and emergency procedures.
Hazard Identification and Classification
Calcium iodide hexahydrate is classified as a hazardous substance.[1] It is a skin and serious eye irritant.[2] While extensive toxicological data is not available, chronic exposure to iodides can lead to "iodism," with symptoms including skin rash, running nose, headache, and irritation of the mucous membranes.[3]
GHS Hazard Statements:
Quantitative Safety Data
Comprehensive quantitative toxicological data for calcium iodide hexahydrate is limited. The following table summarizes the available information.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | No data available | [2] |
| Inhalation LC50 (Rat) | No data available | [2] |
| Dermal LD50 (Rabbit) | No data available | [2] |
| Permissible Exposure Limit (PEL) - Oregon | 10 mg/m³ (Total Dust, as Particulates Not Otherwise Regulated) | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, it is imperative to use appropriate engineering controls and personal protective equipment.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[6]
-
A lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[6]
Experimental Protocols: Safe Handling Procedures
Due to the lack of specific, published experimental protocols with detailed safety sections for calcium iodide hexahydrate, the following are generalized procedures for common laboratory manipulations, derived from safety data sheets and best practices for handling hygroscopic and light-sensitive solids.
Weighing and Transferring
Objective: To safely weigh and transfer solid calcium iodide hexahydrate.
Methodology:
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Perform the procedure in a chemical fume hood or a glove box to minimize exposure to air and moisture.
-
Use a clean, dry weighing vessel.
-
-
Weighing:
-
Quickly transfer the desired amount of calcium iodide hexahydrate to the weighing vessel to minimize exposure to the atmosphere.
-
Keep the stock container tightly sealed when not in use.
-
-
Transfer:
-
Carefully transfer the weighed solid to the reaction vessel.
-
If transferring to a solution, add the solid slowly to prevent splashing.
-
-
Cleaning:
-
Clean any spills immediately using dry methods (e.g., sweeping or vacuuming with a HEPA filter).[1]
-
Wash the weighing vessel and any contaminated surfaces with an appropriate solvent.
-
Dissolving the Solid
Objective: To safely dissolve calcium iodide hexahydrate in a solvent.
Methodology:
-
Preparation:
-
Wear appropriate PPE.
-
Conduct the procedure in a well-ventilated fume hood.
-
-
Procedure:
-
To a reaction vessel containing the chosen solvent, slowly add the pre-weighed calcium iodide hexahydrate in small portions.
-
Stir the mixture to facilitate dissolution.
-
Be aware of any potential exothermic reactions, although none are specifically noted for simple dissolution.
-
-
Storage:
-
If the resulting solution is to be stored, use a tightly sealed, light-protected container (e.g., an amber glass bottle).
-
Storage and Incompatibility
Proper storage is crucial to maintain the stability and purity of calcium iodide hexahydrate.
-
Storage Conditions: Store in a cool, dry, well-ventilated area.[1] Keep containers tightly sealed to prevent absorption of moisture.[1] Protect from light, as it can cause the material to oxidize and release iodine.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bromine trifluoride, and chloral (B1216628) hydrate.[1]
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek medical attention.[1]
Spill Response
The following diagram outlines the logical workflow for responding to a calcium iodide hexahydrate spill.
General Laboratory Handling Workflow
The following diagram illustrates a logical workflow for the general handling of calcium iodide hexahydrate in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Calcium Iodide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Calcium iodide hexahydrate | CaH12I2O6 | CID 6093259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. tutorchase.com [tutorchase.com]
The Hygroscopic Nature of Calcium Iodide Hexahydrate: An In-depth Technical Guide for Researchers and Drug Development Professionals
Anhydrous calcium iodide and its hexahydrate form are highly hygroscopic compounds, readily absorbing moisture from the atmosphere. This intrinsic property presents significant challenges and considerations in research, laboratory handling, and particularly in the formulation and development of pharmaceutical products. Understanding and quantifying the hygroscopic behavior of calcium iodide hexahydrate is crucial for ensuring its stability, quality, and performance in various applications.
Calcium iodide (CaI₂) is an ionic compound that exists as a colorless to yellowish-white crystalline or powdered substance.[1] The hexahydrate form (CaI₂·6H₂O) is particularly noteworthy for its pronounced tendency to attract and retain atmospheric water, a phenomenon known as hygroscopicity, which can lead to deliquescence—the process of dissolving in the absorbed water to form a liquid solution.[2] This technical guide provides a comprehensive overview of the hygroscopic nature of calcium iodide hexahydrate, its implications for drug development, and methodologies for its characterization and management.
Physicochemical Properties and Hygroscopic Behavior
Calcium iodide hexahydrate's interaction with atmospheric moisture is a critical factor influencing its physical and chemical stability. When exposed to air, it not only absorbs water but can also react with carbon dioxide, leading to the liberation of free iodine and a subsequent yellowing of the material.[1] This degradation pathway underscores the importance of controlled storage and handling conditions.
The European Pharmacopoeia outlines a classification system for the hygroscopicity of substances based on the percentage weight gain after 24 hours of storage at 25°C and 80% relative humidity.[4] Although a specific classification for calcium iodide hexahydrate under this system was not found, its known deliquescent nature suggests it would fall into the "very hygroscopic" or "deliquescent" categories.
Table 1: Physicochemical Properties of Calcium Iodide and its Hexahydrate
| Property | Calcium Iodide (Anhydrous) | Calcium Iodide Hexahydrate |
| Molecular Formula | CaI₂ | CaI₂·6H₂O |
| Appearance | Colorless to yellowish-white powder | Colorless to yellowish-white crystalline powder |
| Hygroscopicity | Very hygroscopic | Very hygroscopic, deliquescent |
| Solubility | Highly soluble in water, methanol, ethanol, and propanol; insoluble in ether.[1] | Freely soluble in water and alcohol. |
Implications of Hygroscopicity in Pharmaceutical Development
The hygroscopic nature of an active pharmaceutical ingredient (API) or excipient like calcium iodide hexahydrate has profound implications throughout the drug development lifecycle, from early formulation to manufacturing and packaging.[5]
1. Chemical Stability: The presence of absorbed moisture can accelerate chemical degradation pathways, such as hydrolysis, leading to a loss of potency and the formation of impurities.[6] For iodide-containing compounds, moisture can facilitate oxidation, resulting in the formation of elemental iodine and discoloration of the product.[1] The stability of iodine in iodized salt, for instance, is significantly influenced by moisture content and atmospheric humidity.[7]
2. Physical Stability: Moisture uptake can induce physical changes in the solid-state properties of a material. These changes can include alterations in crystal structure, particle size, and morphology.[5] For amorphous materials, absorbed water can act as a plasticizer, lowering the glass transition temperature (Tg) and potentially leading to crystallization.
3. Formulation and Manufacturing Challenges: The handling and processing of hygroscopic powders can be challenging. Issues such as poor powder flow, caking, and agglomeration can arise, impacting manufacturing processes like blending, granulation, and tablet compression.[5] Adhesion of the material to manufacturing equipment can also lead to operational difficulties and product loss.
4. Dosage Form Performance: The hygroscopicity of an ingredient can affect the performance of the final dosage form. For solid oral dosage forms, changes in moisture content can impact tablet hardness, disintegration, and dissolution rates, ultimately affecting the bioavailability of the API.[8][9]
5. Packaging and Storage: To mitigate the detrimental effects of moisture, hygroscopic materials require storage in tightly sealed containers in a dry environment.[1] The selection of appropriate packaging with adequate moisture barrier properties is critical to ensure the long-term stability and shelf-life of the product.[8]
Experimental Protocols for Characterizing Hygroscopicity
A thorough understanding of the hygroscopic properties of a substance is essential for developing appropriate control strategies. Several experimental techniques are employed to characterize the interaction of a solid with water vapor.
Gravimetric Vapor Sorption (GVS) Analysis
Dynamic Vapor Sorption (DVS) is a widely used technique to determine the water vapor sorption and desorption characteristics of a material. The instrument measures the change in mass of a sample as it is exposed to a controlled relative humidity at a constant temperature. The resulting data is plotted as a sorption-desorption isotherm, which provides valuable information about the material's hygroscopicity, deliquescence point, and the presence of any solid-state transformations.[10]
Generalized Experimental Protocol for DVS Analysis:
-
Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed in the DVS instrument's sample pan.
-
Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). The sample mass is allowed to equilibrate at each RH step, and the weight change is recorded.
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, and the corresponding mass changes are recorded.
-
Data Analysis: The percentage change in mass is plotted against the relative humidity to generate the sorption-desorption isotherm.
European Pharmacopoeia Method for Hygroscopicity Classification
The European Pharmacopoeia provides a simple gravimetric method to classify the hygroscopicity of a substance.[4]
Experimental Protocol:
-
Weigh a specific amount of the substance into a tared container.
-
Store the container in a desiccator maintained at 80% ± 2% relative humidity and 25°C ± 1°C for 24 hours.
-
After 24 hours, reweigh the sample.
-
Calculate the percentage increase in weight.
-
Classify the substance based on the criteria outlined in the pharmacopeia (see Table 2).
Table 2: European Pharmacopoeia Classification of Hygroscopicity
| Classification | Weight Increase (%) |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Management and Formulation Strategies for Hygroscopic Materials
Several strategies can be employed to manage the challenges associated with the hygroscopic nature of substances like calcium iodide hexahydrate in pharmaceutical development.
1. Environmental Control: Manufacturing and storage areas should have controlled temperature and humidity to minimize moisture exposure.[5]
2. Formulation Approaches:
- Excipient Selection: The use of less hygroscopic excipients in the formulation can help to mitigate the overall moisture sensitivity of the final product.[6]
- Moisture Scavengers: Incorporating excipients that act as internal desiccants can help to protect the API from moisture.
- Film Coating: Applying a moisture-barrier film coat to solid dosage forms can provide effective protection against atmospheric humidity.[1][11]
- Encapsulation: Encapsulating the hygroscopic material within a less permeable matrix can also serve as a protective barrier.[1][11]
- Crystal Engineering: In some cases, it may be possible to form a less hygroscopic salt or co-crystal of the API.[1][11]
3. Packaging Solutions: The use of high-barrier packaging materials, such as foil-foil blisters or containers with desiccants, is essential for protecting moisture-sensitive products.[8]
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships and workflows associated with the hygroscopic nature of calcium iodide hexahydrate.
Caption: Relationship between the hygroscopic nature of calcium iodide hexahydrate and its implications.
References
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. scribd.com [scribd.com]
- 6. colorcon.com [colorcon.com]
- 7. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. colorcon.com [colorcon.com]
- 9. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 10. Moisture Sorption–desorption Characteristics and the Corresponding Thermodynamic Properties of Carvedilol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
A Technical Guide to Research-Grade Calcium Iodide Hexahydrate for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of research-grade calcium iodide hexahydrate (CaI₂·6H₂O), a crucial inorganic compound in various scientific domains. This document details the commercial sources, technical specifications, and established applications of this compound, with a focus on providing practical information for laboratory use.
Commercial Suppliers of Research-Grade Calcium Iodide Hexahydrate
A variety of chemical suppliers offer calcium iodide hexahydrate suitable for research and development purposes. These suppliers often provide different grades of the compound, each with specific purity levels and impurity profiles. When selecting a supplier, it is crucial to consider the specific requirements of the intended application, including the necessary purity and the acceptable levels of trace metal and other impurities.
Below is a summary of prominent commercial suppliers offering research-grade calcium iodide hexahydrate:
| Supplier | Contact Information | Available Grades/Purities |
| American Elements | --INVALID-LINK-- | Offers various grades including high purity (e.g., 99.999%), research grade, and pharmaceutical grade.[1] |
| Alfa Aesar (part of Thermo Fisher Scientific) | --INVALID-LINK-- | Provides a range of purities, often specified on their product pages and certificates of analysis. |
| Noah Chemicals | --INVALID-LINK-- | Specializes in high-purity inorganic chemicals, with purities up to 99.9999+%. They can also provide materials to ACS, USP/NF, and FCC specifications. |
| Strem Chemicals | --INVALID-LINK-- | Manufactures and markets specialty chemicals of high purity, typically 99% or higher. |
| Chem-Impex International | --INVALID-LINK-- | Offers calcium iodide hydrate (B1144303) with specified purities for research and industrial applications. |
| AB Enterprises | --INVALID-LINK-- | A supplier of high-purity specialty chemicals, including calcium iodide hexahydrate, for various industries including pharmaceuticals.[2] |
Technical Data and Specifications
The quality and purity of calcium iodide hexahydrate are critical for reproducible and reliable experimental results. The following tables summarize the key technical specifications of research-grade calcium iodide hexahydrate based on information from various suppliers. Researchers should always refer to the supplier-specific certificate of analysis for lot-specific data.
Table 1: General Properties of Calcium Iodide Hexahydrate
| Property | Value |
| Chemical Formula | CaI₂·6H₂O |
| CAS Number | 71626-98-7 |
| Molecular Weight | 401.98 g/mol [2] |
| Appearance | White to yellowish-white crystalline solid or powder[3] |
| Solubility | Highly soluble in water, alcohol, and acetone. |
Table 2: Comparative Purity and Impurity Profile of Research-Grade Calcium Iodide Hexahydrate from Select Suppliers
| Supplier | Purity (Assay) | Key Impurities (Typical Maximum Limits) |
| American Elements | Up to 99.999% | Trace metals and other anions (specific limits available on request) |
| Alfa Aesar | ≥98% | Varies by product grade (refer to CoA) |
| Noah Chemicals | Up to 99.9999+% | Detailed trace metal analysis provided with order |
| Strem Chemicals | Typically ≥99% | Specific impurity levels provided on CoA |
Experimental Applications and Protocols
Calcium iodide hexahydrate finds utility in a range of chemical and biological research areas. Its applications stem from its properties as a source of iodide ions and the Lewis acidity of the calcium ion.
Organic Synthesis
Calcium iodide can be used as a catalyst or reagent in various organic reactions. For instance, it can be involved in the synthesis of iodinated organic compounds.
Experimental Protocol: Synthesis of Anhydrous Calcium Iodide from its Hydrate for Use in Moisture-Sensitive Reactions
This protocol describes the dehydration of calcium iodide hexahydrate, a necessary step for its use in anhydrous conditions.
Materials:
-
Calcium iodide hexahydrate (CaI₂·6H₂O)
-
Tube furnace
-
Quartz tube
-
Inert gas (e.g., Argon or Nitrogen) supply with a flow meter
-
Schlenk flask
Procedure:
-
Place a known amount of calcium iodide hexahydrate in a quartz tube.
-
Insert the quartz tube into the tube furnace.
-
Connect one end of the quartz tube to an inert gas supply with a bubbler to monitor the gas flow.
-
Connect the other end of the quartz tube to a Schlenk flask to collect the anhydrous product.
-
Begin a slow flow of inert gas through the quartz tube.
-
Gradually heat the furnace to a temperature of 200-250 °C. The water of hydration will be driven off.
-
Maintain this temperature for 2-3 hours under the inert gas flow to ensure complete dehydration.
-
After dehydration, allow the furnace to cool to room temperature under the continuous flow of inert gas.
-
Once at room temperature, quickly transfer the resulting anhydrous calcium iodide powder to a dry Schlenk flask under an inert atmosphere to prevent rehydration.
Logical Workflow for Anhydrous Calcium Iodide Preparation
Caption: Workflow for preparing anhydrous calcium iodide.
Thyroid Research
Both calcium and iodide ions play crucial roles in thyroid physiology. While direct experimental protocols using calcium iodide hexahydrate in thyroid hormone assays are not commonly detailed in recent literature, the compound can serve as a source of iodide for studying its uptake and metabolism by thyroid cells.
Experimental Protocol: In Vitro Iodide Uptake Assay in Thyroid Cells
This generalized protocol outlines how to study the effect of iodide concentration on its uptake by cultured thyroid cells. Calcium iodide hexahydrate can be used to prepare the iodide solutions.
Materials:
-
Cultured thyroid cell line (e.g., FRTL-5)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium iodide hexahydrate (to prepare iodide solutions of varying concentrations)
-
Radioactive iodide (e.g., ¹²⁵I) as a tracer
-
Gamma counter
Procedure:
-
Culture thyroid cells to confluency in appropriate multi-well plates.
-
Prepare a series of iodide solutions with varying concentrations using calcium iodide hexahydrate dissolved in HBSS.
-
Wash the cells twice with warm HBSS.
-
Incubate the cells with the different concentrations of non-radioactive iodide solutions for a predetermined time (e.g., 30 minutes).
-
Add a fixed amount of radioactive iodide (e.g., ¹²⁵I) to each well and incubate for a specific uptake period (e.g., 15 minutes).
-
Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
Determine the protein concentration in each lysate to normalize the iodide uptake.
-
Analyze the data to determine the kinetics of iodide uptake.
Thyroid Hormone Regulation Signaling Pathway
Caption: Hypothalamic-Pituitary-Thyroid axis.
Quality Control in the Research Laboratory
Ensuring the quality of starting materials is fundamental for the integrity of research data. For calcium iodide hexahydrate, routine quality control can help identify degradation or contamination.
Experimental Workflow: Quality Control of Calcium Iodide Hexahydrate
This workflow outlines a simple procedure to assess the quality of a new or stored batch of calcium iodide hexahydrate.
Workflow:
-
Visual Inspection: Check for any discoloration. Pure calcium iodide hexahydrate is white. A yellowish tint may indicate the liberation of free iodine due to oxidation.
-
Solubility Test: Dissolve a small, accurately weighed amount of the compound in a known volume of deionized water. The solution should be clear and colorless. Turbidity may indicate the presence of insoluble impurities.
-
pH Measurement: Measure the pH of the freshly prepared aqueous solution. It should be near neutral. A significant deviation may suggest the presence of acidic or basic impurities.
-
Iodide Titration (Optional, for advanced QC): The iodide content can be quantitatively determined by titration with a standardized solution of silver nitrate.
Quality Control Workflow Diagram
References
A Technical Guide to Anhydrous Calcium Iodide and Its Hexahydrate Form for Researchers and Drug Development Professionals
Abstract
Calcium iodide, a compound of significant interest in various scientific domains including pharmaceutical development, exists primarily in two forms: anhydrous (CaI₂) and hexahydrate (CaI₂·6H₂O). The presence of water of hydration in the hexahydrate form imparts distinct physical and chemical properties compared to its anhydrous counterpart. This technical guide provides an in-depth exploration of the core differences between these two forms, offering a valuable resource for researchers, scientists, and drug development professionals. This document outlines their chemical and physical properties, comparative stability, and differential applications, with a focus on practical laboratory identification and handling. Detailed experimental protocols for characterization techniques such as Thermogravimetric Analysis (TGA), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared (FTIR) Spectroscopy are provided to facilitate accurate analysis and quality control.
Introduction
Calcium iodide is an ionic compound formed from calcium and iodine.[1] It serves as a crucial source of iodide ions and finds applications in pharmaceuticals as an expectorant, a dietary iodine supplement, and in the formulation of contrast agents for medical imaging.[2][3][4] The choice between the anhydrous and hexahydrate form is critical in research and drug development, as their differing properties can significantly impact formulation stability, dissolution rates, and overall efficacy. Anhydrous calcium iodide is a potent desiccant due to its hygroscopic nature, readily absorbing moisture from the atmosphere.[2] The hexahydrate form, conversely, contains six molecules of water within its crystal lattice, rendering it more stable under ambient humidity but with a lower melting point and different solubility profile.
This guide aims to provide a comprehensive comparison of these two forms, presenting quantitative data in accessible tables and offering detailed experimental methodologies for their differentiation. Furthermore, visual representations of experimental workflows are provided to aid in the practical application of these techniques.
Comparative Physicochemical Properties
The fundamental differences between anhydrous calcium iodide and its hexahydrate stem from the presence of water of crystallization. This is reflected in their molecular weight, density, and thermal properties. A summary of their key quantitative properties is presented in Table 1.
Table 1: Comparison of Physicochemical Properties of Anhydrous Calcium Iodide and Calcium Iodide Hexahydrate
| Property | Anhydrous Calcium Iodide (CaI₂) | Calcium Iodide Hexahydrate (CaI₂·6H₂O) |
| Molecular Weight ( g/mol ) | 293.89[5] | 401.98[6] |
| Appearance | White to light beige solid, beads or powder[5][7] | White hexagonal needles or powder[8] |
| Melting Point (°C) | 779[9] | ~42 (decomposes)[10] |
| Boiling Point (°C) | 1100[9] | Decomposes |
| Density (g/cm³) | 3.956[1] | 2.55[10] |
| Solubility in Water ( g/100 mL) | 64.6 (at 0 °C)[1][11], 66 (at 20 °C)[1][11], 81 (at 100 °C)[1][11] | Freely soluble in water[10] |
| Solubility in Other Solvents | Soluble in acetone (B3395972) and alcohols[1] | Slightly soluble in ethanol (B145695) and acetone[10] |
| Hygroscopicity | Highly hygroscopic, deliquescent[1][2] | Deliquescent[10] |
Stability and Handling Considerations
The stability of calcium iodide is a critical factor in its application. Anhydrous calcium iodide is highly reactive with atmospheric moisture and carbon dioxide. When exposed to air, it can absorb water to form the hydrate (B1144303) and also slowly reacts with oxygen and carbon dioxide, leading to the liberation of free iodine, which imparts a yellowish color to the compound.[1] Therefore, it must be stored in tightly sealed, dry containers.
Calcium iodide hexahydrate is more stable in environments with moderate humidity. However, it is sensitive to heat and will lose its water of hydration upon heating.[10] Both forms should be protected from light.
Applications in Research and Drug Development
The choice between the anhydrous and hexahydrate forms of calcium iodide is dictated by the specific requirements of the application.
-
Anhydrous Calcium Iodide (CaI₂):
-
Desiccant: Its strong affinity for water makes it a useful drying agent in organic synthesis.[2]
-
Catalyst: It is employed as a catalyst in certain organic reactions.[2][12]
-
Pharmaceutical Formulations: In drug formulations where the presence of water is undesirable, the anhydrous form is preferred. It is used in some expectorants for upper respiratory conditions.[2] It also serves as a source of iodine in supplements.[2][12]
-
-
Calcium Iodide Hexahydrate (CaI₂·6H₂O):
-
Aqueous Solutions: Due to its high solubility and stability in water, the hexahydrate is often used for preparing aqueous solutions of calcium iodide.
-
Nutritional Supplements: It is also used as a source of iodine in nutritional products and animal feed.[4]
-
Contrast Media: In some medical imaging applications, where aqueous solutions are required, the hexahydrate can be a convenient starting material.
-
In drug development, the hydration state of an active pharmaceutical ingredient (API) or excipient can influence its bioavailability. Generally, anhydrous forms tend to have higher solubility and dissolution rates than their hydrated counterparts, which can lead to better absorption. However, hydrates can sometimes offer improved stability and handling properties.[13]
Experimental Protocols for Differentiation
Accurate identification and characterization of the specific form of calcium iodide are essential for quality control and research purposes. The following sections detail the experimental protocols for key analytical techniques.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique to differentiate between the anhydrous and hydrated forms by measuring the change in mass as a function of temperature. The hexahydrate will show a distinct mass loss corresponding to the loss of its six water molecules, while the anhydrous form will remain stable until its decomposition temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the calcium iodide sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Dry nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidation.
-
Heating Rate: A linear heating rate of 10 °C/min is typically used.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to approximately 800 °C.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
For the hexahydrate, calculate the percentage mass loss corresponding to the dehydration step. The theoretical mass loss for the complete dehydration of CaI₂·6H₂O is approximately 26.87%.
-
The anhydrous form should exhibit no significant mass loss until much higher temperatures.
-
Powder X-ray Diffraction (PXRD)
PXRD is a powerful, non-destructive technique for identifying the crystalline form of a material. The anhydrous and hexahydrate forms of calcium iodide will have distinct diffraction patterns due to their different crystal structures.
Methodology:
-
Sample Preparation:
-
Gently grind the calcium iodide sample to a fine powder using an agate mortar and pestle.
-
Due to the hygroscopic nature of anhydrous calcium iodide, sample preparation should be performed in a low-humidity environment (e.g., a glove box) to prevent hydration.
-
Mount the powdered sample onto a sample holder.
-
-
Instrument Parameters:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): A common range is 5° to 80°.
-
Scan Speed: A step size of 0.02° with a counting time of 1-2 seconds per step is often sufficient.
-
-
Data Analysis:
-
Collect the diffraction pattern (intensity vs. 2θ).
-
Compare the obtained pattern with reference patterns from crystallographic databases (e.g., the Powder Diffraction File™ from the ICDD) to confirm the identity of the form. The anhydrous form has a rhombohedral crystal structure, while the hexahydrate has a hexagonal structure.[1][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can differentiate between the anhydrous and hexahydrate forms by detecting the vibrational modes of the water molecules present in the hydrate.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Due to the hygroscopic nature of both the sample and the KBr, this procedure should be performed in a dry environment.
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven and cool it in a desiccator.
-
Grind a small amount of the calcium iodide sample (1-2 mg) to a fine powder.
-
Add approximately 200 mg of the dry KBr to the sample and gently mix in an agate mortar and pestle.
-
Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[14]
-
-
Spectral Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
A typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The FTIR spectrum of calcium iodide hexahydrate will exhibit characteristic broad absorption bands in the region of 3500-3000 cm⁻¹ due to the O-H stretching vibrations of the water molecules, and a band around 1600 cm⁻¹ corresponding to the H-O-H bending vibration.[14]
-
The spectrum of the anhydrous form should be free of these water-related bands, provided the sample has been handled correctly to avoid moisture absorption.[15]
-
Logical Relationship: Hydration and Dehydration
The anhydrous and hexahydrate forms of calcium iodide are interconvertible through the processes of hydration and dehydration. This relationship is crucial to understand for storage and application purposes.
Conclusion
The selection of anhydrous calcium iodide versus its hexahydrate form is a critical decision in research and drug development, with significant implications for product performance and stability. The anhydrous form, while a powerful desiccant and useful in non-aqueous systems, requires stringent handling conditions to prevent unwanted hydration. The hexahydrate, being more stable under ambient conditions, is often more convenient for preparing aqueous solutions. A thorough understanding of their distinct physicochemical properties, supported by appropriate analytical characterization using techniques such as TGA, PXRD, and FTIR, is paramount for ensuring the quality, safety, and efficacy of the final product. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals working with these important chemical entities.
References
- 1. Calcium iodide - Wikipedia [en.wikipedia.org]
- 2. Calcium iodide anhydrous Exporter | Calcium iodide anhydrous Exporting Company | Calcium iodide anhydrous International Distributor [multichemexports.com]
- 3. chemimpex.com [chemimpex.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. CALCIUM IODIDE | 10102-68-8 [chemicalbook.com]
- 6. Calcium iodide hexahydrate | CaH12I2O6 | CID 6093259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. difference.wiki [difference.wiki]
- 8. Calcium Iodide Hexahydrate, CaI2-6H2O [asia.matweb.com]
- 9. Calcium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 10. CALCIUM IODATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]
- 11. lookchem.com [lookchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Calcium and Iodide-Based Catalysts in Organic Synthesis
Introduction
While direct literature on the specific use of calcium iodide hexahydrate as a catalyst in organic synthesis is limited, extensive research is available on the application of related calcium salts and iodide-based systems as efficient catalysts. This document provides detailed application notes and protocols for two such significant transformations: the synthesis of quinoxalines catalyzed by calcium iodate (B108269) (Ca(IO₃)₂) and the Biginelli reaction for the synthesis of dihydropyrimidinones catalyzed by molecular iodine (I₂). These examples are highly relevant for researchers, scientists, and professionals in drug development, showcasing the utility of calcium and iodide species in facilitating key organic reactions.
Synthesis of Quinoxalines using Calcium Iodate Nanoparticles as a Catalyst
Application Note:
Quinoxaline (B1680401) derivatives are an important class of heterocyclic compounds with a wide range of applications in pharmaceuticals, dyes, and as electrical/photochemical materials. The synthesis of quinoxalines is often achieved through the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. Calcium iodate (Ca(IO₃)₂) nanoparticles have emerged as an inexpensive, stable, and recyclable catalyst for this transformation.[1][2] The catalytic activity of calcium iodate is attributed to the Lewis acidity of the calcium ion, which activates the carbonyl group of the 1,2-dicarbonyl compound, and the oxidative properties of the iodate ion.[1][2] This method offers several advantages, including high product yields, short reaction times, and environmentally friendly reaction conditions.[1]
Quantitative Data:
The following table summarizes the optimization of the synthesis of 2,3-diphenyl quinoxaline from o-phenylenediamine (B120857) and benzil (B1666583) using a calcium iodate nanoparticle catalyst.
| Entry | Catalyst Amount (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1 | Ethanol (B145695) | 25 | 10 | 85 |
| 2 | 2 | Ethanol | 25 | 5 | 92 |
| 3 | 3 | Ethanol | 25 | 3 | 97 |
| 4 | 4 | Ethanol | 25 | 3 | 97 |
| 5 | 3 | Methanol | 25 | 5 | 90 |
| 6 | 3 | Acetonitrile | 25 | 15 | 75 |
| 7 | 3 | Water | 25 | 20 | 60 |
| 8 | 3 | Dichloromethane | 25 | 20 | 50 |
| 9 | 3 | None | 50 | 30 | 40 |
Data sourced from Kalhor, M., et al. (2023).[1][3]
Experimental Protocol:
A. Preparation of Calcium Iodate Nanoparticles:
-
To a 50 mL beaker containing 10 mL of distilled water and Ca(NO₃)₂·4H₂O (2.36 g, 1 mmol), add an aqueous solution of KIO₃ (4.28 g, 2 mmol).
-
Subject the mixture to ultrasonication for 10 minutes.
-
Stir the reaction mixture for 2 hours at room temperature to form a white precipitate of calcium iodate.
-
Filter the precipitate, wash with water, and dry at 110 °C.
-
To obtain nanosized particles, subject 1 g of the prepared Ca(IO₃)₂ to ultrasonic irradiation for 1 hour.[1]
B. Typical Procedure for Quinoxaline Synthesis:
-
In a suitable reaction vessel, mix the aryl-1,2-diamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and the nano-Ca(IO₃)₂ catalyst (3 mol%).
-
Add ethanol (5 mL) as the solvent.
-
Stir the reaction mixture at room temperature for the time specified in the table above (typically 3-20 minutes).[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Add cold water to the filtrate to precipitate the crude product.
-
Filter the product, wash with a cold ethanol/water mixture, and dry.
-
If necessary, recrystallize the product from ethanol or a methanol/acetic acid mixture for further purification.[1]
Catalytic Cycle for Quinoxaline Synthesis:
Caption: Proposed mechanism for the Ca(IO₃)₂-catalyzed synthesis of quinoxalines.[1][2]
Biginelli Reaction for Dihydropyrimidinone Synthesis using Molecular Iodine as a Catalyst
Application Note:
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4] DHPMs are a class of heterocyclic compounds with significant pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[5] The classical Biginelli reaction often requires strong acids and long reaction times, leading to environmental concerns and low yields in some cases.[5] Molecular iodine has been demonstrated to be an effective, mild, non-toxic, and inexpensive catalyst for this reaction, proceeding under reflux conditions and offering an environmentally benign alternative.[5]
Quantitative Data:
The following table presents the results for the molecular iodine-catalyzed Biginelli reaction with various aldehydes.
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 5 | 50 |
| 2 | Vanillin | Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 5 | 54 |
Data sourced from Fadlan, A., et al. (2019).[5]
Experimental Protocol:
A. General Procedure for Iodine-Catalyzed Biginelli Reaction:
-
To a round-bottom flask, add the aldehyde (10 mmol), ethyl acetoacetate (B1235776) (10 mmol), urea (15 mmol), and molecular iodine (10 mol%).
-
Add ethanol as the solvent.
-
Reflux the reaction mixture for the time indicated in the table (e.g., 5 hours).[5]
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[5]
Reaction Workflow for Biginelli Synthesis:
Caption: Experimental workflow for the iodine-catalyzed Biginelli reaction.
References
- 1. Ca(IO3)2 nanoparticles: fabrication and application as an eco-friendly and recyclable catalyst for the green synthesis of quinoxalines, pyridopyrazines, and 2,3-dicyano pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Calcium Iodide Hexahydrate as a Potential Iodine Source in Iodination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodinated organic compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials. The carbon-iodine bond serves as a versatile handle for various cross-coupling reactions, facilitating the construction of complex molecular architectures. While numerous methods exist for the introduction of iodine into organic molecules, the use of stable, cost-effective, and readily available iodine sources is of continuous interest.
Calcium iodide (CaI₂) is an inorganic salt that, in its hexahydrate form (CaI₂·6H₂O), presents as a stable, crystalline solid. While less common in organic synthesis compared to alkali metal iodides like potassium iodide (KI) or sodium iodide (NaI), calcium iodide can theoretically serve as a source of iodide ions for in-situ generation of electrophilic iodine species. This document provides detailed application notes and a plausible experimental protocol for the use of calcium iodide hexahydrate in the iodination of activated aromatic compounds, based on established methodologies for other iodide salts. It is important to note that while the use of alkali and alkaline earth metal iodides in the presence of an oxidant for iodination is a known strategy, specific examples and quantitative data for calcium iodide hexahydrate are not widely reported in scientific literature.[1] Therefore, the following protocol is presented as a guide for researchers to explore the utility of this reagent.
Principle and Mechanism
The direct electrophilic iodination of aromatic compounds with iodide salts requires the presence of an oxidizing agent. The iodide anion (I⁻) itself is not electrophilic enough to attack an aromatic ring. The oxidant converts the iodide ion into a more potent electrophilic species, such as molecular iodine (I₂) or the iodonium (B1229267) ion (I⁺), which can then undergo electrophilic aromatic substitution.
A common and environmentally benign oxidant for this purpose is hydrogen peroxide (H₂O₂). The overall process can be summarized by the following reactions:
-
Oxidation of Iodide: 2I⁻ + H₂O₂ + 2H⁺ → I₂ + 2H₂O
-
Electrophilic Aromatic Substitution: Ar-H + I₂ → Ar-I + HI
The calcium cation (Ca²⁺) is expected to act as a spectator ion in this reaction, not directly participating in the iodination mechanism.
Data Presentation
The following table summarizes expected outcomes for the iodination of phenol (B47542) using a Calcium Iodide Hexahydrate/Hydrogen Peroxide system, based on analogous reactions with other iodide salts.[2][3] These values should be considered theoretical and would require experimental validation.
| Substrate | Product(s) | Expected Yield (%) | Reaction Time (h) | Temperature (°C) |
| Phenol | 2-Iodophenol, 4-Iodophenol, 2,4-Diiodophenol | 70-90 (total) | 24 | Room Temperature |
| Anisole | 4-Iodoanisole | 80-95 | 12-24 | Room Temperature |
| Acetanilide | 4-Iodoacetanilide | 85-95 | 8-16 | Room Temperature |
Experimental Protocols
Protocol: Iodination of Phenol using Calcium Iodide Hexahydrate and Hydrogen Peroxide
This protocol describes a procedure for the iodination of phenol as a model substrate. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.
Materials:
-
Phenol
-
Calcium iodide hexahydrate (CaI₂·6H₂O)
-
Hydrogen peroxide (30% aqueous solution)
-
Deionized water
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 g, 10.6 mmol) in 20 mL of methanol.
-
Addition of Calcium Iodide: To the stirred solution, add calcium iodide hexahydrate (2.35 g, 5.83 mmol, providing 11.66 mmol of iodide). Stir until the salt is completely dissolved.
-
Initiation of Reaction: Slowly add 30% hydrogen peroxide (1.2 mL, 11.7 mmol) dropwise to the reaction mixture at room temperature over a period of 10 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane (B92381):ethyl acetate eluent). The reaction is typically complete within 24 hours.
-
Workup:
-
Once the reaction is complete, quench the excess oxidant by adding a 10% aqueous solution of sodium thiosulfate until the yellow color of iodine disappears.
-
Remove the methanol under reduced pressure.
-
Add 30 mL of deionized water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to isolate the iodinated phenol isomers.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrogen peroxide is a strong oxidant; handle with care.
-
Perform the reaction in a well-ventilated fume hood.
-
Phenol is toxic and corrosive; avoid skin contact.
Visualizations
Caption: Experimental workflow for the iodination of phenol.
Caption: General mechanism of electrophilic aromatic iodination.
References
Application of Calcium Iodide Hexahydrate in Heterocyclic Compound Synthesis: A Review of Current Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium iodide hexahydrate (CaI₂·6H₂O) is an inorganic salt that has been explored for various applications in chemistry. However, a comprehensive review of the scientific literature reveals a notable absence of specific applications of calcium iodide hexahydrate as a catalyst or reagent in the synthesis of heterocyclic compounds. Extensive searches have not yielded established protocols or detailed application notes for its use in constructing key heterocyclic scaffolds such as quinoxalines, oxazolines, benzimidazoles, or tetrazoles.
In contrast, a closely related compound, calcium iodate (B108269) (Ca(IO₃)₂) , has been documented as an effective catalyst for the synthesis of certain nitrogen-containing heterocycles.[1] The catalytic activity of calcium iodate is attributed to the Lewis acidity of the calcium ion and the oxidizing nature of the iodate ion.[1] This suggests that the combination of calcium and a form of iodine can indeed play a significant role in facilitating the formation of heterocyclic rings.
This document, therefore, aims to provide researchers with relevant information on the application of the more studied calcium iodate and other iodine-based systems in heterocyclic synthesis, which may serve as a starting point for exploring the potential, yet currently undocumented, applications of calcium iodide hexahydrate.
Alternative Catalytic Systems: Calcium Iodate in Quinoxaline (B1680401) Synthesis
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The synthesis of quinoxalines often involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. Calcium iodate has been successfully employed as a catalyst in this transformation.[1][2]
General Reaction Scheme
The synthesis of quinoxaline derivatives catalyzed by calcium iodate can be represented by the following general reaction:
Caption: General workflow for the calcium iodate-catalyzed synthesis of quinoxalines.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline using Calcium Iodate
This protocol is a representative example based on methodologies described for similar catalysts.[2]
Materials:
-
1,2-Phenylenediamine
-
Calcium Iodate (Ca(IO₃)₂)
-
Anhydrous sodium sulfate (B86663)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1,2-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of calcium iodate (e.g., 5 mol%).
-
Stir the reaction mixture at room temperature or gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Extract the crude product with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2,3-diphenylquinoxaline.
Quantitative Data for Calcium Iodate Catalyzed Quinoxaline Synthesis
The following table summarizes typical reaction parameters and yields for the synthesis of various quinoxaline derivatives using calcium iodate as a catalyst.[1]
| Entry | 1,2-Diamine | 1,2-Diketone | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 15 | 98 |
| 2 | o-Phenylenediamine | 2,3-Butanedione | 20 | 95 |
| 3 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 25 | 96 |
| 4 | 4-Nitro-1,2-phenylenediamine | Benzil | 30 | 92 |
Other Iodine-Based Reagents in Heterocyclic Synthesis
While calcium iodide hexahydrate itself is not prominently featured, molecular iodine (I₂) and hypervalent iodine reagents are widely used in the synthesis of various heterocyclic compounds.[3][4]
-
Oxazolines: Hypervalent iodine reagents can mediate the oxidative cyclization of N-allylamides to form oxazolines.[4]
-
Benzimidazoles: Molecular iodine can be used as a catalyst for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes.[5]
-
Tetrazoles: The synthesis of 5-substituted 1H-tetrazoles can be achieved from nitriles and sodium azide (B81097) in the presence of iodine.[6]
Logical Relationship: Catalyst and Reaction Outcome
The choice of catalyst and reaction conditions is crucial for the successful synthesis of heterocyclic compounds. The following diagram illustrates the logical flow from reactants to products, emphasizing the central role of the catalytic system.
Caption: Relationship between reactants, catalyst, and product in heterocyclic synthesis.
Conclusion and Future Outlook
Currently, there is a significant gap in the scientific literature regarding the application of calcium iodide hexahydrate in the synthesis of heterocyclic compounds. Researchers in the field are encouraged to explore its potential, possibly in combination with an oxidizing agent, to mimic the reactivity of calcium iodate. Given the ready availability and low toxicity of calcium salts, the development of new synthetic methodologies using calcium iodide hexahydrate could be a valuable contribution to green and sustainable chemistry. Future studies could investigate its Lewis acidic properties and the in-situ generation of reactive iodine species for various cyclization reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. ijraset.com [ijraset.com]
- 6. Tetrazole - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Calcium Iodide Hexahydrate as a Passivator in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of calcium iodide hexahydrate (CaI2·6H2O) as a defect passivator in methylammonium (B1206745) lead iodide (CH3NH3PbI3) perovskite solar cells. The inclusion of calcium iodide as an additive has been shown to enhance device efficiency and long-term stability, presenting a more effective alternative to conventional lead iodide (PbI2) passivation.
Introduction
Defect passivation is a critical strategy for improving the performance and stability of perovskite solar cells (PSCs). Point defects, such as halide vacancies and uncoordinated lead ions, at the grain boundaries and surface of the perovskite film can act as non-radiative recombination centers, limiting the power conversion efficiency (PCE) and accelerating device degradation. While excess PbI2 is commonly used as a passivator, it can have a negative impact on the long-term stability of the device.[1][2][3][4]
Calcium iodide (CaI2) has emerged as a highly effective alternative passivator.[1][2][3][4] Studies have demonstrated that a small amount of CaI2 additive in the perovskite precursor solution can lead to the formation of a dense, uniform, and smooth perovskite film with significantly larger crystal grains.[1][2][3] This results in a reduction in defect density, an increase in photoluminescence (PL) lifetime, and a notable improvement in both PCE and long-term device stability.[1][2][3]
This document outlines the quantitative effects of CaI2 passivation, provides a detailed protocol for its incorporation into perovskite solar cell fabrication, and discusses the proposed passivation mechanism.
Quantitative Data Presentation
The following tables summarize the key performance parameters of methylammonium lead iodide (MAPbI3) perovskite solar cells with and without CaI2 passivation, as well as a comparison with conventional PbI2 passivation.
Table 1: Comparison of Perovskite Film Properties
| Parameter | Pristine MAPbI3 | MAPbI3 with 5% PbI2 | MAPbI3 with 0.5% CaI2 |
| Average Grain Size | 260 nm | 410 nm | 550 nm |
| Defect Density | 5.76 × 10¹⁶ cm⁻³ | 4.06 × 10¹⁶ cm⁻³ | 3.35 × 10¹⁶ cm⁻³ |
| PL Lifetime | 65 ns | 98 ns | 133 ns |
Data sourced from Chen et al., J. Mater. Chem. A, 2018, 6, 7903.[1][3]
Table 2: Photovoltaic Performance of Champion Devices
| Device | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| Pristine MAPbI3 | 16.1 | - | - | - |
| MAPbI3 with 5% PbI2 | 18.0 | - | - | - |
| MAPbI3 with 0.5% CaI2 | 19.3 | - | - | - |
Data sourced from Chen et al., J. Mater. Chem. A, 2018, 6, 7903.[1][3]
Experimental Protocols
This section provides a detailed methodology for the fabrication of perovskite solar cells using calcium iodide hexahydrate as a passivator. The protocol is adapted from standard procedures for MAPbI3 solar cell fabrication.
3.1. Materials and Reagents
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO2) paste
-
Lead iodide (PbI2)
-
Methylammonium iodide (MAI)
-
Calcium iodide hexahydrate (CaI2·6H2O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Chlorobenzene (CB), anhydrous
-
Spiro-OMeTAD
-
Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)
-
4-tert-butylpyridine (tBP)
-
Gold (Au) or other suitable metal for electrode deposition
-
Deionized water, acetone, isopropanol (B130326)
3.2. Substrate Preparation
-
Clean the FTO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or dry air.
-
Treat the substrates with UV-ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.
3.3. Deposition of Electron Transport Layer (ETL)
-
Deposit a compact TiO2 layer on the FTO substrate using a method such as spray pyrolysis or spin coating, followed by annealing at a high temperature (e.g., 450-500 °C).
-
Deposit a mesoporous TiO2 layer by spin-coating a TiO2 paste and subsequently annealing at a high temperature.
3.4. Perovskite Precursor Solution Preparation (with CaI2·6H2O Passivator)
-
Standard MAPbI3 Precursor Solution: Prepare a 1.4 M solution of MAPbI3 by dissolving equimolar amounts of PbI2 and MAI in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).
-
CaI2·6H2O Additive: To the standard MAPbI3 precursor solution, add CaI2·6H2O to achieve the desired molar percentage. For a 0.5% molar ratio of CaI2 to MAPbI3, calculate the required mass of CaI2·6H2O based on the moles of MAPbI3 in the solution.
-
Note: The molar mass of CaI2 is 293.89 g/mol , and the molar mass of CaI2·6H2O is 401.97 g/mol . Adjust the mass accordingly.
-
-
Stir the solution at room temperature for at least one hour to ensure complete dissolution.
-
Filter the precursor solution through a 0.22 µm PTFE syringe filter before use.
3.5. Perovskite Film Deposition (One-Step Spin-Coating)
-
Transfer the substrates with the ETL into a nitrogen-filled glovebox.
-
Dispense an adequate amount of the perovskite precursor solution with the CaI2·6H2O additive onto the substrate.
-
Spin-coat the solution in a two-step program (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).
-
During the second step of spin-coating (at approximately 15 s), dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Immediately transfer the substrate to a hotplate and anneal at 100 °C for 10-15 minutes.
3.6. Deposition of Hole Transport Layer (HTL)
-
Prepare a spiro-OMeTAD solution by dissolving spiro-OMeTAD in chlorobenzene, and then add Li-TFSI and tBP as p-dopants.
-
Spin-coat the HTL solution onto the perovskite film.
-
Allow the film to oxidize in ambient air in the dark for several hours.
3.7. Deposition of Metal Electrode
-
Deposit a metal back contact (e.g., 80-100 nm of gold) by thermal evaporation through a shadow mask.
3.8. Device Characterization
-
Measure the current density-voltage (J-V) characteristics of the completed solar cells under simulated AM 1.5G illumination.
-
Characterize the perovskite film morphology, crystallinity, and optical properties using techniques such as scanning electron microscopy (SEM), X-ray diffraction (XRD), and photoluminescence (PL) spectroscopy.
Passivation Mechanism and Signaling Pathways
The passivation mechanism of CaI2 in perovskite solar cells is believed to involve the interaction of Ca²⁺ and I⁻ ions with defects in the perovskite lattice.
-
Iodide Vacancy Filling: The excess iodide ions (I⁻) from CaI2 can fill the iodide vacancies (VI⁺) on the perovskite surface and at the grain boundaries. This reduces the density of deep-level trap states that act as non-radiative recombination centers.
-
Lewis Acid-Base Interaction: The Ca²⁺ ions can act as Lewis acids and interact with undercoordinated lead ions (Pb²⁺), which are Lewis basic sites. This interaction can passivate these defects and improve the crystalline quality of the perovskite film.
-
Grain Growth and Crystallinity: The presence of CaI2 has been shown to promote the growth of larger perovskite grains.[1][3] Larger grains lead to a lower density of grain boundaries, which are a major source of defects.
-
Role of Water of Hydration: While the precise role of the water molecules in CaI2·6H2O is not fully elucidated, it is hypothesized that they may influence the perovskite crystallization process. Controlled amounts of water have been reported to improve the quality of perovskite films by forming intermediate hydrated perovskite phases that can then be converted to the desired perovskite phase upon annealing.[5] However, excess water can be detrimental, leading to the formation of stable hydrated perovskite species and degradation of the film.[6]
Visualizations
References
- 1. CaI2: a more effective passivator of perovskite films than PbI2 for high efficiency and long-term stability of perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous‐Containing Precursor Solutions for Efficient Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
fabrication steps for perovskite solar cells using calcium iodide hexahydrate
Application Notes and Protocols for Perovskite Solar Cell Fabrication
Disclaimer: Extensive research did not yield any established protocols or scientific literature detailing the use of calcium iodide hexahydrate in the fabrication of perovskite solar cells. The following application notes and protocols are for a standard methylammonium (B1206745) lead iodide (MAPbI₃) based perovskite solar cell, a widely studied and representative system. This information is intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to a common fabrication method.
Introduction
Perovskite solar cells (PSCs) have emerged as a promising photovoltaic technology due to their high power conversion efficiencies and potential for low-cost manufacturing.[1] The performance and stability of PSCs are highly dependent on the quality of the perovskite thin film, which is influenced by fabrication parameters such as precursor composition, deposition techniques, and post-deposition treatments.[2] Additive engineering, the incorporation of small amounts of specific compounds into the precursor solution, is a common strategy to improve film morphology, passivate defects, and enhance device performance and stability.[3][4] While various additives have been explored, the use of calcium iodide hexahydrate is not documented in the available scientific literature.
This document provides a detailed protocol for the fabrication of a standard MAPbI₃ perovskite solar cell. Additionally, it will briefly touch upon the role of additives and the exploration of other calcium-based compounds in perovskite research.
Experimental Protocols
Substrate Preparation and Cleaning
Proper substrate cleaning is crucial for the fabrication of high-quality thin films and efficient solar cells. The following protocol is for fluorine-doped tin oxide (FTO) coated glass substrates.
-
Patterning of FTO:
-
Sequential Ultrasonic Cleaning:
-
Place the patterned FTO substrates in a substrate rack.
-
Sonicate sequentially in a solution of detergent (e.g., Hellmanex) in DI water, followed by DI water, acetone, and isopropanol. Each sonication step should be performed for 15-20 minutes.
-
After the final sonication in isopropanol, rinse the substrates thoroughly with DI water and dry them with a stream of nitrogen or filtered air.
-
-
UV-Ozone Treatment:
-
Place the cleaned and dried substrates in a UV-Ozone cleaner for 15-20 minutes to remove any remaining organic residues and to improve the wettability of the surface.[6]
-
Deposition of Electron Transport Layer (ETL)
A compact titanium dioxide (c-TiO₂) layer is commonly used as the electron transport layer.
-
Precursor Solution: Prepare a precursor solution of titanium diisopropoxide bis(acetylacetonate) in ethanol.[7]
-
Spin Coating:
-
Annealing:
-
Transfer the coated substrates to a hotplate and dry at 125 °C for 5-10 minutes.
-
Subsequently, anneal the substrates in a furnace at 450-500 °C for 30-60 minutes to form a crystalline TiO₂ layer.[5]
-
Perovskite Layer Deposition (One-Step Method)
This protocol describes the one-step spin coating of the methylammonium lead iodide (MAPbI₃) perovskite layer in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Perovskite Precursor Solution Preparation:
-
Prepare a 1.0 M to 1.5 M precursor solution by dissolving equimolar amounts of methylammonium iodide (MAI) and lead(II) iodide (PbI₂) in a co-solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., in a 4:1 volume ratio).[7][8]
-
Stir the solution at 60-70 °C for several hours until the precursors are fully dissolved, resulting in a clear yellow solution.[8][9]
-
Filter the solution through a 0.2 µm PTFE syringe filter before use.[6]
-
-
Spin Coating:
-
Transfer the substrates with the annealed ETL into the glovebox.
-
Deposit approximately 50 µL of the perovskite precursor solution onto the substrate.[6]
-
Spin coat in a two-step program: a low speed of 1000-2000 rpm for 5-10 seconds to spread the solution, followed by a high speed of 4000-6000 rpm for 20-30 seconds to form the film.[9]
-
-
Anti-Solvent Dripping:
-
During the high-speed spinning step (typically 5-15 seconds before the end), rapidly dispense an anti-solvent such as chlorobenzene (B131634) or toluene (B28343) (around 100 µL) onto the center of the spinning substrate. This induces rapid crystallization and results in a more uniform and dense perovskite film.[9]
-
-
Annealing:
-
Immediately transfer the substrate to a hotplate preheated to 100-120 °C and anneal for 10-15 minutes. This step removes residual solvent and promotes the growth of crystalline perovskite grains.[9]
-
Deposition of Hole Transport Layer (HTL)
Spiro-OMeTAD is a commonly used hole transport material.
-
HTL Solution Preparation:
-
Prepare a solution of Spiro-OMeTAD in chlorobenzene.
-
To improve conductivity and performance, add dopants such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP).[7]
-
-
Spin Coating:
-
Deposit the HTL solution onto the perovskite layer.
-
Spin coat at a speed of 3000-4000 rpm for 30 seconds.[5]
-
Deposition of Metal Electrode
A gold or silver electrode is typically deposited as the final step.
-
Masking: Place a shadow mask with the desired electrode pattern on top of the HTL.
-
Thermal Evaporation: Deposit a layer of gold or silver (80-100 nm thick) through thermal evaporation in a high-vacuum chamber.
Data Presentation
The following tables summarize typical quantitative data for the fabrication of MAPbI₃ perovskite solar cells.
Table 1: Precursor and Layer Deposition Parameters
| Parameter | Value | Reference |
| ETL: c-TiO₂ | ||
| Precursor Concentration | 0.15 M titanium diisopropoxide bis(acetylacetonate) in ethanol | [7] |
| Spin Coating Speed | 3000 rpm for 20 s | [7] |
| Annealing Temperature | 510 °C for 30 min | [7] |
| Perovskite: MAPbI₃ | ||
| Precursor Concentration | 1.5 M MAI and 1.5 M PbI₂ in DMF:DMSO (4:1) | [7] |
| Spin Coating Program | 1000 rpm for 10 s, then 6000 rpm for 30 s | [9] |
| Anti-Solvent | 100 µL Chlorobenzene | [9] |
| Annealing Temperature | 100-120 °C for 15 min | [9] |
| HTL: Spiro-OMeTAD | ||
| Spiro-OMeTAD Concentration | 86 mg/mL in chlorobenzene | [7] |
| Spin Coating Speed | 4000 rpm for 20 s | [7] |
| Metal Electrode | ||
| Material | Gold (Au) or Silver (Ag) | |
| Thickness | 80 - 100 nm | [5] |
Table 2: Typical Performance Metrics of MAPbI₃ Perovskite Solar Cells
| Parameter | Symbol | Typical Value Range | Reference |
| Open-Circuit Voltage | Voc | 0.9 - 1.1 V | [10][11] |
| Short-Circuit Current Density | Jsc | 18 - 23 mA/cm² | [10][11] |
| Fill Factor | FF | 65 - 80 % | [10][11] |
| Power Conversion Efficiency | PCE | 14 - 21 % | [7][12] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the fabrication of a perovskite solar cell.
Discussion on Calcium Compounds in Perovskite Research
While there is no literature on the use of calcium iodide hexahydrate, other calcium-containing compounds have been investigated in the context of perovskite solar cells.
-
Calcium Titanate (CaTiO₃): Research has explored the use of calcium titanate as a lead-free perovskite material.[13][14] This is part of a broader effort to find non-toxic alternatives to lead-based perovskites.[14] Solar cells fabricated with CaTiO₃ have demonstrated the potential for creating environmentally friendly devices, although their efficiencies are currently lower than their lead-based counterparts.[13][14]
-
Calcium Nitrogen Iodide (Ca₃NI₃): Theoretical studies have proposed the use of inorganic calcium nitrogen iodide as a perovskite absorber material.[15] Simulations suggest that solar cells based on Ca₃NI₃ could achieve very high power conversion efficiencies, potentially exceeding 31%.[15] This material is noted for its predicted stability and suitable bandgap for photovoltaic applications.[15]
The exploration of these calcium compounds highlights the ongoing research into novel materials for next-generation solar cells. The role of such compounds, whether as the primary perovskite material or as additives, is to enhance efficiency, stability, and environmental compatibility. Additives, in general, can influence crystal growth, passivate defects at grain boundaries and interfaces, and improve charge extraction, all of which are critical for achieving high-performance solar cells.[2][16]
References
- 1. m.youtube.com [m.youtube.com]
- 2. A review of aspects of additive engineering in perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. youtube.com [youtube.com]
- 6. ossila.com [ossila.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. afm.iikii.com.sg [afm.iikii.com.sg]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Affordable and sustainable new generation of solar cells: calcium titanate (CaTiO3) - based perovskite solar cells | E3S Web of Conferences [e3s-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. pv-magazine.com [pv-magazine.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Preparing Standardized Solutions of Calcium Iodide Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and standardization of solutions of Calcium Iodide Hexahydrate (CaI₂·6H₂O). Accurate preparation of such solutions is critical for various applications in research and development where precise concentrations of calcium and iodide ions are required.
Introduction
Calcium iodide is an ionic compound highly soluble in water.[1] The hexahydrate form is a colorless, deliquescent solid that is sensitive to light, air, and moisture.[2][3][4][5] Exposure to these conditions can lead to oxidation of the iodide ions to iodine, resulting in a yellowish discoloration of the compound and a change in the effective concentration of the solution.[1][3][4] Therefore, proper handling, storage, and standardization are crucial for ensuring the accuracy and reliability of experimental results.
These protocols outline the necessary steps for preparing a stock solution of calcium iodide hexahydrate and subsequently standardizing the concentration of both the calcium and iodide ions using established analytical techniques.
Chemical and Physical Properties
A summary of the key properties of calcium iodide and its hexahydrate form is presented in Table 1. This information is essential for accurate calculations and safe handling.
Table 1: Properties of Calcium Iodide Hexahydrate
| Property | Value | Reference |
| Chemical Formula | CaI₂·6H₂O | [6] |
| Molar Mass | 401.98 g/mol | [6] |
| Appearance | Colorless to yellowish-white crystalline powder | [3] |
| Solubility in Water | Highly soluble | [1][3][4] |
| Melting Point | ~42 °C (decomposes) | [4] |
| Hazards | Hygroscopic, light-sensitive, air-sensitive | [2][3][4][5] |
Experimental Protocols
Protocol for Preparation of a ~0.1 M Calcium Iodide Stock Solution
This protocol describes the preparation of an approximate 0.1 M stock solution of calcium iodide hexahydrate. Due to the hygroscopic nature of the solid, the actual concentration will be determined by standardization.
Materials and Equipment:
-
Calcium Iodide Hexahydrate (CaI₂·6H₂O)
-
Deionized or distilled water (recently boiled and cooled to minimize dissolved oxygen)
-
Analytical balance
-
Volumetric flask (e.g., 1000 mL)
-
Weighing boat
-
Spatula
-
Funnel
-
Amber glass storage bottle
Procedure:
-
Calculate the required mass: To prepare 1000 mL of a ~0.1 M solution, calculate the approximate mass of CaI₂·6H₂O needed:
-
Mass = Molarity × Molar Mass × Volume
-
Mass ≈ 0.1 mol/L × 401.98 g/mol × 1.0 L ≈ 40.20 g
-
-
Weigh the solid: Quickly and accurately weigh approximately 40.20 g of calcium iodide hexahydrate in a weighing boat. Minimize exposure to air and light.
-
Dissolve the solid: Quantitatively transfer the weighed solid to a 1000 mL volumetric flask using a funnel. Add approximately 500 mL of deionized water to the flask.
-
Mix until dissolved: Swirl the flask gently until all the solid has dissolved.
-
Dilute to volume: Once the solid is completely dissolved, dilute the solution to the 1000 mL mark with deionized water.
-
Homogenize: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Immediately transfer the solution to a tightly sealed amber glass bottle to protect it from light and air. Store in a cool, dark place.[2][4]
Protocol for Standardization of the Iodide Concentration by Iodometric Titration
This protocol determines the exact concentration of iodide ions in the prepared solution using a standard solution of potassium iodate.
Materials and Equipment:
-
Calcium iodide stock solution
-
Standard 0.02 M Potassium Iodate (KIO₃) solution (primary standard)
-
Potassium Iodide (KI), solid
-
Standardized 0.1 M Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Sulfuric acid (1 M)
-
Starch indicator solution (1%)
-
Burette (50 mL)
-
Pipette (e.g., 20 mL)
-
Erlenmeyer flasks (250 mL)
-
Graduated cylinders
Procedure:
-
Pipette the standard: Accurately pipette 20.00 mL of the standard 0.02 M KIO₃ solution into a 250 mL Erlenmeyer flask.
-
Add reagents: To the flask, add approximately 2 g of solid potassium iodide and 10 mL of 1 M sulfuric acid.[5][7][8] The solution will turn a deep yellow/brown due to the liberation of iodine.
-
Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O
-
-
Titrate with sodium thiosulfate: Titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow color.[9]
-
Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Add indicator: Add about 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Complete the titration: Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears and the solution becomes colorless. This is the endpoint.
-
Record the volume: Record the volume of sodium thiosulfate solution used.
-
Repeat: Repeat the titration at least two more times for accuracy.
-
Calculate the molarity of the iodide solution: The concentration of the iodide in the original calcium iodide solution can be back-calculated based on the stoichiometry of the reactions.
Protocol for Standardization of the Calcium Concentration by Complexometric EDTA Titration
This protocol determines the exact concentration of calcium ions in the prepared solution by titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA).
Materials and Equipment:
-
Calcium iodide stock solution
-
Standardized ~0.01 M EDTA solution
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
Calmagite or Eriochrome Black T indicator
-
Sodium hydroxide (B78521) solution (1 M)
-
Burette (50 mL)
-
Pipette (e.g., 25 mL)
-
Erlenmeyer flasks (250 mL)
-
Deionized water
Procedure:
-
Prepare the sample: Accurately pipette 25.00 mL of the calcium iodide stock solution into a 250 mL Erlenmeyer flask.
-
Dilute the sample: Add approximately 50 mL of deionized water to the flask.
-
Adjust pH: Add 15 mL of the ammonia-ammonium chloride buffer solution to bring the pH to approximately 10.[3]
-
Add indicator: Add 10 drops of the Calmagite indicator.[3] The solution should turn a wine-red color.
-
Titrate with EDTA: Titrate the solution with the standardized ~0.01 M EDTA solution. The endpoint is reached when the color changes from wine-red to a distinct sky blue.[3]
-
Reaction: Ca²⁺ + [EDTA]⁴⁻ → [Ca-EDTA]²⁻
-
-
Record the volume: Record the volume of EDTA solution used.
-
Repeat: Perform the titration in triplicate to ensure precision.
-
Calculate the molarity: Calculate the molarity of the calcium ions using the average volume of EDTA titrant and its known concentration.
Data Presentation
The results of the standardization titrations should be recorded in a clear and organized manner to allow for easy calculation of the final standardized concentration of the calcium iodide hexahydrate solution.
Table 2: Standardization of Iodide Concentration
| Trial | Volume of KIO₃ (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Na₂S₂O₃ (mL) |
| 1 | 20.00 | |||
| 2 | 20.00 | |||
| 3 | 20.00 | |||
| Average |
Table 3: Standardization of Calcium Concentration
| Trial | Volume of CaI₂ Solution (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of EDTA (mL) |
| 1 | 25.00 | |||
| 2 | 25.00 | |||
| 3 | 25.00 | |||
| Average |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the preparation and standardization of the calcium iodide hexahydrate solution.
Caption: Workflow for preparing and standardizing calcium iodide solution.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling calcium iodide hexahydrate and all other chemicals.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[2] Use in a well-ventilated area.[2]
-
Storage: Store calcium iodide hexahydrate in a tightly sealed container in a cool, dry, well-ventilated area, protected from light.[2][4] Keep away from incompatible materials such as oxidizing agents.[2][5]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
By following these detailed protocols and safety guidelines, researchers can confidently prepare standardized solutions of calcium iodide hexahydrate for their specific applications, ensuring the accuracy and reproducibility of their results.
References
- 1. Solved Preparation of the Ca2+ standard solution A 0.1104 | Chegg.com [chegg.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 4. titrations.info [titrations.info]
- 5. Preparation and Standardization of 0.05 M Potassium Iodate | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. vrbpharma.com [vrbpharma.com]
- 8. drugfuture.com [drugfuture.com]
- 9. titrations.info [titrations.info]
Application Notes and Protocols: Calcium Iodide as a Lewis Acid Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium iodide (CaI₂), a simple and cost-effective salt, has emerged as a promising Lewis acid catalyst in organic synthesis. Its low toxicity, abundance, and compatibility with green chemistry principles make it an attractive alternative to traditional transition-metal-based catalysts. The Lewis acidity of the calcium ion (Ca²⁺) allows it to activate a variety of functional groups, facilitating a range of chemical transformations. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of calcium iodide as a Lewis acid catalyst, with a focus on its application in the synthesis of 5-hydroxyindoles via the Nenitzescu reaction and the formation of cyclic carbonates from epoxides and carbon dioxide.
Mechanism of Catalysis
As a Lewis acid, the calcium cation (Ca²⁺) functions as an electron pair acceptor. In catalytic applications, it coordinates to Lewis basic sites in organic substrates, such as the oxygen or nitrogen atoms of carbonyls, ethers, and enamines. This coordination polarizes the functional group, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. This activation is the fundamental principle behind CaI₂'s catalytic activity.
Application 1: Nenitzescu Synthesis of 5-Hydroxyindoles
The Nenitzescu indole (B1671886) synthesis is a powerful method for the construction of the 5-hydroxyindole (B134679) scaffold, a key structural motif in numerous biologically active compounds, including the neurotransmitter serotonin. Calcium iodide has been reported as an effective catalyst for this reaction, promoting the condensation of 1,4-benzoquinones with β-amino-α,β-unsaturated esters (enamines).[1] The use of CaI₂ offers advantages such as operational simplicity and the use of a non-toxic, environmentally benign metal.[1]
General Reaction Mechanism
The CaI₂-catalyzed Nenitzescu reaction is believed to proceed through the following steps:
-
Lewis Acid Activation: The Ca²⁺ ion coordinates to the carbonyl oxygen of the 1,4-benzoquinone (B44022), increasing its electrophilicity.
-
Michael Addition: The enamine attacks the activated benzoquinone in a Michael-type addition.
-
Cyclization: The enamine nitrogen then attacks one of the quinone carbonyls.
-
Dehydration: The resulting intermediate undergoes dehydration to afford the aromatic 5-hydroxyindole.
Figure 1: General workflow of the CaI₂-catalyzed Nenitzescu indole synthesis.
Experimental Protocol: General Procedure for CaI₂-Catalyzed Nenitzescu Synthesis
Materials:
-
1,4-Benzoquinone
-
β-Aminocrotonic ester (enamine)
-
Calcium Iodide (CaI₂) (anhydrous)
-
Solvent (e.g., Cyclopentyl methyl ether (CPME), Dichloromethane (DCM), or Acetonitrile)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of the enamine (1.0 mmol) in the chosen anhydrous solvent (5 mL). Let's call this Solution A .
-
In a separate flask, prepare a solution of 1,4-benzoquinone (1.0 mmol) and calcium iodide (0.05 - 0.20 mmol, 5-20 mol%) in the same anhydrous solvent (5 mL). Let's call this Solution B .
-
-
Reaction Initiation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add Solution A to Solution B dropwise with vigorous stirring at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from 40 minutes to several hours depending on the substrates.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-hydroxyindole.
-
Quantitative Data
Currently, there is a lack of comprehensive tabulated data specifically for the calcium iodide-catalyzed Nenitzescu reaction in the public domain. However, studies on other mild Lewis acids like zinc, iron, and magnesium salts in cyclopentyl methyl ether (CPME) have shown fair to good yields.[1] It is reasonable to expect that calcium iodide would provide comparable results, though empirical optimization is necessary.
Application 2: Synthesis of Cyclic Carbonates from Epoxides and CO₂
The cycloaddition of carbon dioxide (CO₂) to epoxides is a 100% atom-economical reaction that produces valuable cyclic carbonates. These products are used as green polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates and other chemicals. Calcium iodide, in combination with a suitable co-catalyst, has been demonstrated to be a highly effective catalytic system for this transformation under mild conditions.[2][3]
Catalytic Cycle
The catalytic cycle for the CaI₂-catalyzed cycloaddition of CO₂ to epoxides, often in the presence of a co-catalyst like a crown ether or an amine, is proposed to involve the following key steps:[2]
-
Epoxide Activation: The Lewis acidic Ca²⁺ coordinates to the oxygen atom of the epoxide, activating it for nucleophilic attack.
-
Ring-Opening: The iodide anion (I⁻) acts as a nucleophile and attacks one of the electrophilic carbons of the activated epoxide, leading to the formation of a calcium haloalkoxide intermediate.
-
CO₂ Insertion: The alkoxide intermediate reacts with CO₂, inserting it to form a calcium carbonate species.
-
Intramolecular Cyclization: The terminal halide displaces the calcium species in an intramolecular Sₙ2 reaction, forming the five-membered cyclic carbonate and regenerating the CaI₂ catalyst.
Figure 2: Proposed catalytic cycle for the CaI₂-catalyzed synthesis of cyclic carbonates.
Experimental Protocol: CaI₂-Catalyzed Synthesis of Cyclic Carbonates
The following protocol is adapted from a study by Steinbauer et al. for the synthesis of bio-derived cyclic carbonates.[3]
Materials:
-
Epoxide substrate
-
Calcium Iodide (CaI₂)
-
Dicyclohexyl-18-crown-6 ether (co-catalyst)
-
Triphenylphosphine (B44618) (PPh₃) (co-catalyst)
-
Carbon Dioxide (CO₂)
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Autoclave or high-pressure reactor equipped with a magnetic stirrer and temperature control
-
Standard laboratory glassware
Procedure:
-
Reactor Setup:
-
To a dried autoclave, add the epoxide (1.0 mmol), calcium iodide (0.05 mmol, 5 mol%), dicyclohexyl-18-crown-6 ether (0.05 mmol, 5 mol%), and triphenylphosphine (0.05 mmol, 5 mol%).
-
-
Reaction Conditions:
-
Seal the autoclave and purge it with CO₂ several times.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 0.5 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 45 °C) with vigorous stirring.
-
-
Reaction Monitoring and Work-up:
-
Maintain the reaction at the set temperature and pressure for the specified time (e.g., 24 hours).
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂ pressure.
-
The product can often be purified directly by column chromatography on silica gel without an aqueous work-up.
-
Quantitative Data
The CaI₂/crown ether/PPh₃ catalytic system has been shown to be effective for a range of bio-derived epoxides.[3]
| Entry | Epoxide Substrate | Product | Yield (%) |
| 1 | Epoxidized methyl oleate (B1233923) | Methyl oleate carbonate | 98 |
| 2 | Epoxidized ethyl oleate | Ethyl oleate carbonate | 75 |
| 3 | Epoxidized isooctyl oleate | Isooctyl oleate carbonate | 93 |
| 4 | Epoxidized methyl erucate (B1234575) | Methyl erucate carbonate | 86 |
| 5 | Limonene dioxide | Limonene dicarbonate | 81 |
Table 1: Yields for the CaI₂-catalyzed synthesis of various cyclic carbonates. Reaction conditions: 5 mol% CaI₂, 5 mol% dicyclohexyl-18-crown-6, 5 mol% PPh₃, 45 °C (entries 1-4) or 100 °C (entry 5), 0.5 MPa CO₂, 24 h (entries 1-4) or 48 h (entry 5). Data sourced from Steinbauer et al.[3]
Conclusion
Calcium iodide is a versatile and promising Lewis acid catalyst for a variety of organic transformations. Its low cost, low toxicity, and high efficiency make it a valuable tool for sustainable synthesis. The provided application notes and protocols for the Nenitzescu indole synthesis and the cycloaddition of CO₂ to epoxides highlight its potential in the synthesis of valuable chemical entities. Further research into the scope and applications of calcium iodide catalysis is warranted and is expected to uncover new and efficient synthetic methodologies.
References
Application Notes and Protocols for Reactions Involving Calcium Iodide Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of calcium iodide hexahydrate (CaI₂·6H₂O) in organic synthesis. While direct literature on the catalytic use of calcium iodide hexahydrate for a broad range of reactions is limited, its role as a protective agent in ester hydrolysis is well-documented. Furthermore, based on the known Lewis acidic nature of calcium salts and the catalytic activity of related compounds like calcium iodate (B108269) and molecular iodine, its potential as a mild Lewis acid catalyst is discussed.
Application 1: Selective Hydrolysis of Fmoc-Protected Amino Esters
Calcium iodide has been effectively utilized as a protective agent to prevent the cleavage of the fluorenylmethyloxycarbonyl (Fmoc) protecting group during the basic hydrolysis of amino esters. This method offers a green and efficient alternative to other reagents, providing high yields of the desired carboxylic acids which are crucial intermediates in peptide synthesis.[1][2]
Mechanism of Action (Proposed)
In this application, calcium iodide is not a catalyst but rather a key reagent that modulates the reaction conditions. It is proposed that in the aqueous basic solution, calcium iodide forms calcium hydroxide (B78521) (Ca(OH)₂). The limited solubility of Ca(OH)₂ acts as a "hydroxide trap," maintaining a low concentration of hydroxide ions in the solution. This is sufficient to facilitate the saponification of the ester while being mild enough to avoid the deprotection of the base-sensitive Fmoc group.[2]
Quantitative Data Summary
The following table summarizes the yields obtained for the hydrolysis of various Fmoc-protected amino esters using calcium iodide.
| Entry | Fmoc-Protected Amino Ester | Yield (%) |
| 1 | Fmoc-Gly-OMe | 95 |
| 2 | Fmoc-Ala-OMe | 92 |
| 3 | Fmoc-Val-OMe | 88 |
| 4 | Fmoc-Leu-OMe | 90 |
| 5 | Fmoc-Phe-OMe | 93 |
| 6 | Fmoc-Trp(Boc)-OMe | 85 |
| 7 | Fmoc-Ser(tBu)-OMe | 89 |
| 8 | Fmoc-Thr(tBu)-OMe | 87 |
| 9 | Fmoc-Asp(OtBu)-OMe | 91 |
| 10 | Fmoc-Glu(OtBu)-OMe | 94 |
Data adapted from Molecules 2022, 27(9), 2788.[1][2]
Experimental Protocol: Hydrolysis of Fmoc-Gly-OMe
Materials:
-
Fmoc-Gly-OMe
-
Calcium iodide (CaI₂)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Deionized water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Fmoc-Gly-OMe (1 equivalent) in acetone.
-
Addition of Reagents: To the stirred solution, add a solution of sodium hydroxide (2 equivalents) in water, followed by the addition of solid calcium iodide (30 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Fmoc-Gly-OH.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the hydrolysis of Fmoc-protected amino esters.
Caption: Proposed role of CaI2 in Fmoc-protection during ester hydrolysis.
Application 2: Potential Catalytic Applications of Calcium Iodide Hexahydrate (Theoretical)
While specific, detailed protocols for the use of CaI₂·6H₂O as a Lewis acid catalyst are not abundant in the current literature, its potential can be inferred from the reactivity of other calcium salts and iodine-containing catalysts. Calcium ions (Ca²⁺) can act as a Lewis acid to activate carbonyl groups and other functional groups, facilitating various organic transformations.[3]
Potential Reactions:
-
Synthesis of Quinoxalines: The synthesis of quinoxalines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This reaction is frequently catalyzed by acids. Given that calcium iodate (Ca(IO₃)₂) has been shown to be an effective catalyst for this transformation, where the calcium ion acts as a Lewis acid to activate the carbonyl group, it is plausible that calcium iodide could also catalyze this reaction.[3]
-
Biginelli Reaction: The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. This reaction is typically acid-catalyzed. Various Lewis acids, including other calcium salts like CaCl₂, have been employed to promote this reaction. Therefore, CaI₂·6H₂O is a potential candidate as a mild Lewis acid catalyst for the Biginelli reaction.
-
Other Lewis Acid Catalyzed Reactions: Other reactions that are commonly catalyzed by Lewis acids, such as Friedel-Crafts reactions, aldol (B89426) condensations, and Michael additions, could potentially be promoted by calcium iodide. Its mildness might offer advantages in terms of selectivity for sensitive substrates.
Researchers are encouraged to explore the use of calcium iodide hexahydrate as an inexpensive, relatively non-toxic, and environmentally benign Lewis acid catalyst for these and other organic transformations. Optimization of reaction conditions such as solvent, temperature, and catalyst loading would be necessary to establish its efficacy.
References
- 1. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
how to handle and store hygroscopic calcium iodide hexahydrate properly
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of hygroscopic calcium iodide hexahydrate.
Frequently Asked Questions (FAQs)
Q1: What is calcium iodide hexahydrate and why is it highly hygroscopic?
Calcium iodide (CaI₂) is an ionic compound of calcium and iodine.[1] The hexahydrate form (CaI₂·6H₂O) is a colorless to yellowish-white crystalline solid that is deliquescent, meaning it has a strong tendency to absorb moisture from the atmosphere to the point of dissolving in the absorbed water.[2][3] This hygroscopic nature is due to the strong affinity of the calcium and iodide ions for water molecules.
Q2: What are the ideal storage conditions for calcium iodide hexahydrate?
To maintain its integrity, calcium iodide hexahydrate must be stored in a cool, dry, and well-ventilated area.[4][5] It is crucial to protect the compound from light, air, and moisture, as exposure can lead to oxidation and decomposition.[4][6] Storage in an inert atmosphere (e.g., under nitrogen or argon) is recommended for long-term stability.[7]
Q3: What type of containers are recommended for storing calcium iodide hexahydrate?
The compound should be stored in tightly sealed, airtight containers.[8] Glass containers are suitable for laboratory quantities.[4] For larger quantities or long-term storage, consider containers with high-integrity seals. Using parafilm to further seal the container lid is a good practice.
Q4: How should I handle calcium iodide hexahydrate during an experiment to minimize moisture absorption?
To minimize moisture uptake, it is essential to work quickly and efficiently.[8] If possible, handle the material in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier. Only open the container for the shortest time necessary and reseal it tightly immediately after use.[8]
Q5: What are the visual signs of decomposition or contamination?
A pure sample of calcium iodide hexahydrate should be a white to off-white crystalline solid.[3] A yellowish or brownish discoloration is a sign of decomposition, where the iodide has been oxidized to free iodine, often due to exposure to air and light.[1][3] Clumping or the appearance of a liquid phase indicates significant water absorption.[8]
Q6: What are the primary safety precautions when working with calcium iodide hexahydrate?
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] If there is a risk of generating dust, a respirator should be used.[7] It is important to avoid breathing the dust and to prevent contact with skin and eyes, as it can cause irritation.[4][5] Ensure good ventilation in the work area.[4]
Troubleshooting Guide
Problem 1: The calcium iodide hexahydrate has turned yellow or brown.
-
Cause: This discoloration indicates the liberation of free iodine due to oxidation, likely from exposure to air and/or light.[1][3]
-
Solution: The purity of the material is compromised. For applications requiring high purity, the discolored compound should not be used. For less sensitive applications, the suitability of the material must be evaluated on a case-by-case basis. To prevent this, always store the compound in a tightly sealed, opaque container, or a clear container stored in a dark place, and consider flushing the container with an inert gas before sealing.[7]
Problem 2: The material has become clumpy or appears wet.
-
Cause: This is a clear indication of significant moisture absorption from the atmosphere due to its hygroscopic nature.[8]
-
Solution: While you can try to break up clumps with a spatula, the water content is no longer known, which can significantly impact experimental accuracy.[8] For quantitative applications, it is not recommended to use the material without first determining the water content (e.g., by Karl Fischer titration). In some cases, gentle heating under vacuum may remove the excess water, but care must be taken to avoid decomposition.[8] Always handle the material in a low-humidity environment to prevent this issue.
Problem 3: I suspect the compound has been contaminated.
-
Cause: Contamination can occur from improper handling, using dirty utensils, or exposure to reactive chemicals. Calcium iodide is incompatible with strong acids and strong oxidizing agents.[7][9]
-
Solution: If contamination is suspected, the material should be properly disposed of according to local regulations. To avoid contamination, always use clean, dry spatulas and glassware. Store the compound away from incompatible materials.[4]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | CaI₂·6H₂O | [4][10] |
| Appearance | Colorless to yellowish-white crystalline solid | [3] |
| Melting Point | Approximately 42 °C (decomposes) | [3][11] |
| Specific Gravity | 2.55 g/cm³ | [5] |
| Solubility | Highly soluble in water, ethanol, and acetone | [2][12] |
| Incompatibilities | Strong acids, strong oxidizing agents, bromine trifluoride, chloral (B1216628) hydrate, metallic salts | [4][7][9] |
Experimental Protocols
Protocol 1: General Handling Procedure for Hygroscopic Solids
-
Preparation: Before opening the container, ensure the workspace is clean and dry. If available, use a glove box or a controlled humidity environment. Have all necessary tools (spatulas, weighing paper, secondary containers) ready.
-
Equilibration: If the compound is stored at a low temperature, allow the container to reach ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Open the container and quickly dispense the required amount of material. Minimize the time the container is open.
-
Sealing: Immediately and tightly reseal the primary container. For added protection, wrap the lid with parafilm.
-
Cleanup: Clean any spills immediately to prevent the material from absorbing moisture and becoming difficult to handle.[5]
Protocol 2: Drying a Clumped Sample (Use with Caution)
Note: This procedure may not restore the original quality of the material. It is recommended to verify the water content after drying.
-
Apparatus: Place the clumped calcium iodide hexahydrate in a suitable vacuum-rated flask (e.g., a round-bottom flask).
-
Heating: Gently heat the flask using a water bath while applying a vacuum. Do not heat excessively, as this can cause decomposition.[8]
-
Drying: Continue heating under vacuum until the material appears as a free-flowing powder.
-
Cooling: Allow the flask to cool to room temperature under vacuum or in a desiccator before handling the dried material.
Visualizations
Caption: Workflow for proper handling and storage of calcium iodide hexahydrate.
Caption: Troubleshooting flowchart for common issues with calcium iodide hexahydrate.
References
- 1. Calcium iodide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Calcium Iodide [drugfuture.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Calcium Iodide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. sodiumiodide.net [sodiumiodide.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tutorchase.com [tutorchase.com]
- 9. CALCIUM IODIDE | 10102-68-8 [chemicalbook.com]
- 10. Calcium Iodide Hexahydrate, CaI2-6H2O [asia.matweb.com]
- 11. chembk.com [chembk.com]
- 12. CALCIUM IODIDE HYDRATE | 71626-98-7 [chemicalbook.com]
preventing the decomposition of calcium iodide hexahydrate during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium iodide hexahydrate (CaI₂·6H₂O). Below are resources to help prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why has my solid calcium iodide hexahydrate turned yellow or brown?
A1: The discoloration of calcium iodide hexahydrate is primarily due to decomposition. The iodide ions (I⁻) are oxidized to elemental iodine (I₂), which has a characteristic yellow-brown color. This process is accelerated by exposure to air (oxygen), light, and moisture.[1][2][3] Calcium iodide slowly reacts with oxygen and carbon dioxide in the air, which liberates the free iodine responsible for the color change.[1][2][3]
Q2: What are the decomposition products of calcium iodide hexahydrate?
A2: The primary decomposition products are elemental iodine (I₂) and calcium carbonate (CaCO₃) if carbon dioxide is present.[1][2][3] The overall reaction in the presence of air and CO₂ can be summarized as:
2CaI₂·6H₂O(s) + O₂(g) + 2CO₂(g) → 2CaCO₃(s) + 2I₂(s) + 12H₂O(l)
In the absence of CO₂, oxidation by atmospheric oxygen can still occur, forming calcium oxide and iodine.
Q3: How does the decomposition of calcium iodide affect my reaction?
A3: The presence of elemental iodine (I₂) can lead to several issues in a chemical reaction:
-
Reduced Yield: The consumption of the iodide nucleophile reduces the amount of active reagent available for your desired transformation.
-
Side Reactions: Elemental iodine is a reactive species that can participate in unwanted side reactions, such as iodination of sensitive substrates, leading to a complex product mixture and difficult purification.
-
Inconsistent Results: The variable amount of decomposition can lead to poor reproducibility of your experimental results.
Q4: My reaction mixture containing calcium iodide turned yellow/brown. What should I do?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Solid CaI₂·6H₂O is discolored upon opening the container. | Prolonged or improper storage. Exposure to air, light, or humidity. | For non-critical applications, the material may still be usable. For sensitive reactions, it is recommended to use a fresh, unopened container. Consider purifying the material if possible, though purchasing fresh reagent is often more practical. |
| A solution of CaI₂·6H₂O in an organic solvent turns yellow/brown. | Decomposition due to dissolved oxygen, light, or trace moisture in the solvent. | 1. Use Anhydrous Solvent: Ensure your solvent is thoroughly dried and degassed before use. 2. Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Protect from Light: Wrap the reaction flask in aluminum foil. 4. Consider a Stabilizer: For prolonged storage of a stock solution, consider adding a small amount of a compatible antioxidant or a very small quantity of a non-nucleophilic, hindered base to scavenge any acidic impurities that can promote decomposition. |
| Reaction yield is low when using CaI₂·6H₂O, particularly in a Finkelstein reaction. | Decomposition of the iodide source reduces the concentration of the active nucleophile. The presence of water from the hexahydrate may also interfere with the reaction. | 1. Use Anhydrous CaI₂: For moisture-sensitive reactions like the Finkelstein reaction, it is highly recommended to use the anhydrous form of calcium iodide. 2. Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation. See the detailed experimental protocol below. |
| Formation of unexpected iodinated byproducts. | Elemental iodine, formed from decomposition, is acting as an iodinating agent. | Follow the recommendations for preventing decomposition (use of anhydrous salt, inert atmosphere, protection from light). During work-up, wash the organic layer with a dilute solution of sodium thiosulfate (B1220275) to remove any trace amounts of I₂.[4] |
Data Presentation
| Factor | Effect on Decomposition Rate | Mechanism | Prevention Strategy |
| Air (Oxygen) | Increases | Direct oxidation of iodide (I⁻) to iodine (I₂). | Store in tightly sealed containers. Handle under an inert atmosphere (N₂ or Ar). |
| Moisture/Humidity | Increases | Facilitates the dissolution of CO₂ to form carbonic acid, which can accelerate decomposition. Water can also participate in the redox chemistry.[2][3][5][6][7][8] | Store in a desiccator. Use anhydrous calcium iodide for moisture-sensitive applications. |
| Light | Increases | Photolytically catalyzes the oxidation of iodide. | Store in amber or opaque containers. Protect reaction vessels from light (e.g., with aluminum foil). |
| Elevated Temperature | Increases | Increases the rate of all chemical reactions, including decomposition pathways.[2][7][9] | Store in a cool, dry place. Avoid unnecessary heating of solutions containing calcium iodide. |
Experimental Protocols
Protocol 1: General Handling of Calcium Iodide Hexahydrate for Stock Solutions
-
Preparation of Workspace: Whenever possible, handle calcium iodide hexahydrate in a glove box or under a positive pressure of an inert gas (nitrogen or argon) to minimize exposure to air and moisture.
-
Weighing: Weigh the required amount of CaI₂·6H₂O quickly to minimize atmospheric exposure.
-
Solvent: Use a dry, degassed solvent. Purge the solvent with nitrogen or argon for 15-20 minutes before use.
-
Dissolution: Add the solvent to the flask containing the solid CaI₂·6H₂O under a positive pressure of inert gas.
-
Storage: If a stock solution is to be stored, keep it in a tightly sealed container with a septum, under an inert atmosphere, and protected from light in a cool place.
Protocol 2: Finkelstein Reaction using Anhydrous Calcium Iodide under Inert Atmosphere
This protocol describes the conversion of an alkyl chloride or bromide to an alkyl iodide.
-
Glassware Preparation: All glassware (e.g., round-bottom flask, condenser) should be oven-dried for at least 4 hours at 120 °C and cooled under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble the glassware while still warm and flush the entire system with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction, vented through an oil bubbler.
-
Reagent Addition: a. Under a positive flow of inert gas, add anhydrous calcium iodide (CaI₂) to the reaction flask. b. Add dry acetone (B3395972) via a cannula or a syringe. c. Add the alkyl halide substrate dropwise to the stirred suspension at room temperature or the desired reaction temperature.
-
Reaction Monitoring: The reaction can be monitored by TLC or GC-MS. The formation of a precipitate (CaCl₂ or CaBr₂) is an indication that the reaction is proceeding.
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Filter the reaction mixture to remove the precipitated calcium salts. c. Concentrate the filtrate under reduced pressure. d. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). e. If the organic solution is colored yellow or brown, wash it with a 5% aqueous solution of sodium thiosulfate until the color is discharged.[4] f. Wash the organic layer with water and then with brine. g. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the crude alkyl iodide.
-
Purification: Purify the product as necessary, typically by distillation or column chromatography.
Visualizations
Decomposition Pathway of Calcium Iodide Hexahydrate
Caption: Decomposition pathway of Calcium Iodide Hexahydrate.
Troubleshooting Workflow for CaI₂·6H₂O Decomposition
Caption: Troubleshooting workflow for Calcium Iodide Hexahydrate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ecosystem - Wikipedia [en.wikipedia.org]
- 3. Effect of Humidity on Sporicidal Activity of Iodine Vapor on Bacillus thuringiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijetch.org [ijetch.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Calcium Iodide-Catalyzed Reactions
Welcome to the technical support center for calcium iodide-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments. Below you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and data to address common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is calcium iodide an attractive Lewis acid catalyst in organic synthesis?
A1: Calcium iodide is gaining attention as a catalyst due to several advantageous properties. It is an inexpensive, relatively non-toxic, and environmentally friendly alternative to many transition metal catalysts.[1] As a Lewis acid, the calcium ion can activate substrates containing electronegative atoms like oxygen or nitrogen, facilitating a variety of organic transformations.[2]
Q2: What are the most critical factors affecting the yield of my calcium iodide-catalyzed reaction?
A2: The most common culprits for low yields in reactions catalyzed by calcium iodide, and Lewis acids in general, are:
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Presence of Water: Calcium iodide is hygroscopic and water can deactivate the catalyst.[3]
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Impure Reagents or Solvents: Impurities can react with the catalyst or starting materials, leading to side products and reduced yield.
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Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently without catalyst or product decomposition.[4]
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Incorrect Catalyst Loading: Both too little and too much catalyst can negatively impact the reaction outcome.[5]
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Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction due to various factors.
Q3: How does water affect the catalytic activity of calcium iodide?
A3: Water can significantly reduce the catalytic activity of calcium iodide. As a Lewis acid, the calcium ion coordinates to the substrate to activate it. Water, being a Lewis base, can compete with the substrate for coordination to the calcium center, forming hydrated calcium iodide. This hydration shell around the calcium ion can diminish its Lewis acidity and hinder its ability to activate the intended substrate, thus lowering the reaction rate and overall yield.[6]
Q4: My calcium iodide has a faint yellow or brown color. Can I still use it?
A4: A faint yellow or brown color in calcium iodide samples is often due to the liberation of iodine. This occurs when calcium iodide slowly reacts with oxygen and carbon dioxide in the air.[7] While it might still be usable for some applications, the presence of iodine and calcium carbonate could interfere with your reaction. For sensitive catalytic applications, it is best to use pure, colorless calcium iodide.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to identifying and resolving common issues that lead to low yields in calcium iodide-catalyzed reactions.
Problem 1: The reaction is not proceeding or is very slow.
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Possible Cause 1: Inactive Catalyst. The calcium iodide may have been deactivated by moisture or improper storage.
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Solution: Ensure you are using anhydrous calcium iodide. If the purity is questionable, consider purchasing a new, high-purity batch. Store the catalyst in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
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Possible Cause 2: Insufficient Temperature. The reaction may have a high activation energy.
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Solution: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or GC/MS. Be cautious of potential side reactions or decomposition at higher temperatures.
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Possible Cause 3: Low Catalyst Loading. The amount of catalyst may be insufficient to drive the reaction at a reasonable rate.
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Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or higher) and observe the effect on the reaction rate and yield.
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Problem 2: The reaction produces a complex mixture of products with a low yield of the desired product.
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Possible Cause 1: Presence of Water or Protic Impurities. Water or other protic impurities in the reagents or solvent can lead to side reactions.
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Solution: Rigorously dry all solvents and reagents before use. Ensure all glassware is oven-dried or flame-dried immediately before setting up the reaction. Handle all materials under an inert atmosphere.
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Possible Cause 2: Suboptimal Reaction Temperature. High temperatures can sometimes promote side reactions or decomposition of the starting materials or product.
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Solution: Try running the reaction at a lower temperature. While this may slow down the reaction rate, it can improve selectivity for the desired product.
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-
Possible Cause 3: Inappropriate Solvent. The solvent can have a significant effect on the reaction's outcome.
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Solution: Screen a variety of anhydrous solvents with different polarities to find the optimal medium for your reaction.
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Problem 3: The yield is low even after optimizing conditions.
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Possible Cause 1: Catalyst Deactivation During the Reaction. The catalyst may be slowly degrading under the reaction conditions. For example, calcium-based catalysts can be deactivated by the formation of calcium carbonate in the presence of CO2.[8]
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Solution: Consider adding the catalyst in portions throughout the reaction. If possible, identify the deactivation pathway to find a more stable catalyst system or reaction conditions.
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-
Possible Cause 2: Product Inhibition. The product of the reaction may be coordinating to the calcium iodide, effectively inhibiting the catalyst.
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Solution: This can be a challenging issue to resolve. Sometimes, using a higher catalyst loading or running the reaction at a lower concentration can help.
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Possible Cause 3: Influence of Ligands. The presence or absence of coordinating species (ligands) can dramatically affect the catalyst's activity and selectivity.[9]
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes quantitative data from a study on the synthesis of cyclic carbonates from epoxidized methyl oleate (B1233923) using a calcium iodide-based catalytic system. This data illustrates the significant impact of temperature, CO2 pressure, and the presence of a co-catalyst on the reaction yield.
| Entry | Catalyst System | Temperature (°C) | CO2 Pressure (MPa) | Time (h) | Yield (%) |
| 1 | CaI2 / Dicyclohexyl-18-crown-6 | 45 | 1.0 | 24 | 24 |
| 2 | CaI2 / Dicyclohexyl-18-crown-6 / PPh3 | 45 | 1.0 | 24 | 98 |
| 3 | CaI2 / Dicyclohexyl-18-crown-6 / PPh3 | 45 | 0.5 | 24 | 86 |
| 4 | CaI2 / Dicyclohexyl-18-crown-6 / PPh3 | 25 | 1.0 | 24 | 45 |
Data sourced from a study on the synthesis of bio-derived cyclic carbonates.[11]
Experimental Protocols
Protocol 1: General Procedure for Drying Solvents
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Solvent Still (for non-halogenated solvents like THF, diethyl ether, toluene):
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Assemble a solvent still apparatus under a nitrogen or argon atmosphere.
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Add sodium metal (as wire or chunks) and benzophenone (B1666685) to the solvent.
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Reflux the solvent until a persistent deep blue or purple color develops, indicating anhydrous conditions.
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Distill the solvent directly into the reaction flask under an inert atmosphere immediately before use.
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-
Activated Molecular Sieves:
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Activate 3Å or 4Å molecular sieves by heating them in a flask under vacuum with a Bunsen burner or in a muffle furnace at 300-350 °C for at least 3 hours.
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Allow the sieves to cool to room temperature in a desiccator or under an inert atmosphere.
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Add the activated sieves (10-20% by weight/volume) to the solvent and let it stand for at least 24 hours before use.
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Protocol 2: Handling Anhydrous Calcium Iodide and Setting Up a Moisture-Sensitive Reaction
-
Preparation:
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Dry all glassware in an oven at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use.
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Assemble the reaction apparatus while still hot and allow it to cool under a stream of dry nitrogen or argon.
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Reagent Handling:
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Weigh the anhydrous calcium iodide quickly in a dry, inert atmosphere (e.g., in a glovebox or under a positive pressure of inert gas).
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Transfer the catalyst to the reaction flask under a positive flow of inert gas.
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Add the dried solvent and other reagents via syringe or cannula.
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-
Reaction Execution:
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Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.
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Stir the reaction mixture at the desired temperature and monitor its progress using appropriate analytical techniques (TLC, GC, LC-MS).
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Visualizations
Caption: Troubleshooting workflow for low yields in calcium iodide-catalyzed reactions.
Caption: General mechanism of Lewis acid catalysis with calcium iodide.
References
- 1. researchgate.net [researchgate.net]
- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. Influence of Temperature on Calcium Carbonate Polymorph formed from Ammonium Carbonate and Calcium Acetate | Journal of Cancer Research and Therapeutic Oncology | JSCHOLAR [jscholaronline.org]
- 5. benchchem.com [benchchem.com]
- 6. Effect of halide and acid additives on the direct synthesis of hydrogen peroxide using supported gold-palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium iodide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
effect of water content on the activity of calcium iodide hexahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium iodide hexahydrate. The following sections address common issues related to the impact of water content on the activity and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is calcium iodide hexahydrate, and why is its water content important?
Calcium iodide (CaI₂) is an ionic compound that can exist in an anhydrous (water-free) form or as various hydrates.[1][2] Calcium iodide hexahydrate (CaI₂·6H₂O) is a specific hydrated form containing six water molecules per formula unit of calcium iodide. This compound is known to be deliquescent and hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3]
The water content, or degree of hydration, is critical as it can significantly influence the compound's physical and chemical properties, including:
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Stability: The presence of water can affect the stability of the compound, especially in the presence of light and air, where it can slowly react with oxygen and carbon dioxide, leading to the liberation of iodine and a faint yellow discoloration.[1][3]
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Reactivity: The water of hydration can participate in or interfere with chemical reactions, affecting reaction kinetics, product yields, and in some cases, the reaction pathway itself.
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Solubility: The degree of hydration can influence the solubility of the salt.
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Performance in specific applications: In fields like perovskite solar cell fabrication, the precise amount of water can impact crystal growth, film quality, and device performance.
Q2: How does the water content of calcium iodide affect its performance in perovskite solar cells?
In the fabrication of perovskite solar cells, where iodide-containing compounds are often used, water content is a critical parameter that can have a dual role. A controlled amount of water can be beneficial, aiding in the dissolution of precursors and influencing the crystal growth of the perovskite film, potentially leading to improved morphology and device efficiency. However, excessive moisture can lead to the degradation of the perovskite material, negatively impacting the stability and long-term performance of the solar cell.
Q3: Can I use anhydrous calcium iodide and calcium iodide hexahydrate interchangeably in my experiments?
No, it is not recommended to use them interchangeably without careful consideration and adjustment of the experimental protocol. The difference in molecular weight due to the water of hydration means that using the same mass of the hydrated and anhydrous forms will result in a different molar amount of the active calcium iodide. Furthermore, the water molecules in the hexahydrate can act as a reactant, a catalyst, or an inhibitor in certain reactions.
Q4: How should I store calcium iodide hexahydrate to maintain its integrity?
Due to its hygroscopic and deliquescent nature, calcium iodide hexahydrate should be stored in a tightly sealed container in a cool, dry place, away from light.[2] The use of a desiccator containing a suitable drying agent is highly recommended to minimize moisture absorption from the atmosphere.
Q5: What are the signs of degradation in calcium iodide hexahydrate?
A common sign of degradation is the development of a yellowish or brownish tint to the normally colorless or white crystals.[3] This color change is often due to the liberation of free iodine, which can result from exposure to air, light, or moisture.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or rates | The water content of the calcium iodide hexahydrate may be variable between batches or due to improper storage. | Determine the precise water content of your calcium iodide hexahydrate using Karl Fischer titration before each experiment. Adjust the mass of the reagent used to account for the water content and ensure a consistent molar amount of CaI₂. Store the reagent in a desiccator. |
| Formation of unexpected byproducts | The water of hydration from the calcium iodide hexahydrate may be participating in a side reaction. | Consider using anhydrous calcium iodide for moisture-sensitive reactions. If using the hexahydrate is necessary, thoroughly dry the reaction solvent and other reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in achieving complete dissolution of the reagent | The solubility of calcium iodide can be affected by its hydration state and the solvent system. | Ensure the solvent is appropriate for the hydrated form. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation with excessive heat. |
| Discoloration of the calcium iodide hexahydrate (yellowing) | The reagent has likely been exposed to air, light, or moisture, leading to the formation of free iodine. | For non-critical applications, the material may still be usable if the discoloration is minor. For high-purity applications, it is recommended to use a fresh, unopened batch of the reagent. |
| Poor performance in moisture-sensitive applications (e.g., certain organic syntheses) | The introduction of water from the hydrated salt is disrupting the reaction. | Switch to anhydrous calcium iodide. If unavailable, consider drying the hexahydrate under vacuum at a gentle temperature, though this may not completely remove all water of crystallization without decomposition. Monitor the water content of the dried material. |
Experimental Protocols
Protocol 1: Determination of Water Content in Calcium Iodide Hexahydrate by Volumetric Karl Fischer Titration
This protocol outlines the determination of water content in calcium iodide hexahydrate using a one-component volumetric Karl Fischer titrator.
Materials and Equipment:
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Volumetric Karl Fischer titrator
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Karl Fischer reagent (one-component, with a known titer, e.g., 5 mg/mL)
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Anhydrous methanol (B129727) (or a specialized Karl Fischer solvent)
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Di-sodium tartrate dihydrate (for titer determination)
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Airtight sample handling equipment (e.g., syringe, weighing boat)
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Analytical balance
Procedure:
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Titer Determination:
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Add fresh, anhydrous methanol to the titration vessel.
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Pre-titrate the solvent to a stable, dry endpoint.
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Accurately weigh approximately 0.04-0.08 g of di-sodium tartrate dihydrate and add it to the titration vessel.[4]
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Start the titration. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
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The titrator software will calculate the titer of the reagent in mg/mL based on the mass of the standard and the volume of titrant consumed. Repeat this process at least twice more and use the average value.
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Sample Analysis:
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Ensure the titration vessel is at a stable, dry endpoint.
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In a glove box or a low-humidity environment, accurately weigh approximately 0.1-0.2 g of the calcium iodide hexahydrate sample.
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Quickly transfer the sample to the titration vessel, ensuring minimal exposure to atmospheric moisture.
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Start the titration. The instrument will titrate the sample to the endpoint.
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The water content of the sample will be automatically calculated by the instrument's software based on the volume of titrant used and its predetermined titer.
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Calculation:
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Water Content (%) = (Volume of KF reagent consumed (mL) × Titer (mg/mL)) / (Mass of sample (mg)) × 100
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Protocol 2: Investigating the Effect of Water Content on a Hypothetical Reaction
This protocol provides a general framework for studying how the hydration state of calcium iodide affects a chemical reaction. For this example, we will consider a hypothetical Finkelstein reaction where an alkyl chloride is converted to an alkyl iodide.
Materials and Equipment:
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Calcium iodide hexahydrate (with known water content)
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Anhydrous calcium iodide
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Alkyl chloride (e.g., 1-chlorobutane)
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Anhydrous acetone (B3395972) (solvent)
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Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for reaction monitoring and product quantification
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Standard laboratory glassware, dried in an oven
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Inert atmosphere setup (e.g., nitrogen or argon manifold)
Procedure:
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Preparation of Calcium Iodide with Varying Water Content:
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Use commercially available anhydrous calcium iodide and calcium iodide hexahydrate.
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Optionally, partially dehydrate the hexahydrate under controlled conditions (e.g., vacuum oven at a specific temperature and time) to obtain samples with intermediate water content. Determine the water content of each sample using Karl Fischer titration.
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Reaction Setup:
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Set up a series of identical reactions in oven-dried flasks under an inert atmosphere.
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In each flask, dissolve a precise molar equivalent of the calcium iodide sample (anhydrous, hexahydrate, or partially dehydrated) in anhydrous acetone. The mass of the hydrated forms will need to be adjusted to ensure the same molar quantity of CaI₂ is used in each reaction.
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Add the alkyl chloride to each flask to initiate the reaction.
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Reaction Monitoring and Analysis:
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At regular time intervals, withdraw a small aliquot from each reaction mixture.
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Quench the reaction in the aliquot (e.g., by diluting with a suitable solvent).
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Analyze the aliquots by GC-MS or HPLC to determine the concentration of the starting material (alkyl chloride) and the product (alkyl iodide).
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Data Analysis:
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Plot the concentration of the product versus time for each reaction.
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Calculate the initial reaction rate for each level of hydration.
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Compare the final product yield after a set reaction time for each condition.
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Correlate the reaction rate and yield with the water content of the calcium iodide used.
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Visualizations
Caption: Workflow for determining the water content of calcium iodide hexahydrate.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Purification of Commercial Calcium Iodide Hexahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of commercial calcium iodide hexahydrate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial calcium iodide hexahydrate?
A1: Commercial grade calcium iodide hexahydrate often contains several impurities that can affect experimental outcomes. The most common impurity is free iodine (I₂), which imparts a yellow to brownish color to the salt.[1] This occurs due to the slow oxidation of iodide ions by air and light.[1] Other potential impurities include:
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Metallic Impurities: Trace amounts of other metal salts may be present, originating from the raw materials or manufacturing process. Common metallic impurities in calcium salts can include lead (Pb), cadmium (Cd), iron (Fe), and magnesium (Mg).
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Other Halide Salts: Chloride and bromide salts can also be present as minor impurities.
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Insoluble Particulates: Dust and other insoluble materials may be present in lower-grade commercial products.
Q2: What are the primary methods for purifying calcium iodide hexahydrate?
A2: The primary methods for purifying calcium iodide hexahydrate are:
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Recrystallization: This is the most common and effective method. It can be performed using a single solvent (like water or acetone) or a two-solvent system (like acetone (B3395972)/diethyl ether).[2]
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Decolorization: To remove free iodine, a reducing agent such as sodium thiosulfate (B1220275) can be used.
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Chelation: To remove metallic impurities, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be employed.
Q3: How can I remove the yellow discoloration from my calcium iodide hexahydrate?
A3: The yellow color is due to the presence of free iodine. This can be removed by dissolving the calcium iodide in a suitable solvent (like deionized water or ethanol) and adding a dilute solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), dropwise until the yellow color disappears. The iodine is reduced to colorless iodide ions. Following this, the purified calcium iodide can be recovered by recrystallization.
Q4: How should I handle and store purified calcium iodide hexahydrate?
A4: Calcium iodide hexahydrate is highly hygroscopic, meaning it readily absorbs moisture from the air, and is also sensitive to light and air.[2][3] To maintain its purity:
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Handling: Whenever possible, handle the salt in a low-humidity environment, such as a glove box or a desiccator.
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Storage: Store the purified salt in a tightly sealed, opaque container to protect it from moisture and light. Storing it over a desiccant like phosphorus pentoxide (P₂O₅) is also recommended.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. The solution is too dilute (too much solvent was used).2. The solution is supersaturated but nucleation has not occurred.3. The salt is too soluble in the chosen solvent even at low temperatures. | 1. Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure calcium iodide.3. If using a single solvent, try a different solvent or a two-solvent system. |
| Oiling out instead of crystallization. | 1. The solution is too concentrated.2. The cooling rate is too rapid.3. The boiling point of the solvent is higher than the melting point of the hydrated salt. | 1. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.2. Decrease the cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath.3. Choose a solvent with a lower boiling point. |
| Low yield of purified crystals. | 1. Too much solvent was used, and a significant amount of the salt remains in the mother liquor.2. Premature crystallization during hot filtration.3. Crystals were washed with a solvent at room temperature. | 1. Concentrate the mother liquor and cool it again to obtain a second crop of crystals.2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent before filtering.3. Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still yellow after recrystallization. | The free iodine was not completely removed prior to crystallization. | Redissolve the crystals and treat the solution with a dilute sodium thiosulfate solution until the yellow color disappears before proceeding with recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Solution
This protocol is suitable for general purification of calcium iodide hexahydrate to remove soluble impurities and can be combined with decolorization.
Methodology:
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Dissolution: In a clean Erlenmeyer flask, dissolve the impure calcium iodide hexahydrate in a minimal amount of hot deionized water (e.g., start with approximately 66 g per 100 mL of water at 20°C and heat to dissolve, adding more hot water if necessary). The solubility increases significantly with temperature.
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Decolorization (if necessary): If the solution is yellow, add a 0.1 M solution of sodium thiosulfate dropwise with stirring until the yellow color disappears.
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Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold deionized water.
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Drying: Dry the crystals thoroughly in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅).
Protocol 2: Purification using an Organic Solvent System
This method is effective for achieving high purity and for obtaining anhydrous calcium iodide if desired.[2]
Methodology:
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Dissolution: Dissolve the impure calcium iodide salt in acetone.
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Evaporation: The solution is then diluted and evaporated. This drying process is repeated twice.[2]
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Recrystallization: The calcium iodide is then recrystallized from a mixture of acetone and diethyl ether.[2]
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Storage: The purified anhydrous salt should be stored over phosphorus pentoxide (P₂O₅).[2]
Protocol 3: Removal of Metallic Impurities using EDTA
This protocol can be integrated into the aqueous recrystallization process to remove divalent and trivalent metal ion impurities.
Methodology:
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Dissolution: Dissolve the impure calcium iodide hexahydrate in deionized water as described in Protocol 1.
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pH Adjustment: Adjust the pH of the solution to approximately 7.5-8.0 using a dilute solution of a non-interfering base (e.g., dilute NaOH).
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Chelation: Add a small amount of a 0.01 M EDTA solution. The EDTA will form stable, water-soluble complexes with metallic impurities.
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Recrystallization: Proceed with the cooling and crystallization steps as outlined in Protocol 1. The metal-EDTA complexes will remain in the mother liquor.
Data Presentation
Table 1: Solubility of Calcium Iodide in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 64.6 |
| 20 | 66.0 |
| 100 | 81.0 |
This data is essential for planning the recrystallization process from an aqueous solution.
Table 2: Purity Analysis Methods
| Parameter | Analytical Method | Principle |
| Calcium Content | EDTA Titration | Complexometric titration where EDTA chelates with Ca²⁺ ions. The endpoint is determined with a colorimetric indicator. |
| Iodide Content | Argentometric Titration | Titration with a standardized silver nitrate (B79036) solution, forming a silver iodide precipitate. |
| Metallic Impurities | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) | These techniques measure the concentration of specific metal elements with high sensitivity and specificity. |
Visualizations
Caption: General workflow for the purification of calcium iodide hexahydrate.
Caption: Troubleshooting logic for "no crystal formation" during recrystallization.
References
common impurities found in calcium iodide hexahydrate and their effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using calcium iodide hexahydrate (CaI₂·6H₂O).
Frequently Asked Questions (FAQs)
Q1: Why has my solid calcium iodide hexahydrate turned yellow?
A1: The yellow discoloration of calcium iodide hexahydrate is primarily due to the oxidation of iodide (I⁻) to free iodine (I₂), which has a characteristic yellow-brown color. This process can be accelerated by exposure to light, air (oxygen), and moisture. It is crucial to store the compound in a tightly sealed, light-resistant container in a cool, dry place.
Q2: What are the most common impurities in reagent-grade calcium iodide hexahydrate?
A2: Besides free iodine and excess water, common impurities can include other alkaline earth metals (like magnesium and strontium), alkali metals (such as sodium and potassium), and heavy metals. The presence and concentration of these impurities can vary between manufacturers and grades.
Q3: How can impurities in calcium iodide hexahydrate affect my organic synthesis reactions, such as the Finkelstein reaction?
A3: In SN2 reactions like the Finkelstein reaction, where calcium iodide is used as an iodide source, impurities can have several adverse effects:
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Excess Water: Can hinder the reaction by solvating the nucleophile and interfering with the solvent system (e.g., acetone).
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Metal Impurities: Cations like Mg²⁺ or Fe³⁺ can act as Lewis acids and may catalyze side reactions or interact with the substrate or nucleophile, reducing the reaction's efficiency.
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Iodine (I₂): While typically not a major interferent in halide exchange, its presence indicates product degradation and the potential for other impurities.
Q4: Can I use discolored (yellow) calcium iodide hexahydrate in my experiments?
A4: For applications that are sensitive to stoichiometry or require high purity, using discolored calcium iodide is not recommended. The presence of iodine indicates that the material is no longer pure CaI₂·6H₂O, and the exact concentration of the active iodide species is unknown. For less sensitive applications, its usability would need to be determined on a case-by-case basis, potentially after purification.
Q5: My calcium iodide solution is hazy or forms an unexpected precipitate. What could be the cause?
A5: Haze or precipitation in a calcium iodide solution can be caused by a few factors:
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Insoluble Impurities: The starting material may contain insoluble impurities.
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Reaction with Solvent: If the solvent is not pure, impurities within it could react with the calcium iodide.
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pH Changes: Changes in the solution's pH can affect the solubility of calcium salts.
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Contamination: Introduction of contaminants from glassware or other reagents can lead to precipitation.
Troubleshooting Guides
Issue 1: Yellow Discoloration of Solid or Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Solid calcium iodide hexahydrate appears yellow upon opening. | Oxidation of iodide to iodine due to improper storage or handling. | 1. Check the expiration date of the product. 2. Ensure the container was properly sealed and stored away from light and moisture. 3. For non-critical applications, you may attempt to use it, but be aware of potential inaccuracies in concentration. 4. For high-purity applications, it is recommended to use a fresh, unopened container. |
| A freshly prepared aqueous solution of calcium iodide is yellow. | The starting material was already oxidized. | 1. Confirm the solid's appearance before dissolution. 2. Prepare a fresh solution from a new, unopened container of calcium iodide hexahydrate. |
| A clear, colorless solution of calcium iodide turns yellow over time. | Exposure to air and light is causing the oxidation of iodide in the solution. | 1. Store the solution in an amber or foil-wrapped bottle to protect it from light. 2. Consider purging the headspace of the storage container with an inert gas like nitrogen or argon before sealing. 3. Prepare fresh solutions more frequently. |
Issue 2: Inconsistent or Low Yields in Organic Synthesis (e.g., Finkelstein Reaction)
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected yield in a Finkelstein reaction. | Excess water in calcium iodide hexahydrate: Water can interfere with the reaction kinetics in anhydrous solvents like acetone. | 1. Determine the water content of your calcium iodide hexahydrate using Karl Fischer titration. 2. If the water content is high, consider using anhydrous calcium iodide or drying the hexahydrate (note: this can be difficult without decomposition). 3. Ensure your reaction solvent is thoroughly dried. |
| Presence of metallic impurities: Cations can interfere with the reaction. | 1. Use a higher purity grade of calcium iodide. 2. Consider adding a chelating agent if specific metal ion contamination is suspected, though this can complicate the reaction. | |
| Inconsistent results between batches of calcium iodide. | Batch-to-batch variability in impurity profiles. | 1. Source calcium iodide from a reputable supplier with consistent quality control. 2. Request a certificate of analysis for each new batch to compare impurity levels. 3. Perform a small-scale test reaction with each new batch before use in a large-scale synthesis. |
Data Presentation: Typical Impurities in Reagent-Grade Calcium Iodide Hexahydrate
The following table summarizes typical impurity limits for reagent-grade calcium iodide. Note that exact specifications can vary by manufacturer.
| Impurity | Typical Specification Limit | Potential Effect on Experiments |
| Assay (CaI₂) | ≥ 98.0% | Lower assay means a higher percentage of unknown impurities. |
| Insoluble Matter | ≤ 0.01% | Can cause turbidity in solutions and may indicate poor quality. |
| Chloride (Cl) | ≤ 0.01% | May compete as a nucleophile in halide exchange reactions. |
| Sulfate (SO₄) | ≤ 0.01% | Can potentially precipitate with calcium in certain conditions. |
| Heavy Metals (as Pb) | ≤ 5 ppm | Can catalyze unwanted side reactions or be toxic in biological systems. |
| Iron (Fe) | ≤ 5 ppm | Can promote oxidative degradation of iodide. |
| Barium (Ba) | ≤ 0.005% | Similar to other alkaline earth metals, may interfere with calcium-dependent processes. |
| Potassium (K) | ≤ 0.01% | Generally low impact, but can be a concern in specific electrolyte-sensitive applications. |
| Sodium (Na) | ≤ 0.01% | Similar to potassium, generally low impact. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the water content in a sample of calcium iodide hexahydrate.
Methodology:
-
Instrument Setup: Prepare and standardize the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable solvent system, such as a mixture of methanol (B129727) and chloroform, to ensure the dissolution of the calcium iodide.
-
Sample Preparation: Accurately weigh a sample of calcium iodide hexahydrate (typically 50-100 mg) and transfer it to the titration vessel.
-
Titration: Start the titration. The Karl Fischer reagent (a solution containing iodine, sulfur dioxide, a base, and a solvent) is added until all the water in the sample has reacted.
-
Endpoint Detection: The endpoint is detected potentiometrically.
-
Calculation: The water content is calculated based on the amount of Karl Fischer reagent consumed.
Protocol 2: Analysis of Metallic Impurities by ICP-OES/MS
Objective: To identify and quantify metallic impurities in calcium iodide hexahydrate.
Methodology:
-
Sample Digestion: Accurately weigh a sample of calcium iodide hexahydrate and dissolve it in high-purity deionized water. Acidify the solution with a small amount of trace-metal grade nitric acid.
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of the elements of interest in a matrix that matches the sample solution.
-
Instrument Analysis: Analyze the sample and standard solutions using an Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometer (ICP-MS). The instrument will measure the intensity of the light emitted (ICP-OES) or the abundance of ions (ICP-MS) at specific wavelengths/mass-to-charge ratios characteristic of each element.
-
Quantification: The concentration of each metallic impurity in the sample is determined by comparing its signal intensity to the calibration curve generated from the standards.
Visualizations
Caption: Quality Control Workflow for Incoming Calcium Iodide Hexahydrate.
Caption: Troubleshooting Logic for Issues with Calcium Iodide Hexahydrate.
Technical Support Center: Managing Hydrogen Iodide Release from Calcium Iodide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the release of hydrogen iodide (HI) during experiments involving calcium iodide (CaI₂). Hydrogen iodide is a corrosive and toxic gas, and its safe handling is paramount. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety data to ensure the well-being of laboratory personnel and the integrity of your research.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with calcium iodide that may lead to the release of hydrogen iodide.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Faint yellowing of solid calcium iodide | Slow reaction with oxygen and carbon dioxide in the air, liberating iodine.[1] | This is a common sign of impurity. For sensitive reactions, consider using freshly opened or properly stored CaI₂. Store calcium iodide in a tightly sealed, dry container, protected from light and air.[2] |
| Pungent, acrid odor detected during the reaction | Release of hydrogen iodide gas. This is likely if an acidic reagent is being used or has been inadvertently introduced.[3][4] | Immediate Action: Ensure adequate ventilation. If working in an open bench, move to a fume hood immediately. If the odor is strong, evacuate the immediate area and follow your institution's safety protocols. Mitigation: Begin neutralization procedures as outlined in the experimental protocols below. Use a gas scrubber system. |
| Visible white fumes emanating from the reaction vessel | Hydrogen iodide gas reacting with moisture in the air to form a mist of hydroiodic acid. | This confirms a significant release of HI. All personnel in the vicinity should be wearing appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves. The reaction should be conducted in a fume hood. |
| Unexpectedly rapid or exothermic reaction | The reaction with the acidic component is more vigorous than anticipated. The concentration of the acid may be too high, or the rate of addition may be too fast. | Immediately cool the reaction vessel using an ice bath to slow the reaction rate.[5] Stop the addition of any reagents. Be prepared to quench the reaction if it becomes uncontrollable. |
| Gas scrubber solution is not effectively neutralizing the HI gas | The concentration or flow rate of the scrubbing solution may be insufficient for the amount of HI being generated. The choice of neutralizing agent may not be optimal. | Increase the concentration of the basic scrubbing solution (e.g., sodium bicarbonate or sodium hydroxide). Ensure the gas dispersion tube is creating fine bubbles for maximum gas-liquid contact. Check the flow rate of the gas through the scrubber to ensure adequate residence time. |
Frequently Asked Questions (FAQs)
Q1: Under what conditions does calcium iodide release hydrogen iodide?
A1: Calcium iodide, an ionic salt, will release hydrogen iodide gas when it reacts with a strong acid.[3][4] The general reaction is:
CaI₂(s) + 2H⁺(aq) → Ca²⁺(aq) + 2HI(g)
Common strong acids that can cause this reaction include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The reaction of solid halides with concentrated sulfuric acid is known to produce toxic gases, including hydrogen iodide.[6][7]
Q2: Is hydrogen iodide gas dangerous?
A2: Yes, hydrogen iodide is a hazardous substance. It is a colorless, acrid gas that is corrosive to the skin, eyes, and respiratory tract.[8] Inhalation can cause severe irritation, laryngeal and pulmonary edema.[8] NIOSH has set an Immediately Dangerous to Life or Health (IDLH) value for hydrogen iodide at 45 ppm.[9][10][11]
Q3: How can I detect the presence of hydrogen iodide gas?
A3: Hydrogen iodide gas has a pungent odor, but instrumental detection is recommended for safety. Methods include:
-
Detector Tubes: These provide a colorimetric indication of the gas concentration and are useful for spot checks.[12]
-
Electrochemical Sensors: These devices can provide continuous monitoring of the work area and are available with detection ranges suitable for safety monitoring (e.g., 0-5 ppm).[13][14]
Q4: What is the best way to neutralize hydrogen iodide gas in the lab?
A4: The most effective method for neutralizing acidic gases like hydrogen iodide in a laboratory setting is to use a wet gas scrubber.[15] The gas stream is passed through a basic solution, which neutralizes the HI. Commonly used scrubbing solutions include sodium bicarbonate (NaHCO₃) and sodium hydroxide (B78521) (NaOH).[16]
Q5: Can I quench a reaction that is producing too much hydrogen iodide?
A5: Yes. If a reaction is proceeding too quickly and releasing an unsafe amount of HI, it can be quenched. The specific quenching agent will depend on the reaction chemistry, but generally involves neutralizing the acidic component driving the HI generation. This could involve the careful addition of a base. The process should be done slowly and with cooling, as quenching can be exothermic.[5][17]
Quantitative Data Summary
The following table summarizes key quantitative data for handling hydrogen iodide.
| Parameter | Value(s) | Source(s) |
| Occupational Exposure Limits | ||
| NIOSH IDLH | 45 ppm | [9][10][11] |
| ACGIH TLV-TWA | 0.01 ppm (as Iodides, inhalable fraction and vapor) | [8] |
| Air Monitoring | ||
| Electrochemical Sensor Range | 0 - 5 ppm | [9] |
| Detector Tube Accuracy | Generally ±25% of the reading | [18][19] |
| Scrubber Information | ||
| Typical Removal Efficiency for Acid Gases | >95% | [20] |
| Common Scrubbing Agents | Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH) | [16] |
Experimental Protocols
Protocol 1: Reaction of Calcium Iodide with Sulfuric Acid and Management of Hydrogen Iodide Release
This protocol describes the reaction of calcium iodide with sulfuric acid, a process that generates hydrogen iodide gas. It incorporates a gas scrubber for the neutralization of the evolved HI.
Materials:
-
Calcium iodide (CaI₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Reaction flask (three-neck round-bottom flask)
-
Addition funnel
-
Condenser (optional, depending on reaction temperature)
-
Gas outlet adapter
-
Gas dispersion tube (fritted bubbler)
-
Two gas washing bottles (scrubbers)
-
Tygon or other appropriate tubing
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Scrubber Setup:
-
Prepare a 5-10% (w/v) solution of sodium bicarbonate or sodium hydroxide in water.
-
Fill two gas washing bottles each about two-thirds full with the basic solution.
-
Connect the two bottles in series using tubing. The gas outlet of the first bottle should be connected to the gas inlet of the second. This provides a secondary trap in case the first is overwhelmed.
-
Connect the gas outlet of the second washing bottle to the fume hood's exhaust or a suitable vent.
-
-
Reaction Setup:
-
Place a magnetic stir bar in the three-neck round-bottom flask.
-
Add the desired amount of calcium iodide to the flask.
-
Attach the addition funnel to the central neck of the flask.
-
Attach the gas outlet adapter to one of the side necks and connect it via tubing to the gas inlet of the first gas washing bottle.
-
If the reaction is to be heated, attach a condenser to the other side neck.
-
Place the reaction flask on a magnetic stir plate and in an ice bath.
-
-
Reaction:
-
Slowly add the concentrated sulfuric acid to the addition funnel.
-
Begin stirring the calcium iodide.
-
Add the sulfuric acid dropwise to the reaction flask. The reaction is exothermic and will generate hydrogen iodide gas, which will bubble through the scrubber solution.[6][7]
-
Control the rate of addition to maintain a steady, manageable evolution of gas. If the reaction becomes too vigorous, stop the addition and allow the reaction to subside.
-
Observe the scrubber solution. Bubbling indicates that HI is being generated and neutralized.
-
-
Work-up and Shutdown:
-
Once the reaction is complete, continue to stir for a period to ensure all generated HI has been swept into the scrubber.
-
Slowly purge the reaction apparatus with an inert gas (e.g., nitrogen) to flush any remaining HI into the scrubber system.
-
The basic solution in the scrubbers should be treated as chemical waste and disposed of according to your institution's guidelines.
-
Protocol 2: Quenching a Reaction Generating Hydrogen Iodide
This protocol outlines the steps to safely quench a reaction that is uncontrollably generating HI gas.
Procedure:
-
Stop Reagent Addition: Immediately cease the addition of any reagents, particularly the acid that is driving the HI generation.
-
Cool the Reaction: If not already in place, immerse the reaction flask in an ice bath to reduce the reaction rate.[5]
-
Prepare Quenching Agent: Prepare a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Slow Addition of Quenching Agent: Very slowly and carefully, add the basic quenching solution to the reaction mixture. This will neutralize the acid and stop the generation of HI. Be aware that this neutralization is an exothermic process and may cause bubbling or frothing.
-
Monitor: Continue to cool and stir the mixture until all signs of reaction have ceased.
-
Disposal: The quenched reaction mixture should be neutralized to a pH between 6 and 8 before disposal as aqueous waste, following institutional protocols.
Visualizations
Caption: Experimental workflow for the reaction of CaI₂ with H₂SO₄ and subsequent HI gas scrubbing.
Caption: Troubleshooting logic for managing unexpected hydrogen iodide release during experiments.
References
- 1. johnmaziuk.com [johnmaziuk.com]
- 2. Peer Review Plan for IDLH Profile: Hydrogen Iodide | NIOSH | CDC [cdc.gov]
- 3. cdc.gov [cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Hydrogen iodide - Hazardous Agents | Haz-Map [haz-map.com]
- 9. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 10. aiha.org [aiha.org]
- 11. Immediately Dangerous to Life or Health (IDLH) Value Profile: Hydrogen Iodide |NIOSH | CDC [cdc.gov]
- 12. Additional measuring knowhow | GASTEC CORPORATION [gastec.co.jp]
- 13. 3.imimg.com [3.imimg.com]
- 14. Sensorix H2S - Electrochemical Sensors for Hydrogen Sulfide [sensorix.com]
- 15. s-k.com [s-k.com]
- 16. Data Hub - ACGIH [acgih.org]
- 17. researchgate.net [researchgate.net]
- 18. sensidyne.com [sensidyne.com]
- 19. Detector Tubes And When To Use Them - Interscan | Fixed & Portable Industrial Gas Detectors [gasdetection.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Calcium Iodide-Mediated Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing calcium iodide (CaI₂) as a mediator or catalyst in organic synthesis. The content focuses on leveraging the Lewis acidic properties of the calcium ion to promote key chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of calcium iodide in the reactions you are describing?
In the context of the protocols provided, calcium iodide (CaI₂) functions as a Lewis acid catalyst. The calcium(II) ion (Ca²⁺) can coordinate to electron-rich atoms, typically oxygen or nitrogen, in a substrate (like an aldehyde or imine). This coordination activates the substrate towards nucleophilic attack, thereby accelerating the reaction rate. While calcium iodide is a salt, its utility in these reactions stems from the electrophilic nature of the calcium cation.[1][2]
Q2: My calcium iodide has a faint yellow color. Can I still use it?
A faint yellow color in calcium iodide samples is often due to the slow reaction of the iodide ions with oxygen and carbon dioxide in the air, which liberates a small amount of elemental iodine (I₂).[3] For many applications, this slight impurity may not significantly affect the reaction. However, for highly sensitive or stereoselective reactions, it is best practice to use pure, colorless calcium iodide. If purity is a concern, you can consider preparing it fresh or purchasing from a reputable supplier.
Q3: Is calcium iodide sensitive to moisture?
Yes, calcium iodide is deliquescent, meaning it readily absorbs moisture from the atmosphere to form a solution.[3] It is also available as a hydrate (B1144303) (CaI₂·xH₂O). For reactions requiring anhydrous conditions, it is crucial to use the anhydrous form and handle it in an inert atmosphere (e.g., in a glovebox or under argon/nitrogen). The presence of water can deactivate the Lewis acid catalyst and interfere with many organic reactions.
Q4: In which solvents is calcium iodide soluble?
Calcium iodide shows good solubility in water, as well as in polar organic solvents like acetone, methanol, and ethanol.[4] Its solubility in less polar solvents commonly used in organic synthesis, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), is more limited but often sufficient for catalytic purposes.
Q5: How do I remove the calcium salts during the reaction work-up?
The work-up procedure typically involves quenching the reaction mixture, followed by an aqueous extraction. Since calcium iodide and the resulting calcium-containing byproducts are highly soluble in water, they can be effectively removed by washing the organic layer with water or a suitable aqueous solution (e.g., brine).[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Catalyst | Ensure anhydrous CaI₂ is used and that the reaction is run under an inert atmosphere. | Moisture can hydrolyze the catalyst and inhibit its Lewis acidic activity. Starting materials or solvents must be thoroughly dried.[6] |
| Insufficient Catalyst Loading | Increase the mole percentage of CaI₂ in increments (e.g., from 5 mol% to 10 mol% or 15 mol%). | The catalytic sites may be insufficient for the reaction to proceed at a reasonable rate. An optimal catalyst concentration often exists.[5] |
| Low Reaction Temperature | Increase the reaction temperature in a controlled manner (e.g., in 10 °C increments). | Many reactions require a certain activation energy. Increasing the temperature can provide the necessary energy to overcome this barrier.[7] |
| Poor Solvent Choice | Screen alternative solvents. Consider solvents that can solubilize the catalyst and reactants effectively. | The solvent can influence the solubility of the catalyst and the stability of intermediates, directly impacting the reaction rate. |
| Impure Starting Materials | Verify the purity of all reactants and solvents using techniques like NMR or GC-MS. | Impurities can act as catalyst poisons or participate in side reactions, consuming reactants and lowering the yield.[5] |
Issue 2: Formation of Multiple Products or Byproducts
| Potential Cause | Troubleshooting Step | Explanation |
| Reaction Temperature is Too High | Lower the reaction temperature. Consider running the reaction at room temperature or even sub-ambient temperatures (e.g., 0 °C). | High temperatures can provide enough energy to activate alternative reaction pathways, leading to the formation of undesired side products.[5] |
| Prolonged Reaction Time | Monitor the reaction progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | The desired product may be unstable under the reaction conditions and can decompose or rearrange over time. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. | An excess of one reactant might lead to the formation of byproducts. |
Issue 3: Low Enantioselectivity (for Asymmetric Reactions)
| Potential Cause | Troubleshooting Step | Explanation |
| Moisture in the Reaction | Rigorously exclude water from the system. Flame-dry glassware and use freshly distilled, anhydrous solvents. | Water can interfere with the formation of the chiral complex between the calcium ion and the chiral ligand, leading to a racemic or non-selective reaction. |
| Suboptimal Chiral Ligand | Screen a variety of chiral ligands. | The structure of the ligand is critical for creating the specific chiral environment needed to induce stereoselectivity. |
| Incorrect CaI₂/Ligand Ratio | Optimize the molar ratio of calcium iodide to the chiral ligand. | The stoichiometry of the active chiral catalyst complex is crucial. An incorrect ratio can lead to the formation of non-chiral or less active catalytic species. |
| Unfavorable Solvent | Test a range of anhydrous solvents (e.g., THF, Toluene, DCM). | The solvent can affect the conformation and stability of the chiral catalyst, thereby influencing the stereochemical outcome of the reaction. |
Data Presentation: Optimizing Reaction Parameters
The following tables illustrate how to systematically present data when optimizing a calcium iodide-mediated reaction.
Table 1: Effect of Solvent on a Generic CaI₂-Catalyzed Mannich-Type Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%)¹ |
| 1 | Dichloromethane (DCM) | 25 | 24 | 65 | 80 |
| 2 | Tetrahydrofuran (THF) | 25 | 24 | 78 | 85 |
| 3 | Toluene | 25 | 24 | 55 | 72 |
| 4 | Acetonitrile (MeCN) | 25 | 24 | 40 | 60 |
| 5 | No Solvent | 50 | 12 | 85 | 75 |
¹ Enantiomeric excess (ee) determined by chiral HPLC.
Table 2: Effect of Catalyst Loading on Reaction Outcome
| Entry | CaI₂ (mol%) | Ligand (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 2.5 | 2.75 | 48 | 45 | 84 |
| 2 | 5.0 | 5.5 | 24 | 78 | 85 |
| 3 | 10.0 | 11.0 | 18 | 82 | 85 |
| 4 | 15.0 | 16.5 | 18 | 83 | 84 |
Experimental Protocols
Protocol: Asymmetric Mannich-Type Reaction Catalyzed by a Chiral Calcium Iodide Complex
This protocol is a representative example for the reaction of a malonate with an N-Boc-protected imine, based on the principles of chiral calcium iodide catalysis.[8]
1. Catalyst Preparation (In Situ): a. To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous calcium iodide (CaI₂, 0.1 mmol, 10 mol%). b. Add a chiral ligand (e.g., a PyBox derivative, 0.11 mmol, 11 mol%). c. Add 2.0 mL of a freshly distilled, anhydrous solvent (e.g., THF). d. Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral calcium complex.
2. Reaction Execution: a. To the flask containing the catalyst solution, add the malonate derivative (e.g., diethyl malonate, 1.2 mmol). b. Cool the reaction mixture to the desired temperature (e.g., 0 °C). c. Slowly add the N-Boc-protected imine (1.0 mmol) dissolved in 1.0 mL of the same anhydrous solvent. d. Stir the reaction at this temperature and monitor its progress by TLC.
3. Work-up and Purification: a. Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). c. Combine the organic layers and wash with brine (1 x 20 mL). d. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-aminocarbonyl compound. f. Determine the enantiomeric excess of the purified product using chiral HPLC.
Visualizations
Catalytic Cycle of a CaI₂-Mediated Mannich Reaction
Caption: Proposed catalytic cycle for the CaI₂-mediated asymmetric Mannich reaction.
General Workflow for Reaction Optimization
Caption: A systematic workflow for optimizing reaction conditions.
Troubleshooting Logic for Low Yield
References
- 1. Calcium-based Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium iodide - Wikipedia [en.wikipedia.org]
- 4. Calcium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Chiral calcium iodide for asymmetric Mannich-type reactions of malonates with imines providing β-aminocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of Calcium Iodide Hexahydrate
This guide provides a detailed comparison of key analytical techniques for the characterization of calcium iodide hexahydrate (CaI₂·6H₂O). It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of the methods used to analyze hydrated compounds. The guide outlines experimental protocols and presents comparative data to offer a framework for analysis, even when specific data for calcium iodide hexahydrate is limited.
Calcium iodide is an ionic compound with the formula CaI₂.[1] Its hexahydrate form, CaI₂·6H₂O, is a colorless to yellowish-white crystalline substance that is highly hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Due to its instability and hygroscopic nature, rigorous analytical characterization is crucial for its use in pharmaceutical and other applications.
Physicochemical Properties
A summary of the fundamental properties of anhydrous calcium iodide and its hexahydrate form is presented below.
| Property | Calcium Iodide (Anhydrous) | Calcium Iodide Hexahydrate | Reference |
| Molecular Formula | CaI₂ | CaH₁₂I₂O₆ | [3][4] |
| Molecular Weight | 293.89 g/mol | 401.98 g/mol | [3][5] |
| Appearance | Hexagonal lamella | Colorless to yellowish-white crystals | [2][3] |
| Melting Point | 740 °C | ~42 °C | [3] |
| Boiling Point | 1100 °C | 100 °C (calculated) | [3][6] |
| Solubility | Highly soluble in water, methanol, ethanol, acetone | Freely soluble in water and alcohol | [3] |
Core Analytical Characterization Techniques
The primary methods for characterizing hydrated salts like calcium iodide hexahydrate include X-ray Powder Diffraction (XRPD) for structural analysis, Thermal Analysis (TGA/DSC) for hydration state and thermal stability, and Raman Spectroscopy for vibrational bond analysis.
X-ray Powder Diffraction (XRPD)
X-ray Powder Diffraction is a fundamental technique for identifying crystalline phases and obtaining information about the crystal structure of a material.[7] For a hydrated salt, XRPD can confirm the presence of a specific hydrate (B1144303) form and distinguish it from anhydrous or other hydrated states.[8]
Comparative Data: While a specific, indexed XRPD pattern for calcium iodide hexahydrate is not readily available in the cited literature, the anhydrous form (CaI₂) is known to have a hexagonal crystal structure.[2] For comparison, the table below shows crystallographic data for a related hydrated compound, calcium chloride hexahydrate, which illustrates the type of data obtained from diffraction studies.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| CaCl₂·6H₂O | Trigonal | P321 | a = 7.86 Å, c = 3.95 Å | [9] |
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation: A small amount of the sample (typically 10-20 mg) is gently ground using a mortar and pestle to achieve a fine, homogeneous powder. This minimizes preferred orientation effects.[10]
-
Sample Mounting: The powdered sample is packed into a sample holder. For hygroscopic materials like CaI₂·6H₂O, a sealed or environmental chamber holder is necessary to prevent water absorption or loss during analysis.
-
Instrument Setup: The diffractometer is configured with a specific X-ray source (e.g., Cu Kα, λ = 1.5418 Å).[11]
-
Data Collection: The sample is scanned over a defined angular range (e.g., 5° to 70° 2θ) to detect all significant diffraction peaks.[12] The scan speed and step size are optimized to ensure good signal-to-noise ratio.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peak positions are used to identify the crystalline phase by comparison with databases like the Powder Diffraction File (PDF). The peak intensities and widths can provide information on crystallinity and crystallite size.
References
- 1. Calcium iodide - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Calcium Iodide [drugfuture.com]
- 4. Calcium iodide | CaI2 | CID 5462722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calcium iodide hexahydrate | CaH12I2O6 | CID 6093259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS # 10031-31-9, Calcium Iodide Hexahydrate: more information. [ww.chemblink.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. research.unipd.it [research.unipd.it]
- 10. icdd.com [icdd.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
Interpreting the FTIR Spectrum of Calcium Iodide Hexahydrate: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of hydrated inorganic salts, understanding the spectral features of compounds like calcium iodide hexahydrate (CaI₂·6H₂O) is crucial. This guide provides a framework for interpreting the FTIR spectrum of calcium iodide hexahydrate, comparing it with related hydrated salts, and outlines the experimental protocol for obtaining such spectra.
Interpreting the Key Spectral Regions
The FTIR spectrum of a hydrated salt like calcium iodide hexahydrate is dominated by the vibrational modes of the water of crystallization. The key features are expected in two main regions:
-
O-H Stretching Region (3600 - 3000 cm⁻¹): A broad and intense band is anticipated in this region, characteristic of the stretching vibrations of the O-H bonds in the water molecules. The breadth of this band is a result of the various hydrogen bonding environments within the crystal lattice.
-
H-O-H Bending Region (around 1650 cm⁻¹): A sharp, and typically less intense, band is expected around 1650 cm⁻¹. This absorption is attributed to the scissoring (bending) vibration of the water molecules.
The presence of these distinct bands confirms the hydrated nature of the salt.
Comparative Analysis with Other Hydrated Salts
To provide a practical context, the expected FTIR spectrum of calcium iodide hexahydrate can be compared with the known spectra of other hydrated alkaline earth metal halides. The table below summarizes the key vibrational modes for calcium chloride hexahydrate (CaCl₂·6H₂O), which serves as a close structural analog.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for CaI₂·6H₂O (inferred) | Observed Wavenumber (cm⁻¹) for CaCl₂·6H₂O | Description |
| O-H Stretching | ~3400 (Broad) | ~3400 (Broad) | This broad absorption corresponds to the symmetric and asymmetric stretching vibrations of the O-H bonds in the six water molecules of hydration. The broadness indicates a range of hydrogen bond strengths and environments within the crystal lattice. The position and shape are expected to be very similar to that of calcium chloride hexahydrate. |
| H-O-H Bending | ~1640 | ~1640 | This peak arises from the H-O-H scissoring (bending) vibration of the water molecules. Its position is relatively consistent across many hydrated salts. |
| Lattice Vibrations | < 400 | < 400 | Vibrations involving the Ca-O and Ca-I bonds, as well as other lattice modes, occur in the far-infrared region and are typically not observed with standard mid-IR FTIR spectrometers. |
Experimental Protocol: Obtaining the FTIR Spectrum
The following protocol outlines the standard procedure for acquiring the FTIR spectrum of a solid hydrated salt like calcium iodide hexahydrate using the KBr pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Calcium Iodide Hexahydrate (CaI₂·6H₂O) sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Spatula
-
Balance
Procedure:
-
Drying: Dry the KBr powder in an oven at approximately 110°C for several hours to remove any absorbed water, which would interfere with the spectrum. Store the dried KBr in a desiccator.
-
Sample Preparation: In a dry environment (e.g., a glove box or under a dry nitrogen purge) to prevent the hygroscopic sample from absorbing atmospheric moisture, weigh out approximately 1-2 mg of the calcium iodide hexahydrate sample.
-
Grinding and Mixing: Add approximately 200 mg of the dried KBr to the mortar with the sample. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the powder mixture into the pellet-forming die. Place the die into the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O vapor.
-
Sample Spectrum: Acquire the FTIR spectrum of the sample pellet. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
Data Processing: The resulting spectrum should be baseline corrected and the peaks of interest should be labeled.
Logical Workflow for FTIR Analysis
The process of analyzing a hydrated salt using FTIR spectroscopy can be summarized in the following workflow:
A Comparative Guide to Confirming the Crystal Structure of Calcium Iodide Hexahydrate
For researchers, scientists, and professionals in drug development, accurately characterizing the crystal structure of hydrated compounds like calcium iodide hexahydrate (CaI₂·6H₂O) is crucial for ensuring product quality, stability, and performance. While X-ray Diffraction (XRD) is a primary and powerful technique for this purpose, a comprehensive analysis often involves complementary methods. This guide provides a comparative overview of XRD and alternative techniques—Raman Spectroscopy and Thermal Analysis (TGA/DSC)—for the structural confirmation of calcium iodide hexahydrate, complete with experimental protocols and data interpretation.
Comparison of Analytical Techniques
Each analytical technique offers unique insights into the crystal structure and hydration state of calcium iodide hexahydrate. The choice of method, or a combination thereof, depends on the specific information required.
| Feature | Powder X-ray Diffraction (XRD) | Raman Spectroscopy | Thermal Analysis (TGA/DSC) |
| Primary Information | Crystal lattice parameters, phase identification, polymorphism. | Molecular vibrations, chemical bonding, functional groups. | Water content, thermal stability, phase transitions. |
| Sample Requirements | Homogeneous powder (~1-5 mg). | Solid or liquid, minimal preparation required. | Small sample size (1-10 mg). |
| Data Output | Diffractogram (Intensity vs. 2θ). | Spectrum (Intensity vs. Raman Shift cm⁻¹). | Thermogram (Weight % vs. Temperature) and Heat Flow vs. Temperature. |
| Strengths | Definitive for crystal structure and phase purity determination. | Non-destructive, sensitive to water of hydration, can distinguish between polymorphs. | Quantitative determination of water content and dehydration steps. |
| Limitations | May not be sensitive to amorphous content. Requires crystalline sample. | Weak Raman scatterer may require longer acquisition times. | Indirect structural information, destructive to the sample. |
Experimental Protocols
Detailed methodologies for each technique are provided below to ensure accurate and reproducible results.
Powder X-ray Diffraction (PXRD)
Objective: To determine the crystal structure, lattice parameters, and phase purity of calcium iodide hexahydrate.
Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) and a detector.
Procedure:
-
Sample Preparation: Gently grind the calcium iodide hexahydrate sample to a fine, homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.
-
Data Collection:
-
Place the sample holder in the diffractometer.
-
Set the 2θ scan range, typically from 5° to 80°, with a step size of 0.02° and a scan speed of 1-2° per minute.
-
Initiate the X-ray source and detector to collect the diffraction pattern.
-
-
Data Analysis:
-
The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ).
-
Identify the peak positions (2θ values) and their corresponding intensities.
-
Compare the experimental pattern with a reference pattern from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the phase.
-
If a reference is unavailable, the pattern can be indexed to determine the unit cell parameters.
-
Raman Spectroscopy
Objective: To probe the vibrational modes of the Ca-I lattice and the water of hydration, providing complementary structural information.
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.
Procedure:
-
Sample Preparation: Place a small amount of the calcium iodide hexahydrate powder on a microscope slide. No further preparation is typically needed.
-
Data Collection:
-
Position the sample under the microscope objective of the spectrometer.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over a specific wavenumber range, typically from 100 cm⁻¹ to 4000 cm⁻¹. The acquisition time may vary depending on the sample's Raman scattering efficiency.
-
-
Data Analysis:
-
The Raman spectrum will show peaks corresponding to the vibrational modes of the Ca-I lattice (typically in the low-frequency region) and the O-H stretching and bending modes of the water molecules (in the higher frequency regions).
-
The position, intensity, and width of these peaks provide information about the chemical environment and hydrogen bonding within the crystal.
-
Thermal Analysis (TGA/DSC)
Objective: To quantify the water of hydration and determine the thermal stability of calcium iodide hexahydrate.
Instrumentation: A simultaneous Thermogravimetric Analyzer and Differential Scanning Calorimeter (TGA/DSC).
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the calcium iodide hexahydrate sample into an aluminum or ceramic TGA pan.
-
Data Collection:
-
Place the sample pan and an empty reference pan into the TGA/DSC furnace.
-
Heat the sample from room temperature to a temperature above the expected decomposition point (e.g., 30°C to 300°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
-
Data Analysis:
-
The TGA curve will show a weight loss step corresponding to the dehydration of the hexahydrate to the anhydrous form. The percentage of weight loss can be used to confirm the number of water molecules.
-
The DSC curve will show an endothermic peak corresponding to the energy absorbed during dehydration. The onset and peak temperatures of this transition provide information about the thermal stability.
-
Visualizing the Workflow and Comparisons
The following diagrams illustrate the experimental workflow for XRD analysis and a comparison of the analytical approaches.
Caption: Experimental workflow for XRD analysis of calcium iodide hexahydrate.
Caption: Comparison of analytical techniques for crystal structure confirmation.
Determining the Water Content of Calcium Iodide Hexahydrate: A Comparative Guide to Karl Fischer Titration and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate determination of water content in hydrated compounds such as calcium iodide hexahydrate (CaI₂·6H₂O) is critical for quality control, stability studies, and stoichiometric calculations. This guide provides an objective comparison of the gold-standard Karl Fischer (KF) titration method with other common analytical techniques, supported by experimental protocols and data.
Karl Fischer Titration: The Benchmark for Water Determination
Karl Fischer titration is a highly specific and accurate chemical method for quantifying water content.[1][2] It is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol like methanol (B129727).[3] The endpoint is detected potentiometrically when an excess of iodine is present.[3] This method is considered a reference standard in many industries, including pharmaceuticals, due to its precision and specificity to water.[4]
Advantages:
-
High Accuracy and Precision: Capable of detecting water at levels from parts per million (ppm) to 100%.[2]
-
Specificity: The reaction is highly specific to water, unlike methods that measure mass loss, which can include other volatile substances.[1][5]
-
Speed: Automated KF titrators can perform measurements rapidly.[1]
-
Versatility: Suitable for solids, liquids, and gases.[1]
Disadvantages:
-
Cost: The equipment and specialized reagents can be expensive.[2]
-
Complexity: Requires trained personnel for operation and careful calibration.[2]
-
Chemical Interference: Not suitable for samples that react with the KF reagents, such as those with active redox components.[2]
Alternative Methods for Water Content Analysis
While Karl Fischer titration is often the preferred method, other techniques are available, each with its own set of capabilities and limitations.
Loss on Drying is a gravimetric method that determines the mass change of a sample after drying under specified conditions.[6][7] The weight difference before and after drying is attributed to the loss of water and any other volatile components.[5] Thermogravimetric Analysis (TGA) is a more sophisticated technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere, allowing for the differentiation of water loss from other thermal events.[8][9]
Key Characteristics:
-
Principle: Measures mass loss upon heating.[7]
-
Pros: Simple, inexpensive equipment (for basic LOD); TGA provides detailed information about dehydration steps.[8]
-
Cons: Non-specific, as it measures the loss of all volatiles, not just water.[5][7] The sample can decompose at high temperatures, and bound water of crystallization may not be fully released under standard conditions.[5]
Spectroscopic techniques, such as Near-Infrared (NIR) spectroscopy, measure the absorption of light by water molecules at specific wavelengths.[4][10] These methods are non-destructive and can be used for in-process measurements.[4]
Key Characteristics:
-
Principle: Based on the characteristic absorption of NIR radiation by water molecules.[10]
-
Pros: Rapid, non-destructive, no sample preparation required.
-
Cons: Requires product-specific calibration against a primary method like KF titration and may have difficulty determining bound water.[4]
Performance Comparison
The choice of method depends on the specific requirements of the analysis, such as the need for specificity, the expected water content, and budget constraints.
| Feature | Karl Fischer Titration | Thermogravimetric Analysis (TGA) / Loss on Drying (LOD) | Near-Infrared (NIR) Spectroscopy |
| Principle | Chemical Titration | Gravimetric (Mass Loss) | Spectroscopic (Absorbance) |
| Specificity | Specific to water[1] | Non-specific (measures all volatiles)[5] | Specific to water, but can have matrix interference |
| Accuracy | Very High (Reference Method)[4] | Moderate to High (depends on sample purity) | Moderate (dependent on calibration)[4] |
| Precision | High | Moderate | Moderate to High |
| Sensitivity | ppm to 100%[2] | Typically >0.1% | Typically >0.1% |
| Speed | Fast (minutes per sample)[1] | Slow (can take hours for LOD)[5] | Very Fast (seconds per sample) |
| Cost | High initial investment[2] | Low (LOD) to High (TGA) | High initial investment |
| Sample Type | Solids, liquids, gases[1] | Solids, non-volatile liquids | Solids, liquids |
| Destructive | Yes | Yes | No |
Table 1: Comparative summary of analytical methods for water content determination.
Hypothetical Experimental Data: Water Content of CaI₂·6H₂O
The theoretical water content of calcium iodide hexahydrate (Molar Mass: 401.96 g/mol ; Water Molar Mass: 108.12 g/mol ) is approximately 26.90%. The following table presents hypothetical data to illustrate the expected results from each method for a pure sample.
| Method | Measured Water Content (%) | Standard Deviation (n=3) | Notes |
| Karl Fischer Titration | 26.85% | ± 0.04 | Result is very close to the theoretical value, demonstrating high accuracy and specificity. |
| Loss on Drying (105°C) | 27.15% | ± 0.15 | Value is slightly higher, potentially indicating the loss of trace volatile impurities in addition to water. Precision is lower than KF. |
| Thermogravimetric Analysis | 26.92% | ± 0.08 | Shows distinct mass loss steps corresponding to the release of water molecules. Provides more detail than simple LOD. |
| NIR Spectroscopy | 26.79% | ± 0.10 | Result is dependent on the quality of the initial calibration with a primary method like KF titration. |
Table 2: Hypothetical comparative data for the determination of water content in a pure Calcium Iodide Hexahydrate sample.
Detailed Experimental Protocol: Karl Fischer Titration
This protocol describes the volumetric Karl Fischer titration for determining the water content of a solid hydrate (B1144303) like calcium iodide hexahydrate.
Materials and Equipment:
-
Automated Volumetric Karl Fischer Titrator
-
Analytical Balance (readable to 0.1 mg)
-
KF Reagent (one-component or two-component system)
-
Anhydrous Methanol (or a suitable solvent)
-
Certified Water Standard (e.g., Sodium Tartrate Dihydrate)[11]
-
Spatula, weighing boat/paper
-
Syringes
Procedure:
-
Titrator Preparation:
-
Fill the burette with the Karl Fischer titrant.
-
Add fresh, anhydrous methanol to the titration vessel.
-
Seal the vessel to protect it from atmospheric moisture.[12]
-
-
Solvent Conditioning (Pre-Titration):
-
Start the titrator to neutralize any residual water in the solvent. The instrument will titrate the solvent to a stable, anhydrous endpoint. This establishes a dry baseline.
-
-
Titer Determination (Standardization):
-
Accurately weigh a specified amount of a certified water standard (e.g., 150-350 mg of sodium tartrate dihydrate).[11]
-
Quickly add the standard to the conditioned titration vessel.
-
Start the titration. The instrument will dispense the KF reagent until the endpoint is reached.
-
The titrator software will calculate the titer (mg of water per mL of titrant) based on the known water content of the standard and the volume of titrant consumed.[11] Repeat this step at least three times for an accurate average.
-
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the calcium iodide hexahydrate sample (typically containing 5-30 mg of water).[12]
-
Quickly transfer the sample into the titration vessel.
-
Ensure the sample dissolves completely. If solubility is an issue, a compatible co-solvent may be required.[13]
-
Start the titration and record the volume of titrant consumed to reach the endpoint.
-
-
Calculation:
-
The water content is automatically calculated by the instrument using the following formula: Water Content (%) = [(Volume of Titrant (mL) × Titer (mg/mL)) / Sample Weight (mg)] × 100
-
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow for Karl Fischer titration and a decision-making process for selecting an appropriate method.
References
- 1. scientificgear.com [scientificgear.com]
- 2. Karl Fischer vs Moisture Analysers Explained [scalesandbalances.co.uk]
- 3. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 4. Simple Modification of Karl-Fischer Titration Method for Determination of Water Content in Colored Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. scribd.com [scribd.com]
- 7. Difference Between Water (Moisture) Content and Loss on Drying (LOD) | Pharmaguideline [pharmaguideline.com]
- 8. skb.skku.edu [skb.skku.edu]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Near Infrared Spectrophotometric Method for the Determination of Hydration Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
A Comparative Analysis of Calcium Iodide and Potassium Iodide as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the choice of catalyst is paramount to achieving desired outcomes with efficiency and selectivity. Both calcium iodide (CaI₂) and potassium iodide (KI) serve as effective catalysts in a variety of organic transformations, yet their mechanisms of action and optimal applications differ significantly. This guide provides an objective comparison of their catalytic performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate catalyst for their specific needs.
Core Catalytic Properties: A Tale of Two Mechanisms
The catalytic activities of calcium iodide and potassium iodide stem from different fundamental properties of their constituent ions.
Calcium Iodide (CaI₂): The Lewis Acid Catalyst
The catalytic prowess of calcium iodide is primarily attributed to the Lewis acidic nature of the calcium ion (Ca²⁺). As a divalent cation, Ca²⁺ can accept electron pairs, thereby activating electrophilic substrates. This is particularly effective in reactions involving carbonyl compounds and epoxides, where the calcium ion coordinates to the oxygen atom, increasing the electrophilicity of the adjacent carbon and rendering it more susceptible to nucleophilic attack. This Lewis acid activation is a key feature in reactions such as the synthesis of cyclic carbonates from epoxides and carbon dioxide, and the Nenitzescu synthesis of 5-hydroxyindoles.
Potassium Iodide (KI): The Nucleophilic Catalyst
In contrast, potassium iodide's catalytic activity is primarily driven by the nucleophilic character of the iodide ion (I⁻). The potassium ion (K⁺) generally acts as a spectator ion. The large, soft, and highly polarizable iodide ion is an excellent nucleophile, particularly in polar aprotic solvents. It excels in nucleophilic substitution reactions, most notably the Finkelstein reaction, where it displaces other halides or leaving groups. The iodide ion can also participate in redox processes, acting as a reducing agent or being oxidized to molecular iodine (I₂), which can then act as a catalyst itself.
Performance in Representative Reactions
A direct, head-to-head comparison of CaI₂ and KI in the same reaction is not prevalent in the literature, as their distinct catalytic mechanisms lend them to different types of transformations. The following sections provide quantitative data and experimental protocols for reactions where each catalyst demonstrates high efficacy.
Calcium Iodide in the Synthesis of Cyclic Carbonates
Calcium iodide, in combination with a co-catalyst, has proven to be a highly efficient catalyst for the cycloaddition of carbon dioxide (CO₂) to epoxides, yielding cyclic carbonates.[1] This transformation is of significant interest due to its 100% atom economy and the use of CO₂ as a C1 feedstock.[2][3][4]
Experimental Data:
| Epoxide Substrate | Catalyst System | Temperature (°C) | CO₂ Pressure (bar) | Time (h) | Yield (%) | Reference |
| Terminal Epoxides | CaI₂ / Et₃N | 23 | 1 | 24 | up to 97 | [5] |
| Internal Epoxides | CaI₂ / Et₃N | 70 | 10 | 24 | up to 90 | [5] |
| Terminal Epoxides | CaI₂ / BTP | 25 | 1 | 24 | up to 99 | [1] |
Et₃N = Triethylamine, BTP = 1,3-bis[tris(hydroxymethyl)-methylamino]-propane
Experimental Protocol: Synthesis of Cyclic Carbonates using CaI₂/BTP [1]
-
To a reaction vessel, add the epoxide substrate (1.0 equivalent), calcium iodide (CaI₂, 5 mol%), and 1,3-bis[tris(hydroxymethyl)-methylamino]-propane (BTP, 5 mol%).
-
Seal the vessel and introduce carbon dioxide at atmospheric pressure (1 bar).
-
Stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Upon completion, the crude mixture is purified by liquid column chromatography on silica (B1680970) gel to yield the corresponding cyclic carbonate.
Catalytic Mechanism Workflow:
Potassium Iodide in the Finkelstein Reaction
The Finkelstein reaction is a classic example of a nucleophilic substitution (Sₙ2) reaction where an alkyl halide is converted to another alkyl halide.[6][7][8] Potassium iodide is a common reagent and catalyst for converting alkyl chlorides and bromides to the corresponding iodides. The reaction is often driven to completion by the precipitation of the less soluble sodium or potassium chloride/bromide in a suitable solvent like acetone (B3395972).[6][8]
Experimental Data:
| Alkyl Halide Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Bromoalkane | KI (3x molar excess) | Acetone | Reflux | Overnight | Quantitative | [9] |
| Chloroalkene | NaI (1.7 equiv.) | Acetone | Reflux | 3 days | 89 | [9] |
| 5-Bromovaleric acid ethyl ester | NaI | Acetone | Reflux | Not specified | High | [8] |
Experimental Protocol: Finkelstein Reaction [9]
-
Dissolve the bromoalkane in acetone in a round-bottom flask.
-
Add a 3-fold molar excess of potassium iodide (KI).
-
Heat the mixture to reflux and stir overnight.
-
Monitor the reaction by observing the precipitation of potassium bromide (KBr).
-
After the reaction is complete, cool the mixture and filter off the precipitated KBr.
-
The acetone is removed from the filtrate by distillation.
-
The resulting crude alkyl iodide can be further purified by distillation.
Reaction Workflow:
Comparative Summary
| Feature | Calcium Iodide (CaI₂) | Potassium Iodide (KI) |
| Primary Catalytic Role | Lewis Acid (Ca²⁺) | Nucleophile (I⁻) |
| Mechanism of Action | Activation of electrophiles (e.g., carbonyls, epoxides) by coordination to the calcium center. | Nucleophilic attack by the iodide ion, typically in an Sₙ2 fashion. |
| Key Applications | Cycloaddition of CO₂ to epoxides, Nenitzescu indole (B1671886) synthesis, other reactions involving electrophile activation.[10][11] | Finkelstein reaction (halogen exchange), additive in various transition-metal catalyzed reactions.[6][7][8] |
| Typical Reaction Conditions | Often requires a co-catalyst (e.g., an amine base). Can be effective at room temperature and atmospheric pressure for certain substrates.[1][5] | Typically performed in a polar aprotic solvent (e.g., acetone) to facilitate precipitation of the byproduct halide salt. Often requires heating.[6][8] |
| Advantages | Utilizes an earth-abundant and non-toxic metal. Can catalyze reactions with high atom economy. | Excellent for specific transformations like halogen exchange. The iodide ion is a very good nucleophile and a good leaving group. |
| Limitations | Catalytic activity is highly dependent on the Lewis acidity of the calcium center, which can be influenced by the solvent and counter-ion. | Primarily effective for nucleophilic substitution reactions. The potassium ion is generally a spectator. |
Conclusion
Calcium iodide and potassium iodide are both valuable catalysts in organic synthesis, but their applications are dictated by their fundamentally different modes of action. Calcium iodide excels as a Lewis acid catalyst, activating electrophilic substrates for subsequent reactions. This makes it particularly suitable for cycloadditions and related transformations. Potassium iodide, on the other hand, serves as an excellent source of nucleophilic iodide, making it the catalyst of choice for reactions like the Finkelstein halogen exchange.
For researchers and drug development professionals, the selection between these two catalysts should be based on the specific transformation required. For reactions necessitating the activation of an electrophile, calcium iodide presents a strong, environmentally benign option. For nucleophilic substitution to introduce an iodine atom, potassium iodide remains a reliable and highly effective choice. Understanding these distinct catalytic profiles is crucial for the rational design of efficient and selective synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Green Catalytic Process for Cyclic Carbonate Synthesis from Carbon Dioxide under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Finkelstein Reaction [organic-chemistry.org]
- 7. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Iodide Salts in Perovskite Solar Cells: The Emerging Role of Calcium Iodide
The rapid evolution of perovskite solar cells (PSCs) has been marked by continuous efforts to enhance their power conversion efficiency (PCE) and long-term stability. The choice of iodide salts in the perovskite precursor solution is a critical factor that significantly influences the morphological, optoelectronic, and device performance characteristics. While organic ammonium (B1175870) iodides like methylammonium (B1206745) iodide (MAI) and formamidinium iodide (FAI) form the backbone of many high-performance perovskites, and lead iodide (PbI₂) is a common precursor, recent research has highlighted the potential of alkaline earth metal halides, such as calcium iodide (CaI₂), as effective additives for defect passivation and performance enhancement.
This guide provides a comparative analysis of the performance of calcium iodide against other commonly used iodide salts in perovskite solar cells, supported by experimental data. We delve into the distinct roles of these materials and present detailed experimental protocols for the fabrication of perovskite solar cells.
Performance Comparison of Iodide Salts
The function of iodide salts in perovskite solar cells can be broadly categorized into two roles: as a primary component of the perovskite crystal structure (e.g., MAI, FAI) and as an additive or passivating agent (e.g., CaI₂, excess PbI₂).
Calcium Iodide as a Passivating Agent
Recent studies have demonstrated that introducing a small amount of calcium iodide (CaI₂) into the methylammonium lead iodide (MAPbI₃) perovskite precursor can significantly improve the quality of the perovskite film and the overall device performance. CaI₂ acts as a more effective passivator than the conventionally used excess PbI₂. Passivation helps in reducing the defects at the grain boundaries and surface of the perovskite layer, which are notorious for being recombination centers for charge carriers, thereby hindering the efficiency and stability of the solar cell.
Experimental data shows that a mere 0.5% addition of CaI₂ to MAPbI₃ can lead to a substantial increase in the average grain size from 260 nm to 550 nm.[1][2] This enlargement of grains reduces the density of grain boundaries and, consequently, the defect density decreases from 5.76 × 10¹⁶ cm⁻³ to 3.35 × 10¹⁶ cm⁻³.[1][2] As a result, the photoluminescence (PL) lifetime, an indicator of reduced non-radiative recombination, increases from 65 ns to 133 ns.[1][2] In comparison, a 5% addition of PbI₂ results in a smaller average grain size of 410 nm, a higher defect density of 4.06 × 10¹⁶ cm⁻³, and a shorter PL lifetime of 98 ns.[1][2]
The champion solar cell fabricated with a 0.5% CaI₂ additive achieved a power conversion efficiency (PCE) of 19.3%, which is significantly higher than the 16.1% for pristine MAPbI₃ and 18.0% for MAPbI₃ with 5% excess PbI₂.[1][2] A key advantage of using CaI₂ is that a much smaller amount is required for effective passivation compared to PbI₂, which helps in maintaining the stoichiometry of the perovskite film closer to the ideal MAPbI₃, a crucial factor for long-term device stability.[1]
Quantitative Performance Data
The following table summarizes the key performance parameters of MAPbI₃-based perovskite solar cells with and without CaI₂ and PbI₂ additives.
| Perovskite Composition | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| Pristine MAPbI₃ | 16.1 | 1.02 | 21.5 | 0.73 |
| MAPbI₃ + 5% PbI₂ | 18.0 | 1.05 | 22.8 | 0.75 |
| MAPbI₃ + 0.5% CaI₂ | 19.3 | 1.08 | 23.1 | 0.77 |
Data sourced from a comparative study on CaI₂ as a passivator.[1][2]
Calcium-Based Perovskite Absorbers
Beyond its role as an additive, research into calcium-based perovskites as the primary light-absorbing material is also emerging. A recent simulation study on a novel perovskite solar cell using inorganic calcium nitrogen iodide (Ca₃NI₃) as the absorber layer predicted a remarkable power conversion efficiency of 31.31%.[3][4] This material is noted for its potential stability, tunable bandgap of 1.31 eV, and effective light absorption.[3][4] While experimental validation is pending, these findings open up new avenues for exploring calcium-based compounds in high-efficiency perovskite solar cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are generalized protocols for the fabrication of perovskite solar cells, which can be adapted for the inclusion of different iodide salts.
1. Substrate Preparation and Cleaning
-
Start with fluorine-doped tin oxide (FTO) coated glass substrates.
-
Etch the FTO layer using a 2M HCl solution and zinc powder to create the desired electrode pattern.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326), each for 15-20 minutes.
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15-20 minutes to remove any organic residues and improve the wettability of the surface.
2. Deposition of Electron Transport Layer (ETL)
-
A compact layer of TiO₂ or SnO₂ is typically deposited on the FTO substrate.
-
For a compact TiO₂ layer, a precursor solution of titanium diisopropoxide bis(acetylacetonate) in isopropanol can be spin-coated and then annealed at a high temperature (e.g., 450-500 °C).
-
Alternatively, a SnO₂ nanoparticle solution can be spin-coated and annealed at a lower temperature (e.g., 150-180 °C).
3. Perovskite Layer Deposition (with CaI₂ additive)
This protocol is based on the one-step solution processing method for MAPbI₃ with a CaI₂ additive. All precursor preparation and film deposition should be carried out in a nitrogen-filled glovebox.
-
Precursor Solution Preparation:
-
Prepare a stock solution of MAPbI₃ by dissolving methylammonium iodide (MAI) and lead iodide (PbI₂) in a molar ratio of 1:1 in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).
-
To this solution, add the desired amount of calcium iodide (CaI₂). For example, for a 0.5% CaI₂ concentration, add 0.005 molar equivalents of CaI₂ relative to MAPbI₃. Stir the solution for several hours to ensure complete dissolution.
-
-
Spin-Coating:
-
Transfer the prepared perovskite precursor solution onto the ETL-coated substrate.
-
Spin-coat the solution in a two-step program (e.g., 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30 seconds).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene (B131634) or toluene) onto the spinning substrate to induce rapid crystallization and form a uniform film.
-
-
Annealing:
-
Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a set duration (e.g., 10-60 minutes) to complete the perovskite crystallization.
-
4. Deposition of Hole Transport Layer (HTL)
-
Prepare a solution of a hole-transporting material, commonly Spiro-OMeTAD, in a solvent like chlorobenzene.
-
Additives such as 4-tert-butylpyridine (B128874) (t-BP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are typically included to improve the conductivity and performance of the HTL.
-
Spin-coat the HTL solution onto the perovskite layer.
5. Deposition of Metal Electrode
-
Finally, deposit a metal back contact, typically gold (Au) or silver (Ag), through thermal evaporation under high vacuum. The thickness of the metal layer is usually around 80-100 nm.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for comparing the performance of perovskite solar cells with different iodide salt additives.
Caption: Workflow for comparing iodide salts in PSCs.
Signaling Pathways and Logical Relationships
The inclusion of CaI₂ as a passivating agent influences several key properties of the perovskite film, leading to improved device performance. This can be visualized as a signaling pathway.
Caption: Influence of CaI2 on PSC performance.
References
- 1. CaI2: a more effective passivator of perovskite films than PbI2 for high efficiency and long-term stability of perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. studiocollectivemt.com [studiocollectivemt.com]
- 4. pv-magazine.com [pv-magazine.com]
A Comparative Guide to Validating the Purity of Calcium Iodide Hexahydrate Using Elemental Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a cornerstone of reliable and reproducible results. Calcium iodide hexahydrate (CaI₂·6H₂O), a key source of iodide ions, is no exception. This guide provides a comprehensive comparison of elemental analysis with other methods for validating the purity of calcium iodide hexahydrate, supported by detailed experimental protocols and data.
Elemental Analysis: A Quantitative Approach to Purity
Elemental analysis provides a direct measurement of the mass fractions of constituent elements in a sample. By comparing these experimental values to the theoretical elemental composition, the purity of the compound can be quantitatively assessed.
Theoretical vs. Experimental Composition
The theoretical elemental composition of pure calcium iodide hexahydrate is the benchmark against which experimental results are measured. The molecular weight of CaI₂·6H₂O is 401.98 g/mol .[1]
Table 1: Theoretical and Acceptable Ranges for Elemental Composition of Calcium Iodide Hexahydrate
| Element | Theoretical Percentage (%) | Acceptable Range for High-Purity Sample (%) |
| Calcium (Ca) | 9.97 | 9.87 - 10.07 |
| Iodine (I) | 63.14 | 62.51 - 63.77 |
| Hydrogen (H) | 3.01 | 2.98 - 3.04 |
| Oxygen (O) | 23.88 | 23.64 - 24.12 |
The acceptable ranges in Table 1 are suggested for high-purity samples and may vary depending on the specific application and the standards of the certifying body.
Experimental Protocol: Elemental Analysis of Calcium Iodide Hexahydrate
This section details the protocols for determining the calcium and iodine content in a sample of calcium iodide hexahydrate.
Determination of Calcium Content by Gravimetric Analysis
This method involves the precipitation of calcium as calcium oxalate (B1200264), which is then ignited to calcium oxide for weighing.
Materials:
-
Calcium iodide hexahydrate sample
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Methyl red indicator
-
Ammonium (B1175870) oxalate ((NH₄)₂C₂O₄) solution, 0.33 M
-
Urea (CH₄N₂O)
-
Ammonia (B1221849) solution (NH₃)
-
Gooch crucible or fritted-glass crucible
-
Drying oven
-
Muffle furnace
-
Desiccator
Procedure:
-
Accurately weigh approximately 0.5 g of the calcium iodide hexahydrate sample.
-
Dissolve the sample in 75 mL of 0.1 M HCl in a 250 mL beaker.
-
Add 5 drops of methyl red indicator.
-
Slowly add 25 mL of 0.33 M ammonium oxalate solution with constant stirring.
-
Add 15 g of urea, cover the beaker with a watch glass, and boil gently for about 30 minutes, or until the solution turns yellow.
-
Slowly add dilute ammonia solution until the solution is neutral or slightly alkaline.
-
Allow the precipitate to digest for at least one hour.
-
Filter the precipitate through a pre-weighed Gooch or fritted-glass crucible.
-
Wash the precipitate with a small amount of cold deionized water.
-
Dry the crucible and precipitate in an oven at 105-110 °C.
-
Ignite the precipitate in a muffle furnace at a high temperature (e.g., 900-1000 °C) to convert the calcium oxalate to calcium oxide.
-
Cool the crucible in a desiccator and weigh.
-
Repeat the ignition and weighing steps until a constant weight is achieved.
-
Calculate the percentage of calcium in the original sample based on the weight of the calcium oxide.
Determination of Iodine Content by Titration
This protocol uses a redox titration method to determine the iodide content.
Materials:
-
Calcium iodide hexahydrate sample
-
Deionized water
-
Potassium iodate (B108269) (KIO₃) solution, standard
-
Potassium iodide (KI)
-
Sulfuric acid (H₂SO₄), dilute
-
Starch indicator solution
Procedure:
-
Accurately weigh approximately 0.2 g of the calcium iodide hexahydrate sample.
-
Dissolve the sample in 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Add an excess of potassium iodide (KI) and acidify the solution with dilute sulfuric acid.
-
Titrate the liberated iodine with a standard solution of potassium iodate (KIO₃).
-
Near the endpoint, when the solution becomes pale yellow, add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration until the blue color disappears, indicating the endpoint.
-
Calculate the percentage of iodine in the original sample based on the volume and concentration of the potassium iodate solution used.
Comparison with Alternative Purity Validation Methods
While elemental analysis is a robust method, other techniques offer complementary information and can be advantageous in certain contexts.
Table 2: Comparison of Purity Validation Methods for Calcium Iodide Hexahydrate
| Method | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Measures the mass fraction of individual elements. | Quantitative purity based on elemental composition. | Direct, quantitative, and well-established. | Does not identify the nature of impurities. Can be destructive. |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature.[2] | Determines water of hydration content and thermal stability.[2] | Excellent for quantifying water content in hydrates.[2][3] | Does not provide information on other impurities. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as it is heated or cooled.[2] | Determines melting point and phase transition temperatures. | Sensitive to impurities that affect melting point. | Less quantitative for purity than other methods. |
| Ion Chromatography (IC) | Separates ions based on their affinity for a stationary phase. | Quantifies iodide and can detect other anionic and cationic impurities. | High sensitivity and specificity for ionic impurities. | Requires specialized instrumentation. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionizes the sample and separates the ions based on their mass-to-charge ratio. | Highly sensitive elemental analysis for a wide range of elements. | Extremely low detection limits for trace metal impurities. | Destructive, expensive instrumentation.[4] |
| Powder X-ray Diffraction (PXRD) | Analyzes the crystalline structure of a solid. | Confirms the crystalline form (hexahydrate) and can detect crystalline impurities. | Non-destructive, provides information on the solid-state structure. | Not suitable for amorphous impurities, less sensitive to small amounts of crystalline impurities. |
Workflow for Purity Validation
The following diagram illustrates a logical workflow for validating the purity of a calcium iodide hexahydrate sample, integrating elemental analysis with other key techniques.
Caption: Workflow for the comprehensive purity validation of calcium iodide hexahydrate.
Conclusion
Validating the purity of calcium iodide hexahydrate is essential for ensuring the integrity of research and development activities. Elemental analysis provides a direct and quantitative measure of purity by comparing the experimental elemental composition to the theoretical values. When supplemented with other techniques such as TGA for water content, PXRD for crystalline form confirmation, and chromatographic or spectroscopic methods for impurity profiling, a comprehensive and reliable assessment of the material's quality can be achieved. The choice of methods should be guided by the specific requirements of the application and the potential impurities of concern.
References
comparing the efficacy of calcium iodide and other Lewis acids in specific reactions
In the vast landscape of Lewis acid catalysis, traditional players like aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) have long dominated the field. However, a growing emphasis on green chemistry and the use of milder, more environmentally benign reagents has brought alternative catalysts to the forefront. Among these, calcium iodide (CaI₂) is emerging as a noteworthy contender, offering a unique combination of reactivity, selectivity, and sustainability. This guide provides a comparative overview of the efficacy of calcium iodide against other common Lewis acids in specific organic reactions, supported by available experimental data.
Biginelli Reaction: A Case for Calcium's Efficacy
The Biginelli reaction, a one-pot multicomponent condensation for the synthesis of dihydropyrimidinones, serves as an excellent benchmark for comparing Lewis acid catalysts. While direct comparative studies including calcium iodide under identical conditions are scarce, data from various sources allow for a compelling juxtaposition.
A study comparing common transition metal Lewis acids in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones revealed varying levels of catalytic activity. For the reaction of benzaldehyde, urea (B33335), and ethyl acetoacetate, the following yields were reported:
| Lewis Acid Catalyst | Yield (%) |
| CuCl₂ | 83 |
| FeCl₃ | 72 |
| ZnCl₂ | 14 |
| Reaction Conditions: Reflux in ethanol (B145695) for 45 minutes. |
In a separate investigation focusing on the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones, another set of Lewis acids were compared:
| Lewis Acid Catalyst | Yield (%) |
| NiCl₂·6H₂O | 50.3 |
| CuCl₂·2H₂O | 6.2 |
| CoCl₂·6H₂O | 0.7 |
| Reaction Conditions: Not specified.[1][2] |
While these studies did not include calcium iodide, research on calcium(II) nitrate (B79036) as a catalyst in the Biginelli reaction has demonstrated its potential, affording good to excellent yields under solvent-free conditions.[1] This suggests that the calcium ion itself possesses the requisite Lewis acidity to effectively catalyze this transformation. The milder nature of calcium salts, including the iodide, presents a significant advantage in terms of handling, reduced toxicity, and easier work-up procedures compared to more traditional and often harsher Lewis acids.
Friedel-Crafts, Aldol (B89426), and Michael Reactions: Expanding the Scope
The application of calcium iodide and other calcium salts as Lewis acid catalysts extends beyond the Biginelli reaction. While comprehensive comparative data is still emerging, the available literature points towards their utility in other fundamental carbon-carbon bond-forming reactions.
Aldol Condensation: The aldol reaction, which forms a β-hydroxy ketone or aldehyde, is a cornerstone of organic synthesis. Lewis acids are often used to activate the carbonyl electrophile. Research into acidic catalysts for aldol condensation has explored a wide range of options, from traditional Lewis acids to solid acid catalysts.[4] The ability of calcium to act as a Lewis acid makes it a plausible candidate for catalyzing this transformation, likely favoring milder reaction conditions.
Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, can be promoted by Lewis acids. Studies have shown that iodine can catalyze the Michael addition of indoles to α,α′-bis(arylmethylene)cyclopentanones.[5] Given that calcium iodide can be a source of both a Lewis acidic cation (Ca²⁺) and a soft nucleophile (I⁻), its role in such reactions warrants further investigation.
Experimental Protocols
General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction:
A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), urea or thiourea (B124793) (1.5 mmol), and the Lewis acid catalyst (typically 5-20 mol%) in a suitable solvent (e.g., ethanol, acetonitrile, or solvent-free) is stirred at a specified temperature (ranging from room temperature to reflux) for a designated time (from 30 minutes to several hours). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is typically collected by filtration, washed with a cold solvent, and purified by recrystallization if necessary.
Visualizing the Catalysis
To better understand the role of Lewis acids in these reactions, the following diagrams illustrate the underlying principles and workflows.
Figure 1: General mechanism of Lewis acid catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. michael addition reactions: Topics by Science.gov [science.gov]
Unveiling the Potential of Calcium Iodide in Battery Electrolytes: A Comparative Guide
For researchers and scientists at the forefront of battery technology, the quest for novel electrolyte additives that can enhance performance, safety, and lifespan is a perpetual endeavor. While lithium-ion batteries dominate the current landscape, the exploration of alternative and abundant materials is crucial for next-generation energy storage solutions. This guide provides a comparative analysis of the electrochemical performance of calcium iodide (CaI₂) as a battery electrolyte additive, placing its capabilities in context with other established and emerging alternatives.
Recent research has shed light on the promising role of calcium iodide, particularly as a dopant in solid-state electrolytes, showcasing its ability to influence ionic conductivity and improve stability. This guide will delve into the available experimental data, comparing the performance of CaI₂ with other additives and providing detailed experimental protocols for key characterization techniques.
Comparative Electrochemical Performance
The efficacy of an electrolyte additive is gauged by its impact on key electrochemical metrics such as ionic conductivity, cycling stability, and coulombic efficiency. Below is a summary of the performance of calcium iodide in a solid-state electrolyte system compared to a baseline and other additives.
| Electrolyte System | Additive (Concentration) | Ionic Conductivity (S/cm) at 25°C | Cycling Stability | Coulombic Efficiency (%) |
| Solid-State (Li₇P₃S₁₁) | None (Baseline) | 0.7 x 10⁻³[1] | Internal short circuit observed | Not Reported |
| Calcium Iodide (CaI₂) (2 wt%) | Similar to baseline[1] | No internal short circuit observed for over 2600 hours[1] | Not Reported | |
| Calcium Sulfide (B99878) (CaS) (2 wt%) | Similar to baseline[1] | No internal short circuit observed for over 1150 hours[1] | Not Reported | |
| Calcium Iodide (CaI₂) (5 mol%) + Lithium Iodide (LiI) (5 mol%) | 3.1 x 10⁻³[2][3][4] | Not Reported | Not Reported | |
| Liquid (Li-S Battery) | Lithium Iodide (LiI) | - | Enhanced cycle stability[5][6] | Improved |
| Lithium Bromide (LiBr) | - | Specific capacity of ~770 mAh g⁻¹ for 200 cycles at 1C[7] | Not Reported |
Mechanism of Action: The Role of Iodide
The performance enhancements observed with iodide-based additives, including calcium iodide, are largely attributed to their ability to form protective layers on the electrode surfaces. In the context of lithium-sulfur batteries, where the polysulfide shuttle effect is a major cause of capacity fade, iodide ions have been shown to suppress this detrimental process. The iodide can participate in the formation of a stable solid electrolyte interphase (SEI) on the lithium anode and a protective layer on the sulfur cathode. This dual-action helps to prevent the dissolution of polysulfides into the electrolyte and their subsequent parasitic reactions with the anode, leading to improved cycling stability and coulombic efficiency.
Detailed Experimental Protocols
Reproducible and reliable data is the cornerstone of scientific research. Below are detailed methodologies for key experiments cited in the evaluation of calcium iodide as a solid-electrolyte dopant.
Synthesis of CaI₂-doped Li₇P₃S₁₁ Solid Electrolyte
The synthesis of CaI₂-doped Li₇P₃S₁₁ solid electrolytes is typically performed via a liquid-phase synthesis method.[2][3][4]
Materials:
-
Lithium sulfide (Li₂S)
-
Phosphorus pentasulfide (P₂S₅)
-
Calcium iodide (CaI₂)
-
Lithium iodide (LiI) (for co-doping)
-
Acetonitrile (B52724) (ACN) (anhydrous)
Procedure:
-
A stoichiometric mixture of Li₂S and P₂S₅ is added to anhydrous acetonitrile in a glovebox under an argon atmosphere.
-
The desired molar percentage of CaI₂ (and LiI if co-doping) is added to the solution.
-
The mixture is stirred at room temperature for a specified period (e.g., 24 hours) to allow for the reaction to complete.
-
The solvent is then evaporated to obtain the doped Li₇P₃S₁₁ powder.
-
The resulting powder is typically heat-treated under an inert atmosphere to promote crystallization.
Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Measurement
EIS is a non-destructive technique used to measure the ionic conductivity of the electrolyte.
Cell Assembly:
-
The synthesized electrolyte powder is pressed into a pellet of known diameter and thickness.
-
The pellet is sandwiched between two ion-blocking electrodes (e.g., gold or stainless steel) in a symmetric cell configuration.
Measurement Parameters:
-
Frequency Range: Typically from 1 MHz to 1 Hz.
-
AC Amplitude: A small AC voltage (e.g., 10 mV) is applied.
-
Temperature: Measurements are conducted at a controlled temperature, often 25°C.
Data Analysis:
-
A Nyquist plot of the impedance data is generated.
-
The bulk resistance (R_b) of the electrolyte is determined from the intercept of the semicircle with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = L / (R_b * A), where L is the thickness of the pellet and A is the electrode area.
Galvanostatic Cycling for Stability Testing
Galvanostatic cycling is used to evaluate the electrochemical stability of the electrolyte against a lithium metal anode.[1]
Cell Assembly:
-
A symmetric cell is assembled with the synthesized electrolyte pellet placed between two lithium metal electrodes.
Cycling Protocol:
-
A constant current density (e.g., 0.1 mA/cm²) is applied to the cell, causing lithium to be stripped from one electrode and plated on the other.
-
The polarity of the current is periodically reversed.
-
The voltage of the cell is monitored over time.
Analysis:
-
The stability of the electrolyte is assessed by observing the voltage profile over extended cycling. A stable voltage profile indicates good interfacial stability between the electrolyte and the lithium metal. The time until an internal short circuit occurs is a key metric for stability.[1]
Conclusion
The available data, primarily from studies on solid-state electrolytes, indicates that calcium iodide is a promising dopant for enhancing the stability of sulfide-based solid electrolytes against lithium metal anodes. The synergistic effect observed when co-doped with lithium iodide also points to a significant improvement in ionic conductivity.[2][3][4]
However, a direct and comprehensive comparison of calcium iodide as a liquid electrolyte additive, particularly in widely studied systems like lithium-sulfur batteries, remains an area ripe for investigation. The established benefits of other iodide additives, such as lithium iodide, in suppressing the polysulfide shuttle effect provide a strong rationale for exploring the potential of calcium iodide in these applications. Future research focusing on the performance of CaI₂ in liquid electrolytes, including detailed analysis of cycling stability and coulombic efficiency, will be crucial in fully elucidating its potential as a versatile and effective battery electrolyte additive.
References
- 1. High Ionic Conductivity with Improved Lithium Stability of CaS- and CaI2-Doped Li7P3S11 Solid Electrolytes Synthesized by Liquid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergic effect of CaI2 and LiI on ionic conductivity of solution-based synthesized Li7P3S11 solid electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergic effect of CaI2 and LiI on ionic conductivity of solution-based synthesized Li7P3S11 solid electrolyte - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Lithium iodide as a promising electrolyte additive for lithium-sulfur batteries: mechanisms of performance enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lithium Iodide as a Promising Electrolyte Additive for Lithium–Sulfur Batteries: Mechanisms of Performance Enhancement | Semantic Scholar [semanticscholar.org]
- 7. Comparative Study of Lithium Halide-Based Electrolytes for Application in Lithium-Sulfur Batteries | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of Calcium Iodide Hexahydrate: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including calcium iodide hexahydrate. This guide provides detailed, procedural instructions for the safe handling and disposal of calcium iodide hexahydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and maintain a safe working environment.
Calcium iodide hexahydrate is a hazardous substance that can cause skin and serious eye irritation.[1] It is also sensitive to light, air, and moisture, and can absorb carbon dioxide from the air.[2][3] Proper storage and handling are crucial to prevent degradation and potential hazards. Always store it in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizers.[1][2]
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.[2]
-
Evacuate if Necessary: For large spills, evacuate the area and ensure proper ventilation.
-
Personal Protective Equipment (PPE): Before addressing the spill, all personnel involved in the cleanup must wear appropriate PPE, including:
-
Cleanup Procedure:
-
Use dry cleanup procedures to avoid generating dust.[2]
-
Sweep up the spilled material and place it into a suitable, sealed container for disposal.[1]
-
After the material has been collected, ventilate the area and thoroughly wash the spill site.[1]
-
Prevent the spillage from entering drains or water courses.[2]
-
Step-by-Step Disposal Protocol
All chemical waste must be handled in accordance with local, state, and federal regulations.[2] The following protocol provides a general framework for the proper disposal of calcium iodide hexahydrate.
-
Waste Identification and Classification:
-
Treat all calcium iodide hexahydrate waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.
-
Do not mix calcium iodide hexahydrate waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Containerization and Labeling:
-
Use only appropriate, chemically compatible containers for waste storage, preferably the original container if it is in good condition.[5]
-
Ensure all waste containers are securely capped and free from leaks.[2]
-
Properly label all waste containers with the words "Hazardous Waste," the full chemical name ("Calcium Iodide Hexahydrate"), and any other information required by your institution.[6]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
Quantitative Data Summary
While specific disposal concentration limits for calcium iodide hexahydrate are not broadly defined and are subject to local regulations, general hazardous waste accumulation limits must be followed.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [6] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [6] |
| Maximum Storage Time in SAA | 12 months (if accumulation limits are not exceeded) | [6] |
| Container Removal from SAA | Within 3 days after the container becomes full | [5] |
Note: While calcium iodide hexahydrate is not typically classified as an "acutely toxic" (P-listed) waste, it is crucial to consult your institution's specific guidelines.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of calcium iodide hexahydrate.
Caption: Disposal workflow for calcium iodide hexahydrate.
References
- 1. Calcium Iodide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling Calcium iodide, hexahydrate
Essential Safety and Handling Guide for Calcium Iodide, Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound. Following these procedures is critical for ensuring laboratory safety and maintaining the integrity of your work.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) is the most critical step in safely handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Standards & Remarks |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Latex recommended). A lab coat or chemical-resistant apron should also be worn. | Nitrile and Latex gloves are recommended for handling iodine and its compounds.[2] Always inspect gloves for tears or punctures before use. |
| Respiratory Protection | Generally not required in a well-ventilated area. If dust is generated or if occupational exposure limits are exceeded, a dust mask (N95 or P1) or a full-face respirator should be used. | Refer to OSHA 29 CFR 1910.134 or European Standard EN 149 for respirator regulations. |
Occupational Exposure Limits
Adherence to occupational exposure limits is crucial for preventing overexposure.
| Organization | Limit | Notes |
| ACGIH | TLV: 0.01 ppm (for Iodides) | Time-Weighted Average (TWA) |
| NIOSH | REL: 0.1 ppm (for Iodine) | Recommended Exposure Limit (REL) |
Operational Plan for Handling this compound
Follow this step-by-step guide for the safe handling of this compound in a laboratory setting.
Preparation
-
Ventilation: Ensure you are working in a well-ventilated area, preferably within a chemical fume hood.
-
PPE: Put on all required personal protective equipment as detailed in the table above.
-
Emergency Equipment: Locate the nearest eyewash station and safety shower before you begin.
-
Spill Kit: Have a spill kit readily available.
Handling
-
Avoid Dust Formation: Handle the compound gently to avoid generating dust.
-
Portioning: If transferring the solid, use a spatula or scoop. Avoid pouring, which can create dust.
-
Hygroscopic and Light Sensitive: this compound is hygroscopic and light-sensitive. Keep the container tightly sealed when not in use and store it in a cool, dry, and dark place.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents.
Post-Handling
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.
-
Storage: Return the chemical to its designated storage area, ensuring the container is properly sealed.
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Aqueous Solutions: Collect any solutions containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.
Labeling
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
Storage of Waste
-
Store waste containers in a designated, secure area away from incompatible materials.
Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3][4][5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3][4]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
